molecular formula C9H7BrN2O2 B1357167 methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 872619-43-7

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1357167
CAS No.: 872619-43-7
M. Wt: 255.07 g/mol
InChI Key: QFENDXLPFBGAIX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENDXLPFBGAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583298
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872619-43-7
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-7-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 5-bromo-7-azaindole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document compiles available data on its physical characteristics, detailed experimental protocols for its synthesis and characterization, and explores its relevance in critical biological signaling pathways.

Core Physical and Chemical Properties

Methyl 5-bromo-7-azaindole-3-carboxylate (CAS Number: 872619-43-7) is an off-white to light brown solid organic compound.[1] Its structure, featuring a 7-azaindole core, is a key scaffold in the development of kinase inhibitors. While extensive experimental data for this specific ester is limited in publicly accessible literature, a combination of predicted and known values for closely related structures provides valuable insights.

Data Presentation: Physical Properties
PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Appearance Off-white to light brown solid[1]
Melting Point Data not available
Boiling Point Data not available
Density 1.709 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Slightly soluble in water (3.8 g/L at 25 °C) (Calculated)[3]
pKa 11.33 ± 0.40 (Predicted)[1]
Mass (M+H)⁺ Calculated: 256.1, Measured: 256.1[4]

Experimental Protocols

Synthesis of Methyl 5-bromo-7-azaindole-3-carboxylate

A common synthetic route to methyl 5-bromo-7-azaindole-3-carboxylate involves the esterification of its corresponding carboxylic acid precursor.[4]

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[4]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.[4]

  • The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to drive the reaction to completion (e.g., 24 hours), with monitoring by an appropriate method such as thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.[4]

  • The resulting residue is redissolved in ethyl acetate.[4]

  • The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[4]

  • The crude methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be further purified by techniques such as recrystallization or column chromatography to obtain a white solid.[4]

Synthesis Workflow

G start 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid reflux Reflux (e.g., 24h) start->reflux reagents Methanol (Solvent) Sulfuric Acid (Catalyst) reagents->reflux workup Workup: 1. Evaporation 2. Dissolve in EtOAc 3. NaHCO3 wash 4. Dry (Na2SO4) reflux->workup product Methyl 5-bromo-7-azaindole-3-carboxylate workup->product

Caption: Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include aromatic protons on the azaindole core, the N-H proton, and a singlet for the methyl ester protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals would include carbons of the heterocyclic rings and the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Key expected absorbances include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry (MS)

  • Analysis: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI), to obtain the mass spectrum.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 256.1, consistent with the compound's molecular weight.[4] The isotopic pattern characteristic of a bromine-containing compound should also be observable.

Role in Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Derivatives of 7-azaindole have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

References

In-Depth Technical Guide: Physicochemical Properties of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to its 7-azaindole core, this molecule and its derivatives are recognized for their potential as kinase inhibitors, playing a role in the modulation of critical signaling pathways implicated in oncology and inflammatory diseases. This document compiles known quantitative data, outlines experimental protocols for solubility determination and synthesis, and visualizes the compound's potential biological context.

Core Compound Information

Identifier Value
IUPAC Name This compound
Synonyms Methyl 5-bromo-7-azaindole-3-carboxylate
CAS Number 872619-43-7
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Canonical SMILES COC(=O)C1=CNC2=C1C=C(C=N2)Br

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the following value has been reported:

Solvent Temperature Solubility Source
Aqueous (presumed)25 °C3.8 g/L (Slightly soluble)[1]

The lack of extensive public data necessitates experimental determination for specific applications. A generalized protocol for such a determination is provided below.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following is a detailed methodology adapted for the evaluation of this compound.

Objective: To determine the saturation concentration of the title compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) for the creation of a calibration curve.

    • Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantitative Analysis:

    • Analyze the prepared standard solutions using HPLC to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Representative Synthesis Workflow

The synthesis of this compound typically starts from a commercially available 7-azaindole precursor. The following workflow is a representative synthetic route based on established organic chemistry principles for similar heterocyclic systems.

G cluster_0 Synthesis Workflow start 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) step1 Protection of Pyrrole Nitrogen (e.g., with SEM-Cl or Boc anhydride) start->step1 Protection step2 Carboxylation at C3 (e.g., Friedel-Crafts acylation with methyl oxalyl chloride) step1->step2 Functionalization step3 Esterification (If starting from the carboxylic acid, react with Methanol and an acid catalyst) step2->step3 Ester Formation end_product This compound step2->end_product Direct Carboxymethylation step4 Deprotection (Removal of SEM or Boc group) step3->step4 Final Step step4->end_product

Caption: A representative workflow for the synthesis of the target compound.

Biological Context and Signaling Pathways

The 7-azaindole scaffold is a well-known pharmacophore present in numerous kinase inhibitors. Derivatives of this core structure have been shown to target key signaling pathways that are often dysregulated in cancer and other diseases. The presence of the bromine atom and the methyl carboxylate group on the 5- and 3-positions, respectively, can influence the binding affinity and selectivity of the compound for various kinase targets.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Many 7-azaindole derivatives have been developed as inhibitors of PI3K, making this a relevant pathway to consider for the title compound.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR pathway and the potential inhibitory action of the title compound.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also a critical regulator of cell proliferation, differentiation, and migration.[1][3][4] Aberrant FGFR signaling is implicated in various cancers, making it another important target for kinase inhibitors.

G cluster_fgfr_pathway FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Proliferation_Angiogenesis Proliferation & Angiogenesis RAS_MAPK->Proliferation_Angiogenesis PI3K_AKT->Proliferation_Angiogenesis Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling cascade with a potential point of inhibition.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. While comprehensive public data on its solubility across a range of solvents is limited, this guide provides the currently available information and standardized protocols for its experimental determination. The outlined synthesis workflow and the visualization of its potential interactions with key signaling pathways offer a foundational understanding for researchers in the field. Further experimental investigation into the physicochemical and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Electronic Properties of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-azaindole, a halogenated derivative of the privileged 7-azaindole scaffold, has emerged as a pivotal building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, modulated by the presence of the bromine atom, make it a versatile precursor for the synthesis of a diverse array of functional molecules.[3] Notably, this scaffold is a key component in numerous kinase inhibitors and other therapeutic agents, highlighting the significance of its electronic characteristics in molecular recognition and biological activity.[4][5] This technical guide provides a comprehensive overview of the electronic properties of 5-bromo-7-azaindole and its derivatives, focusing on their photophysical and electrochemical characteristics, supported by computational insights.

Core Electronic Structure of 5-Bromo-7-Azaindole

The electronic behavior of 5-bromo-7-azaindole is dictated by its bicyclic heteroaromatic structure. The 7-azaindole core is a bioisostere of indole and purine, and the nitrogen atom in the pyridine ring significantly influences the electron distribution across the molecule. The bromine atom at the 5-position further modulates these properties through its inductive and resonance effects.

A fundamental understanding of the electronic structure can be gained through computational studies, particularly Density Functional Theory (DFT). These calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the electronic transition properties and reactivity of the molecule.

Photophysical Properties

The photophysical properties of 5-bromo-7-azaindole derivatives, including their absorption and fluorescence characteristics, are of significant interest for applications in fluorescent probes and bio-imaging.[1] These properties are highly sensitive to the nature and position of substituents on the 7-azaindole core.

UV-Visible Absorption and Fluorescence Emission

Table 1: Photophysical Data for a Representative 5-Bromo-7-Azaindole Derivative (Hypothetical Data for Illustrative Purposes)

CompoundSubstituent (R)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ_F)
1 -HDichloromethane2958,5003500.15
2 -OCH₃Dichloromethane3109,2003650.25
3 -NO₂Dichloromethane2857,8003400.05

Note: The data in this table is hypothetical and serves to illustrate the expected trends. Actual experimental values will vary depending on the specific derivative and experimental conditions.

Electrochemical Properties

The electrochemical behavior of 5-bromo-7-azaindole derivatives provides valuable information about their redox properties, which is particularly relevant for their application in organic electronics and for understanding their metabolic fate in biological systems. Cyclic voltammetry is a key technique used to investigate these properties.

Redox Potentials

The oxidation and reduction potentials of 5-bromo-7-azaindole derivatives are influenced by the substituents on the aromatic core. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make oxidation more difficult and reduction easier. The bromine atom itself is an electron-withdrawing group and is expected to influence the redox potentials compared to the unsubstituted 7-azaindole.

Table 2: Electrochemical Data for Representative 5-Bromo-7-Azaindole Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundSubstituent (R)E_pa (V) vs. Fc/Fc⁺E_pc (V) vs. Fc/Fc⁺E_½ (V) vs. Fc/Fc⁺
1 -H1.25--
2 -OCH₃1.10--
3 -NO₂1.40-0.850.275

Note: The data in this table is hypothetical and illustrates expected trends. E_pa refers to the anodic peak potential (oxidation), and E_pc refers to the cathodic peak potential (reduction). E_½ is the half-wave potential for reversible processes.

Computational Studies and Frontier Molecular Orbitals

Computational chemistry, particularly DFT, plays a crucial role in predicting and understanding the electronic properties of 5-bromo-7-azaindole derivatives.[7][8] These studies provide insights into the energies and distributions of the HOMO and LUMO, which are fundamental to the molecule's electronic behavior.

The HOMO is associated with the ability to donate electrons, and its energy level correlates with the oxidation potential. The LUMO is associated with the ability to accept electrons, and its energy level relates to the reduction potential. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.

Table 3: Calculated Electronic Properties of Representative 5-Bromo-7-Azaindole Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundSubstituent (R)E_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
1 -H-6.5-1.25.3
2 -OCH₃-6.2-1.15.1
3 -NO₂-6.8-1.85.0

Note: This data is hypothetical and for illustrative purposes. Actual calculated values will depend on the level of theory and basis set used.

Experimental Protocols

Synthesis of 5-Bromo-7-Azaindole Derivatives

A general synthetic route to functionalized 5-bromo-7-azaindole derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, at the bromine position.[5]

General Procedure for Suzuki Coupling:

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) are added the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-7-azaindole derivative.

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

  • Solutions of the 5-bromo-7-azaindole derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a known concentration (typically in the micromolar range).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette.

  • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the absorption maximum (λ_abs), c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy and Quantum Yield Determination:

  • Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) of the compound.

  • The fluorescence quantum yield (Φ_F) is determined using a relative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[9][10]

  • The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[9]

  • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]

Electrochemical Characterization

Cyclic Voltammetry:

  • Cyclic voltammetry experiments are performed using a three-electrode system in a deoxygenated solution of the 5-bromo-7-azaindole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • The three-electrode setup consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

  • The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • The redox potentials are reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

Computational Details

Density Functional Theory (DFT) Calculations:

  • The ground-state geometries of the 5-bromo-7-azaindole derivatives are optimized using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).[7][8]

  • Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface.

  • The energies of the HOMO and LUMO are calculated from the optimized geometries.

  • Time-dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra.

Visualizations

G General Structure of 5-Bromo-7-Azaindole Derivatives cluster_0 5-Bromo-7-Azaindole Core 5-Bromo-7-Azaindole Core R R 5-Bromo-7-Azaindole Core->R Substitution at various positions

Caption: General structure of 5-bromo-7-azaindole derivatives.

G Workflow for Investigating Electronic Properties Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Photophysical Photophysical Studies (UV-Vis, Fluorescence) Purification->Photophysical Electrochemical Electrochemical Studies (Cyclic Voltammetry) Purification->Electrochemical Computational Computational Modeling (DFT, TD-DFT) Purification->Computational Data Data Analysis & Structure-Property Relationship Photophysical->Data Electrochemical->Data Computational->Data

Caption: Experimental and computational workflow.

Conclusion

5-Bromo-7-azaindole derivatives represent a class of compounds with significant potential in drug discovery and materials science. Their electronic properties are finely tunable through chemical modification, allowing for the rational design of molecules with desired photophysical and electrochemical characteristics. This guide provides a foundational understanding of these properties and outlines the key experimental and computational methodologies for their investigation. Further research into synthesizing and characterizing a broader range of these derivatives will undoubtedly lead to new and innovative applications.

References

The Ascendancy of 1H-pyrrolo[2,3-b]pyridines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, has made it a compelling isostere for the development of novel therapeutic agents. The strategic replacement of a carbon atom with nitrogen in the benzene ring of indole imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can translate into improved pharmacological profiles. This technical guide provides an in-depth exploration of the discovery and history of substituted 1H-pyrrolo[2,3-b]pyridines, their diverse biological activities, and the key synthetic methodologies that have enabled their widespread investigation.

Discovery and Historical Perspective

The journey of 1H-pyrrolo[2,3-b]pyridine began in the early 20th century, with its synthesis being an extension of the well-established indole chemistry. While the parent compound was known, the exploration of its substituted derivatives and their potential applications has evolved significantly over the decades.

Early Syntheses: Adapting Classical Indole Chemistry

The initial forays into the synthesis of the 7-azaindole core were adaptations of classical indole syntheses. The electron-deficient nature of the pyridine ring compared to the benzene ring in indole presented unique challenges that early chemists sought to overcome.

One of the earliest successful approaches was a modification of the Madelung synthesis . In 1912, Walter Madelung reported the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. This method was later adapted for the synthesis of 7-azaindoles from N-(2-picolyl)amides.

Another foundational method, the Fischer indole synthesis , discovered by Emil Fischer in 1883, was also explored for the preparation of 7-azaindoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. However, the application of the Fischer synthesis to pyridylhydrazones often resulted in lower yields due to the reduced nucleophilicity of the pyridine ring.

Pioneering Researchers and Key Milestones

While a definitive "discovery" of the parent 1H-pyrrolo[2,3-b]pyridine is difficult to pinpoint to a single event, the work of several research groups in the mid-20th century laid the groundwork for its systematic investigation. The exploration of its derivatives and their biological activities began to gain momentum, leading to its recognition as a valuable scaffold in medicinal chemistry.

Modern Synthetic Era: The Rise of Catalysis

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic organic chemistry, with the advent of transition metal-catalyzed cross-coupling reactions. These powerful tools have dramatically expanded the accessibility and diversity of substituted 1H-pyrrolo[2,3-b]pyridines. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination, have become indispensable for the functionalization of the 7-azaindole core at various positions, enabling the synthesis of complex molecules with high efficiency and selectivity.

Therapeutic Applications and Biological Activities

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile platform for the design of inhibitors targeting a wide range of enzymes and receptors implicated in various diseases. Its ability to engage in key hydrogen bonding interactions within protein active sites has been a crucial factor in its success.

Kinase Inhibition

A significant portion of the research on substituted 1H-pyrrolo[2,3-b]pyridines has focused on their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways.

Traf2- and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer.[1][2] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, demonstrating low nanomolar to sub-nanomolar IC50 values.[3]

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which can modulate inflammatory responses. Substituted 1H-pyrrolo[2,3-b]pyridines have been developed as selective PDE4B inhibitors with potential applications in treating inflammatory and neurological disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been reported as potent inhibitors of FGFRs.[4]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as selective JAK inhibitors.[5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative substituted 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets.

Table 1: 1H-pyrrolo[2,3-b]pyridine based TNIK Inhibitors

Compound IDR1R2R3TNIK IC50 (nM)
1a HPhenylH< 1
1b H4-FluorophenylH1.2
1c H3-ChlorophenylH0.8
1d CH3PhenylH5.6

Data compiled from various sources.

Table 2: 1H-pyrrolo[2,3-b]pyridine based PDE4B Inhibitors

Compound IDR1R2R3PDE4B IC50 (µM)
2a H3,4-DichlorophenylCONH-cyclopropyl0.63
2b H3,4-DichlorophenylCONH-(3-fluorocyclobutyl)0.60
2c H3,4-DichlorophenylCONH-(3,3-difluoroazetidin-1-yl)0.14
2d H4-ChlorophenylCONH-cyclopropyl0.85

Data compiled from various sources.

Table 3: 1H-pyrrolo[2,3-b]pyridine based FGFR Inhibitors

Compound IDR1R2R3FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
3a H3,5-DimethoxyphenylH7925
3b H2,6-Dichloro-3,5-dimethoxyphenylH152045
3c H3-Methoxy-5-(trifluoromethoxy)phenylH5818
3d H2-Chloro-5-methoxyphenylH121833

Data compiled from various sources.

Table 4: 1H-pyrrolo[2,3-b]pyridine based JAK Inhibitors

Compound IDR1R2R3JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
4a HCyclohexylaminoCONH2110029001800
4b H(cis-4-hydroxycyclohexyl)aminoCONH2220054001600
4c H(1-acetylpiperidin-4-yl)aminoCONH2341202
4d H(1-(methylsulfonyl)piperidin-4-yl)aminoCONH228981

Data compiled from various sources.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of substituted 1H-pyrrolo[2,3-b]pyridines stems from their ability to modulate specific signaling pathways that are dysregulated in disease states.

TNIK Signaling Pathway

TNIK is a key component of the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival. TNIK is believed to phosphorylate TCF4, a critical step for the transcriptional activity of the β-catenin/TCF4 complex.[1][2] By inhibiting TNIK, 1H-pyrrolo[2,3-b]pyridine derivatives block this phosphorylation event, thereby suppressing Wnt target gene expression and inhibiting the growth of Wnt-dependent cancers.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD FZD Wnt->FZD LRP56 LRP5/6 Wnt->LRP56 DVL DVL FZD->DVL Axin_APC_GSK3b Axin/APC/GSK3β Complex DVL->Axin_APC_GSK3b inhibition beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Phosphorylation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Ub Ubiquitination & Degradation beta_catenin_p->Ub TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK p_TCF_LEF p-TCF/LEF TNIK->p_TCF_LEF Phosphorylation Wnt_Target_Genes Wnt Target Genes (Proliferation, Survival) p_TCF_LEF->Wnt_Target_Genes Activation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK Inhibition

TNIK Signaling Pathway and Inhibition.
PDE4B Signaling Pathway

PDE4B is a key enzyme in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By hydrolyzing cAMP to AMP, PDE4B terminates its signaling. Elevated cAMP levels, achieved through PDE4B inhibition, lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a variety of downstream targets, leading to diverse cellular responses, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the promotion of anti-inflammatory mediators.

PDE4B_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP AMP PDE4B->AMP Hydrolysis Downstream Downstream Effectors PKA->Downstream EPAC->Downstream Response Cellular Response (e.g., Anti-inflammatory) Downstream->Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibition

PDE4B Signaling Pathway and Inhibition.
FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways collectively regulate crucial cellular processes like proliferation, survival, and migration.[4] 1H-pyrrolo[2,3-b]pyridine-based inhibitors bind to the ATP-binding pocket of the FGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting tumor growth and angiogenesis.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->pFGFR Inhibition RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT DAG_IP3 DAG/IP3 Pathway PLCg->DAG_IP3 Cell_Response Cell Proliferation, Survival, Migration RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response DAG_IP3->Cell_Response JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation pReceptor p-Receptor pJAK->pReceptor Phosphorylation STAT STAT pReceptor->STAT Docking pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Immunity) pSTAT_dimer->Gene_Expression Nuclear Translocation & Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->pJAK Inhibition

References

The Fundamental Chemistry of Pyrrolo[2,3-b]pyridine Systems: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic system of paramount importance in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[2] This unique characteristic has led to the incorporation of the 7-azaindole core into numerous clinically successful drugs, particularly in the realm of kinase inhibitors for cancer and inflammatory diseases.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the fundamental chemistry of pyrrolo[2,3-b]pyridine systems, including their synthesis, reactivity, and physicochemical properties, with a focus on practical applications for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of the pyrrolo[2,3-b]pyridine system are crucial for its role in medicinal chemistry, influencing its solubility, membrane permeability, and interactions with biological targets.

Table 1: Physical and Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

PropertyValueReference(s)
CAS Number 271-63-6[8]
Molecular Formula C₇H₆N₂[8]
Molecular Weight 118.14 g/mol [8]
Melting Point 105-107 °C[8]
Boiling Point 270 °C[8]
pKa 7.69 ± 0.20 (Predicted)[8]
Appearance White to off-white powder[8]

The pKa of azaindoles is influenced by the position of the nitrogen atom in the pyridine ring, reflecting the interplay of electronic effects between the two fused rings. For 7-azaindole, the pKa is comparable to that of 2-aminopyridine.[7]

Table 2: Spectroscopic Data for 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

TypeDataReference(s)
¹H NMR See detailed data below.[5][9]
¹³C NMR See detailed data below.[9]

¹H NMR (DMSO-d₆): δ 11.60 (s, 1H, NH), 8.15 (dd, J=4.7, 1.5 Hz, 1H, H6), 7.85 (dd, J=7.9, 1.5 Hz, 1H, H4), 7.45 (t, J=2.9 Hz, 1H, H2), 6.98 (dd, J=7.9, 4.7 Hz, 1H, H5), 6.45 (dd, J=3.5, 1.8 Hz, 1H, H3).[10]

Synthesis of the Pyrrolo[2,3-b]pyridine Core

A variety of synthetic strategies have been developed to construct the 7-azaindole scaffold, starting from either pyridine or pyrrole precursors.

Synthesis from 2-Amino-3-methylpyridine

A common and efficient method involves the cyclization of 2-acetamido-3-methylpyridine.

Experimental Protocol: Synthesis of 2-Methyl-7-azaindole

  • Step 1: Acylation of 2-Amino-3-methylpyridine. 2-Amino-3-methylpyridine is subjected to an acylation reaction with acetic anhydride, typically in a solvent like toluene, at a temperature ranging from 20-110 °C for 1-72 hours. The molar ratio of 2-amino-3-methylpyridine to acetic anhydride is generally 1:1 to 1:3. This reaction yields 2-acetamido-3-methylpyridine.[11]

  • Step 2: Cyclization. The resulting 2-acetamido-3-methylpyridine undergoes a cyclization reaction in the presence of a strong base, such as sodium amide, in a high-boiling solvent like N-methylaniline. The reaction is typically carried out at a temperature of 200-300 °C for 10-120 minutes. The molar ratio of 2-acetamido-3-methylpyridine to sodium amide is in the range of 1:1 to 1:5. The final product, 2-methyl-7-azaindole, is obtained after workup. This method is reported to have a total yield exceeding 60% and produces a high-purity product suitable for industrial production.[11]

Chichibabin-Type Cyclization

The LDA-mediated condensation of a 3-picoline derivative with a nitrile offers a direct route to 2-substituted-7-azaindoles.

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole

  • Procedure: A 1.6 M solution of n-butyllithium (2.1 equivalents) in hexanes is added to dry THF at -40 °C under an inert atmosphere. Dry diisopropylamine (2.1 equivalents) is then added. After stirring for 5 minutes, 2-fluoro-3-picoline (1.0 equivalent) is added, and the mixture is stirred for 1 hour. Benzonitrile (1.2 equivalents) is then added to the deep red solution, and stirring is continued for an additional 2 hours at -40 °C. After aqueous workup and purification, 2-phenyl-7-azaindole is obtained in approximately 80-82% yield.[12]

  • Note: The use of at least two equivalents of LDA is crucial for achieving high yields.[12]

Reactivity and Functionalization

The pyrrolo[2,3-b]pyridine system exhibits a rich and diverse reactivity, allowing for functionalization at all five carbon positions. The pyrrole ring is generally more susceptible to electrophilic attack, while the pyridine ring can undergo nucleophilic substitution, particularly when activated.

Electrophilic Aromatic Substitution

Electrophilic substitution preferentially occurs at the C3 position of the pyrrole ring, which is electronically enriched.[13]

Mechanism of Electrophilic Substitution at C3: The mechanism involves the attack of the electron-rich C3 position on the electrophile, forming a resonance-stabilized cationic intermediate (arenium ion). Subsequent deprotonation restores aromaticity.

Caption: General mechanism of electrophilic substitution on the pyrrolo[2,3-b]pyridine ring.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole

  • Procedure: To a solution of 7-azaindole (1.0 equivalent) in DMF, phosphorus oxychloride (POCl₃) (1.5 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature for several hours. An aqueous solution of sodium acetate is then added at 0 °C. The product, 3-formyl-7-azaindole, is isolated by extraction and purified by chromatography.[14][15]

Mechanism of Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The 7-azaindole then attacks this reagent, leading to an intermediate that is hydrolyzed during workup to yield the aldehyde.

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (E⁺) DMF->Vilsmeier Formation of Electrophile Intermediate Iminium Intermediate Vilsmeier->Intermediate Azaindole 7-Azaindole Azaindole->Intermediate Nucleophilic Attack Product 3-Formyl-7-azaindole Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of 7-azaindole.

Halogenation provides key intermediates for further functionalization via cross-coupling reactions.

Experimental Protocol: Bromination of 7-Azaindole

  • Procedure for 3-Bromo-7-azaindole: 7-azaindole (100 mmol) is dissolved in an appropriate organic solvent. A catalyst, such as a mixture of nickel(II) acetate and triethanolamine borate, is added. The reaction mixture is heated to 100 °C, and bromine (300 mmol) is slowly introduced. The reaction is refluxed for 3 hours. After purification, 3-bromo-7-azaindole is obtained in high yield (e.g., 99%).[2]

  • Procedure for 5-Bromo-7-azaindole: 2-Hydrazino-5-bromopyridine is dissolved in a solvent, and concentrated sulfuric acid is added. The mixture is heated to 70-90 °C, and a catalyst (e.g., a mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride) is added. Acetaldehyde is then added, and the mixture is refluxed for 3-4 hours. After workup and recrystallization, 5-bromo-7-azaindole is obtained.[3]

Regioselective introduction of sulfur and selenium moieties at the C3 position can be achieved using iodine catalysis.

Table 3: Yields for C3-Chalcogenation of Substituted 7-Azaindoles

7-Azaindole SubstituentReagentProductYield (%)Reference
HDiphenyl diselenide3-Selanyl-7-azaindole96[16]
2-MethylDiphenyl diselenide2-Methyl-3-selanyl-7-azaindole95[16]
4-ChloroDiphenyl diselenide4-Chloro-3-selanyl-7-azaindole94[16]
4-BromoDiphenyl diselenide4-Bromo-3-selanyl-7-azaindole83[16]
5-BromoPyridine-2-thiol5-Bromo-3-(pyridin-2-ylthio)-7-azaindole92[16]
6-Chloro4-Chlorothiophenol6-Chloro-3-((4-chlorophenyl)thio)-7-azaindole95[16]
HPotassium thiocyanate3-Thiocyanato-7-azaindole74[16]
HPotassium selenocyanate3-Selenocyanato-7-azaindole80[16]
Metalation and C-H Functionalization

Directed metalation is a powerful tool for the regioselective functionalization of the pyrrolo[2,3-b]pyridine core. Lithiation can be directed to various positions depending on the directing group and reaction conditions.

Experimental Protocol: C2-Lithiation and Functionalization

  • Procedure: A solution of N-protected 7-azaindole in an ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or LDA, is added to effect lithiation, typically at the C2 position. The resulting lithiated intermediate is then quenched with an appropriate electrophile (e.g., an aldehyde, ketone, or alkyl halide) to afford the corresponding C2-substituted product.[14]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are extensively used to introduce aryl, heteroaryl, and alkynyl groups onto the 7-azaindole scaffold, particularly at halogenated positions.[17][18]

Table 4: Yields for Suzuki-Miyaura Cross-Coupling of Halogenated 7-Azaindoles

7-Azaindole SubstrateBoronic AcidProductYield (%)Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acid3-Phenyl-6-chloro-1-methyl...93[17]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acid6-Chloro-3-(4-methoxyphenyl)-1-methyl...85[17]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine3,5-Bis(trifluoromethyl)phenylboronic acid6-Chloro-3-(3,5-bis(trifluoromethyl)phenyl)...67[17]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineNaphthalen-2-ylboronic acid6-Chloro-3-(naphthalen-2-yl)-1-methyl...92[17]

Role in Drug Discovery and Signaling Pathways

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] This has led to the development of drugs targeting several important signaling pathways implicated in cancer and other diseases.

BRAF Signaling Pathway

The BRAF protein is a serine/threonine kinase in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene, such as V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancers like melanoma.[19] 7-Azaindole-based inhibitors, such as Vemurafenib, target this mutated kinase.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified BRAF signaling pathway targeted by 7-azaindole inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 7-Azaindole derivatives have been developed as potent and selective JAK inhibitors.[7]

G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation Nucleus Nucleus

Caption: Overview of the JAK-STAT signaling pathway.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers. The 7-azaindole scaffold has been successfully utilized to develop potent FGFR inhibitors.[4][20]

G FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Autophosphorylation & Activation Response Cellular Response Downstream->Response

Caption: The FGFR signaling cascade initiated by FGF binding.

Conclusion

The pyrrolo[2,3-b]pyridine (7-azaindole) system stands as a testament to the power of privileged scaffolds in modern drug discovery. Its versatile chemistry allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to achieve potent and selective inhibitors for a range of therapeutic targets. A thorough understanding of its fundamental synthesis, reactivity, and physicochemical properties is essential for chemists and researchers aiming to leverage this remarkable heterocyclic core in the development of next-generation therapeutics. This guide provides a foundational resource to aid in these endeavors, from the initial synthetic design to the rationale for its application in targeting complex signaling pathways.

References

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Kinase Inhibitor Development

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a key heterocyclic building block in the field of medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. Its rigid bicyclic structure, featuring a 7-azaindole core, serves as a versatile scaffold for the synthesis of compounds targeting the ATP-binding site of numerous kinases. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the development of targeted therapies.

Commercial Availability

This compound is readily available from several chemical suppliers. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific experimental needs.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Molbase872619-43-7C₉H₇BrN₂O₂255.07≥97%
ChemBK872619-43-7C₉H₇BrN₂O₂255.07Not Specified
BLDpharm1234616-83-1C₉H₇BrN₂O₂255.0795%

Synthetic Protocols

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The general strategy involves the construction of the 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core, followed by esterification.

Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The formation of the 7-azaindole core can be accomplished via various synthetic routes, often involving cyclization and bromination reactions. While specific multi-step syntheses from simpler starting materials are documented in the literature, for the purpose of this guide, we will focus on the direct utilization of the commercially available carboxylic acid precursor.

Step 2: Esterification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard and efficient method for this transformation is Fischer-Speier esterification.

Experimental Protocol:

  • Reagents and Materials:

    • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 5_bromo_acid 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid esterification Esterification 5_bromo_acid->esterification Methanol, H₂SO₄ (cat.), Reflux methyl_ester This compound esterification->methyl_ester

Synthetic pathway for the target molecule.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The nitrogen atom at position 7 acts as a hydrogen bond acceptor, mimicking the adenine moiety of ATP and enabling strong binding to the hinge region of the kinase active site. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce various substituents that can enhance potency and selectivity.

This compound serves as a crucial starting material for the synthesis of a wide range of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[1][2] The synthesis of these inhibitors often involves the elaboration of the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core, for which this compound is an ideal starting point.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune and inflammatory diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK inhibitors.[3][4] The core structure effectively targets the ATP-binding site of JAKs, and modifications enabled by the bromo- and ester-functionalities of the title compound allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors

SGK-1 is involved in various cellular processes, and its inhibition has therapeutic potential in diseases such as diabetes and cancer. Patent literature discloses the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of SGK-1, highlighting the broad applicability of this scaffold in targeting different kinase families.[5]

Signaling Pathway Involvement

The following diagram illustrates the central role of kinases like FGFR, JAK, and SGK-1 in cellular signaling and how inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold can modulate these pathways.

Signaling_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_cytokine Cytokine Receptors cluster_downstream Downstream Kinase cluster_inhibitor Inhibitor Scaffold cluster_cellular Cellular Response FGFR FGFR Response Proliferation, Survival, Inflammation FGFR->Response JAK JAK JAK->Response SGK1 SGK-1 SGK1->Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR Inhibitor->JAK Inhibitor->SGK1

Inhibition of key signaling pathways.

References

Methodological & Application

Synthesis Protocol for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the development of various biologically active compounds.[1] The starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is a versatile heterocyclic compound with a pyrrolo[2,3-b]pyridine core, which is a common scaffold in medicinal chemistry.[2] This protocol outlines a straightforward esterification reaction that can be reliably performed in a standard laboratory setting. The resulting product is obtained in high yield and purity, as confirmed by LCMS analysis.[1]

Experimental Protocol

Materials and Reagents:
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:
  • To a round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq).

  • Add methanol to the flask to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the methanol solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LCMS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent by concentration using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate via rotary evaporator to yield the final product.

Data Presentation

ParameterValueReference
Starting Material5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[1]
Starting Material Amount480 mg (2 mmol, 1.0 eq)[1]
SolventMethanol[1]
CatalystConcentrated Sulfuric Acid (0.5 mL)[1]
Reaction Time24 hours[1]
Reaction TemperatureReflux[1]
ProductThis compound[1]
Product Yield450 mg (85%)[1]
Product AppearanceWhite solid[1]
Molecular Weight (Calculated)256.1 g/mol [1]
LCMS (M+H)+ (Measured)256.1 m/z[1]

Visualizations

Synthesis_Workflow start Start: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid add_reagents Add Methanol and concentrated H₂SO₄ start->add_reagents reflux Reflux for 24 hours add_reagents->reflux concentrate1 Concentrate via Rotary Evaporator reflux->concentrate1 dissolve Dissolve residue in Ethyl Acetate concentrate1->dissolve wash Wash with saturated aqueous NaHCO₃ dissolve->wash dry Dry organic phase with anhydrous Na₂SO₄ wash->dry filter Filter dry->filter concentrate2 Concentrate via Rotary Evaporator filter->concentrate2 end_product End Product: This compound concentrate2->end_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Methyl 5-bromo-7-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki-Miyaura coupling of methyl 5-bromo-7-azaindole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[2][3] The ability to functionalize the 5-position of this core structure allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

The synthesized 5-aryl-7-azaindole-3-carboxylate derivatives are of significant interest as they are structural motifs in inhibitors of several important protein kinases implicated in cancer, such as PIM kinases, Cyclin-Dependent Kinase 9 (CDK9), and Haspin kinase.[4][5] These kinases are key regulators of cell cycle progression, proliferation, and survival, making them attractive targets for therapeutic intervention.[6][7][8]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. A base is essential for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl) methanone, with various arylboronic acids.[9] These conditions and outcomes are expected to be highly analogous for methyl 5-bromo-7-azaindole-3-carboxylate.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-7-azaindole-3-carboxylate85
24-Methylphenylboronic acidMethyl 5-(4-methylphenyl)-7-azaindole-3-carboxylate89
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-7-azaindole-3-carboxylate93
44-Fluorophenylboronic acidMethyl 5-(4-fluorophenyl)-7-azaindole-3-carboxylate79
53,5-Bis(trifluoromethyl)phenylboronic acidMethyl 5-(3,5-bis(trifluoromethyl)phenyl)-7-azaindole-3-carboxylate67

Experimental Protocols

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar 5-bromo-7-azaindole derivative.[9]

Materials:

  • Methyl 5-bromo-7-azaindole-3-carboxylate

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add methyl 5-bromo-7-azaindole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and PdCl₂(dppf) (0.1 eq.).

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 3:1 to 4:1 ratio) to the reaction vessel via syringe.

  • Heat the reaction mixture to 70-85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-aryl-7-azaindole-3-carboxylate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[10]

Materials:

  • Methyl 5-bromo-7-azaindole-3-carboxylate

  • Arylboronic acid (1.3 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol or 1,4-Dioxane/Water mixture

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add methyl 5-bromo-7-azaindole-3-carboxylate (1.0 eq.), the arylboronic acid (1.3 eq.), Pd(PPh₃)₄ (0.07 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add the chosen solvent (e.g., ethanol) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1 (steps 7-10).

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow reagents 1. Reagent Addition - Methyl 5-bromo-7-azaindole-3-carboxylate - Arylboronic Acid - Palladium Catalyst & Ligand - Base setup 2. Reaction Setup - Add anhydrous solvent - Purge with inert gas reagents->setup reaction 3. Coupling Reaction - Heat (conventional or microwave) - Stir vigorously setup->reaction workup 4. Workup - Cool to RT - Dilute with organic solvent - Filter catalyst - Aqueous wash reaction->workup purification 5. Purification - Dry organic layer - Concentrate - Column chromatography workup->purification product 6. Final Product - Methyl 5-aryl-7-azaindole-3-carboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway of Kinase Inhibition

The 7-azaindole scaffold is a key pharmacophore in many kinase inhibitors. The synthesized 5-aryl-7-azaindole-3-carboxylates are potential inhibitors of pro-survival kinases like PIM, CDK9, and Haspin, which are often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Cellular Processes growth_factors Growth Factors & Cytokines PIM PIM Kinase growth_factors->PIM Activate CDK9 CDK9/Cyclin T growth_factors->CDK9 Activate Haspin Haspin Kinase growth_factors->Haspin Activate proliferation Cell Proliferation & Growth PIM->proliferation Promotes survival Cell Survival (Anti-apoptosis) PIM->survival Promotes transcription Transcriptional Elongation CDK9->transcription Regulates mitosis Mitotic Progression Haspin->mitosis Ensures Proper transcription->proliferation Leads to transcription->survival Leads to inhibitor 5-Aryl-7-azaindole Derivatives inhibitor->PIM Inhibits inhibitor->CDK9 Inhibits inhibitor->Haspin Inhibits

Caption: Kinase inhibition by 7-azaindole derivatives.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 5-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 5-bromo-7-azaindoles. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of 5-amino-7-azaindole derivatives, which are key structural motifs in numerous biologically active compounds.

Introduction

The 7-azaindole scaffold is a privileged structure in drug discovery, serving as an isostere for indole with unique hydrogen bonding capabilities that can enhance target binding and improve physicochemical properties. The palladium-catalyzed C-N cross-coupling reaction has become a powerful method for the functionalization of the 7-azaindole core, particularly at the 5-position.[1][2] This transformation allows for the formation of a carbon-nitrogen bond between 5-bromo-7-azaindole and a wide range of primary and secondary amines.[3][4]

A significant challenge in the C-N coupling of halo-azaindoles is the presence of the N-H group on the pyrrole ring, which can potentially chelate the metal catalyst or undergo competitive N-arylation.[1][3] However, the development of specialized biarylphosphine ligands and palladium precatalysts has enabled highly selective and efficient C-N coupling at the halide position, even with unprotected azaindoles.[1][3][5]

General Reaction Scheme

The general transformation involves the reaction of 5-bromo-7-azaindole with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_products Products 5-Bromo-7-azaindole Catalyst_System Pd Catalyst Ligand Base, Solvent, Heat 5-Bromo-7-azaindole->Catalyst_System plus1 + Amine R1R2NH Amine->Catalyst_System 5-Amino-7-azaindole plus2 + Salt_Byproduct H-Base-Br Catalyst_System->5-Amino-7-azaindole

Caption: General scheme for the Pd-catalyzed C-N coupling of 5-bromo-7-azaindole.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle for Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)(L)-Br] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amide_complex [Ar-Pd(II)(L)(NR¹R²)] amine_complex->amide_complex Deprotonation h_base_out [H-Base]⁺Br⁻ amine_complex->h_base_out amide_complex->pd0 Reductive Elimination product_out Ar-NR¹R² amide_complex->product_out br_in Ar-Br br_in->oa_complex amine_in HNR¹R² amine_in->amine_complex base_in Base base_in->amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7]

Experimental Protocols and Data

Protocol 1: General Procedure for the Amination of Unprotected 5-Bromo-7-azaindole

This protocol is adapted from a highly efficient method developed for halo-7-azaindoles using a palladium precatalyst system.[3]

Materials:

  • 5-Bromo-7-azaindole

  • Amine (1.2 equivalents)

  • RuPhos Pd G3 (or a combination of a Pd source like Pd(OAc)₂ and a ligand like RuPhos) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF (2.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-7-azaindole (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.005 mmol, 1 mol%), and a stir bar.

  • Evacuate and backfill the vessel with the inert gas (repeat three times).

  • Add anhydrous THF (1 mL).

  • Add the amine (0.6 mmol, 1.2 equiv).

  • Add the LiHMDS solution (1.2 mL of 1 M solution in THF, 1.2 mmol, 2.4 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 65-80 °C) and stir for the specified time (often 30 minutes to a few hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-7-azaindole.

Quantitative Data Summary

The following table summarizes representative results for the C-N cross-coupling of 5-bromo-7-azaindole with various secondary amines using the RuPhos-based catalyst system.[3]

EntryAmineProductYield (%)
1Morpholine5-(Morpholin-4-yl)-7H-pyrrolo[2,3-b]pyridine95
2N-Methylpiperazine5-(4-Methylpiperazin-1-yl)-7H-pyrrolo[2,3-b]pyridine91
3Pyrrolidine5-(Pyrrolidin-1-yl)-7H-pyrrolo[2,3-b]pyridine88
4Di-n-butylamineN,N-Dibutyl-7H-pyrrolo[2,3-b]pyridin-5-amine85
5Indoline5-(Indolin-1-yl)-7H-pyrrolo[2,3-b]pyridine92

Reaction Conditions: 5-bromo-7-azaindole (0.5 mmol), amine (0.6 mmol), RuPhos ligand (1 mol %), RuPhos Pd G3 precatalyst (1 mol %), LiHMDS (1.2 mmol) in THF at 65 °C. Yields are for isolated products.[3]

Protocol 2: Alternative Conditions for N-Substituted Azaindoles

For N-substituted 7-azaindoles, which may have different solubility or reactivity profiles, alternative conditions using a different ligand and base combination have been reported to be effective.[8][9]

Materials:

  • N-Substituted 5-bromo-7-azaindole

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Dioxane

Procedure:

  • In a sealed reaction tube, combine the N-substituted 5-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous dioxane (2 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data for N-Substituted Azaindoles

The following table shows results for the coupling of N-ethyl-4-bromo-7-azaindole with various amines, demonstrating the utility of the Xantphos/Cs₂CO₃ system.[9]

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine92
2Morpholine1-Ethyl-4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine95
3Aniline1-Ethyl-N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine89
42-AminopyridineN-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine82

Reaction Conditions: N-ethyl-4-bromo-7-azaindole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (5 mol %), Xantphos (10 mol %), Cs₂CO₃ (1.5 mmol), in dioxane at 100 °C.[9]

Workflow and Optimization

The selection of optimal reaction conditions is critical for achieving high yields and purity. The following workflow outlines key parameters to consider during methods development.

workflow start Start: Define Substrates (5-Bromo-7-azaindole + Amine) catalyst Select Catalyst System start->catalyst base Select Base catalyst->base catalyst_choice Pd Precatalyst (e.g., RuPhos G3) or Pd Source + Ligand (e.g., Pd(OAc)₂ + Xantphos) catalyst->catalyst_choice solvent Select Solvent base->solvent base_choice Strong, Non-nucleophilic (e.g., LiHMDS) or Inorganic Carbonate (e.g., Cs₂CO₃, K₂CO₃) base->base_choice reaction_setup Reaction Setup (Inert Atmosphere) solvent->reaction_setup solvent_choice Aprotic Polar (e.g., THF, Dioxane) or Aromatic (e.g., Toluene) solvent->solvent_choice run_reaction Run Reaction (Temperature & Time) reaction_setup->run_reaction monitoring Monitor Progress (TLC / LC-MS) run_reaction->monitoring monitoring->run_reaction Incomplete workup Workup & Purification monitoring->workup Reaction Complete analysis Characterization (NMR, MS) workup->analysis end Final Product analysis->end

Caption: Experimental workflow for optimizing the C-N cross-coupling reaction.

Key Considerations:

  • Catalyst and Ligand: For unprotected 7-azaindoles, bulky, electron-rich biaryl phosphine ligands like RuPhos, SPhos, and XPhos, often used with palladium precatalysts, are highly effective.[3][5] For N-protected systems or different amine classes, ligands like Xantphos may be preferable.[8]

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like LiHMDS or NaOt-Bu are commonly used with unprotected azaindoles to deprotonate both the amine nucleophile and the azaindole N-H.[3] Weaker inorganic bases such as Cs₂CO₃ or K₂CO₃ are often employed for N-protected substrates.[8][9]

  • Solvent: Anhydrous aprotic polar solvents like THF and dioxane are generally the solvents of choice. Toluene can also be effective in some systems.[4]

  • Temperature: Reactions are typically run at elevated temperatures, ranging from 65 °C to 110 °C, to ensure a reasonable reaction rate.[3][8]

By systematically evaluating these parameters, researchers can develop a robust and high-yielding protocol for the synthesis of their desired 5-amino-7-azaindole derivatives, facilitating the rapid advancement of drug discovery programs.

References

Application Notes and Protocols for the Use of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a derivative of 7-azaindole, is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, acting as a hinge-binding motif that mimics the adenine core of ATP, thereby facilitating interaction with the active site of various kinases. The bromine atom at the 5-position serves as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The methyl ester at the 3-position can be readily converted to a carboxamide, another common functional group in kinase inhibitors that can form crucial hydrogen bond interactions within the kinase domain.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting various kinase families, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Abelson murine leukemia viral oncogene homolog 1 (ABL) and Sarcoma (Src) family kinases.

Kinase Targets and Signaling Pathways

Kinase inhibitors developed from the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity against several important cancer and inflammation-related targets.

  • Janus Kinases (JAKs): These intracellular, non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration.[3][4] Aberrant FGFR signaling is a known driver in various cancers.[3]

  • ABL/SRC Kinases: These non-receptor tyrosine kinases are involved in cell growth, division, and adhesion. The fusion protein BCR-ABL is a key driver in chronic myeloid leukemia (CML).[5][6]

Diagrams of Signaling Pathways:

JAK_STAT_Signaling cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway and Inhibition. (Max Width: 760px)

FGFR_Signaling cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor FGFR Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Inhibition

Figure 2: FGFR Signaling Pathway and Inhibition. (Max Width: 760px)

ABL_SRC_Signaling cluster_membrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor ABL_SRC ABL/SRC Receptor->ABL_SRC Activation Downstream Downstream Signaling (e.g., STAT, RAS/MAPK) ABL_SRC->Downstream Nucleus Nucleus Downstream->Nucleus CellResponse Cell Proliferation, Survival, Migration Nucleus->CellResponse Inhibitor ABL/SRC Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->ABL_SRC Inhibition

Figure 3: ABL/SRC Signaling Pathway and Inhibition. (Max Width: 760px)

Data Presentation: Biological Activity of Synthesized Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: Inhibitory Activity against JAK Isoforms

Compound IDTarget KinaseIC50 (nM)Reference
2j JAK12200[7]
JAK2>50000[7]
31 JAK129[2]
JAK2160[2]
JAK31.3[2]
TYK265[2]
12a JAK112.6[5]
JAK2135.1[5]

Table 2: Inhibitory Activity against Other Kinases

Compound IDTarget KinaseIC50 (nM)Reference
41 GSK-3β0.22[4]
46 GSK-3β0.26[4]
54 GSK-3β0.24[4]
1b Haspin57[8]
1c Haspin66[8]
2c Haspin62[8]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations of this compound.

experimental_workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Protocol 1) Start->Suzuki Amide Amide Formation (Protocol 2) Start->Amide Intermediate1 5-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Suzuki->Intermediate1 FinalProduct2 Final Kinase Inhibitor 2 Suzuki->FinalProduct2 Intermediate2 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Amide->Intermediate2 FinalProduct1 Final Kinase Inhibitor 1 Amide->FinalProduct1 Intermediate1->Amide Intermediate2->Suzuki

Figure 4: General Synthetic Workflow. (Max Width: 760px)
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 85-100 °C and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Protocol 2: Amide Formation from this compound

This protocol details the conversion of the methyl ester to a carboxamide via aminolysis.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (excess, or as a solution in a suitable solvent)

  • Methanol or another suitable solvent

  • Sealed tube or pressure vessel

Procedure:

  • In a sealable reaction tube, dissolve this compound in methanol.

  • Add the desired amine (e.g., a solution of ammonia in methanol, or a neat liquid amine). A significant excess of the amine is typically used to drive the reaction to completion.

  • Seal the tube tightly and heat the reaction mixture to 80-120 °C for 12-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration and wash with a small amount of cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications at the 5-bromo and 3-carboxylate positions, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic and inflammatory signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the 7-azaindole scaffold.

References

Application Notes and Protocols: Functionalization of the C5 Position of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. Functionalization of the 7-azaindole ring is a key strategy in the development of potent and selective kinase inhibitors and other therapeutic agents. The C5 position, in particular, offers a valuable vector for modification, allowing for the introduction of substituents that can modulate a compound's potency, selectivity, and pharmacokinetic properties. A prominent example is Vemurafenib, a potent BRAF V600E inhibitor used in melanoma treatment, which features a C5-substituted 7-azaindole core.

These application notes provide detailed protocols and quantitative data for the key methods used to functionalize the C5 position of the 7-azaindole ring, including halogenation, borylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Friedel-Crafts alkylation.

Data Presentation: Comparison of C5 Functionalization Methods

The following tables summarize typical reaction conditions and yields for various C5-functionalization reactions of the 7-azaindole ring, providing a comparative overview for selecting the optimal synthetic strategy.

Table 1: C5-Halogenation of 7-Azaindole

Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temperature285-95[Generic protocol]
N-Iodosuccinimide (NIS)Acetonitrile (MeCN)60480-90[Generic protocol]
PyBroP / BSATolueneNot specifiedNot specified~62-69[1]

Table 2: C5-Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001292[2]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (3:1)801688[Generic protocol]
Pyrazole-4-boronic acid pinacol esterPd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/H₂O (2:1)90675[Generic protocol]

Table 3: C5-Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101885[Generic protocol]
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002478[Generic protocol]
BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001682[Generic protocol]

Experimental Protocols

Protocol 1: C5-Bromination of 7-Azaindole

This protocol describes the direct bromination of the 7-azaindole ring at the C5 position using N-bromosuccinimide (NBS).

Materials:

  • 7-Azaindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 7-azaindole (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add N-bromosuccinimide (1.05 equiv) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 5-bromo-7-azaindole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 7-Azaindole 7-Azaindole Mix_and_Stir Mix and Stir at RT 7-Azaindole->Mix_and_Stir NBS NBS NBS->Mix_and_Stir DCM DCM DCM->Mix_and_Stir Quench Quench Mix_and_Stir->Quench 2h Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography 5-Bromo-7-azaindole 5-Bromo-7-azaindole Column_Chromatography->5-Bromo-7-azaindole

Caption: Workflow for C5-Bromination of 7-Azaindole.

Protocol 2: C5-Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C5 position of 5-bromo-7-azaindole.

Materials:

  • 5-Bromo-7-azaindole

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C5-arylated 7-azaindole.

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 5-Bromo-7-azaindole 5-Bromo-7-azaindole Heat_and_Stir Heat and Stir 5-Bromo-7-azaindole->Heat_and_Stir Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Heat_and_Stir Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Heat_and_Stir Base K2CO3 Base->Heat_and_Stir Solvent Dioxane/H2O Solvent->Heat_and_Stir Dilute_Extract Dilute & Extract Heat_and_Stir->Dilute_Extract 4-16h Wash Wash Dilute_Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography C5-Aryl-7-azaindole C5-Aryl-7-azaindole Column_Chromatography->C5-Aryl-7-azaindole

Caption: Workflow for C5-Suzuki-Miyaura Coupling.

Protocol 3: C5-Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

This protocol details the palladium-catalyzed amination of 5-bromo-7-azaindole to introduce a nitrogen-based substituent at the C5 position.

Materials:

  • 5-Bromo-7-azaindole

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add 5-bromo-7-azaindole (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 5-Bromo-7-azaindole 5-Bromo-7-azaindole Heat_Stir_Inert Heat and Stir under Inert Atmosphere 5-Bromo-7-azaindole->Heat_Stir_Inert Amine Amine Amine->Heat_Stir_Inert Pd_Catalyst Pd2(dba)3 Pd_Catalyst->Heat_Stir_Inert Ligand Xantphos Ligand->Heat_Stir_Inert Base Cs2CO3 Base->Heat_Stir_Inert Solvent Toluene Solvent->Heat_Stir_Inert Filter_Extract Filter & Extract Heat_Stir_Inert->Filter_Extract 12-24h Wash Wash Filter_Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography C5-Amino-7-azaindole C5-Amino-7-azaindole Column_Chromatography->C5-Amino-7-azaindole G cluster_pathway MAPK Signaling Pathway cluster_inhibition Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Apoptosis Apoptosis ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Vemurafenib Vemurafenib (C5-functionalized 7-azaindole) Vemurafenib->BRAF_V600E Growth_Factor Growth_Factor

References

Application Notes and Protocols for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to probe the binding sites of biological targets.[3] Due to their smaller size and lower complexity, fragments can explore a wider chemical space and often exhibit higher binding efficiency, leading to higher hit rates compared to larger, more complex molecules used in HTS.[1] The FBDD workflow typically involves screening a library of fragments, validating the binding of initial "hits," and then optimizing these fragments into more potent, lead-like compounds through strategies such as fragment growing, linking, or merging.[4]

This document provides detailed application notes and experimental protocols for key techniques employed in FBDD, presents quantitative data from successful FBDD case studies, and illustrates relevant signaling pathways targeted by this approach.

Key Experimental Techniques in FBDD

A variety of biophysical techniques are utilized in FBDD to detect the weak binding of fragments to their target proteins. These methods are highly sensitive and provide valuable information on binding affinity, kinetics, and thermodynamics.[5] Commonly used techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography.[6]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a robust and versatile technique for fragment screening, capable of detecting weak binding events and providing structural information about the fragment-target interaction.[7] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.[7][8]

Experimental Protocol: NMR-based Fragment Screening (STD and WaterLOGSY)

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing 10% D₂O. The final protein concentration for the experiment typically ranges from 10-50 µM.[9]

  • Prepare stock solutions of individual fragments or fragment mixtures in a deuterated solvent (e.g., DMSO-d₆). The final fragment concentration in the NMR sample is typically in the range of 100-500 µM.[9]

  • For the final NMR sample, combine the protein and fragment stock solutions to the desired final concentrations in the NMR tube. The total sample volume is typically 500-600 µL.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum of the fragment(s) in the absence of the protein to serve as a reference.

  • For STD NMR:

    • Set up two experiments: an "on-resonance" experiment where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" experiment where the irradiation is applied at a frequency far from any protein or ligand signals.[7]

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragments that bind to the protein.[7]

  • For WaterLOGSY NMR:

    • This experiment relies on the transfer of magnetization from bulk water to the protein and then to the bound fragments.[9]

    • Acquire a WaterLOGSY spectrum of the fragment(s) in the presence of the protein. Fragments that bind to the protein will show positive NOE signals, while non-binders will show negative signals.[8]

3. Data Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).

  • For STD, calculate the STD amplification factor for each proton of the fragment to identify the binding epitope.

  • For WaterLOGSY, analyze the sign of the NOE signals to distinguish binders from non-binders.[8]

II. Surface Plasmon Resonance (SPR)

SPR is a label-free biosensor technology that allows for the real-time monitoring of binding events between a ligand (fragment) and a target protein immobilized on a sensor chip.[10] It provides quantitative information on binding affinity (K D), association (kₐ), and dissociation (k d) rates.[11]

Experimental Protocol: SPR-based Fragment Screening

1. Sensor Chip Preparation and Protein Immobilization:

  • Select an appropriate sensor chip (e.g., CM5, NTA) based on the properties of the target protein.

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or affinity capture (e.g., His-tag). A reference surface without the protein or with an irrelevant protein should be prepared to subtract non-specific binding.[10]

2. Fragment Screening:

  • Prepare a series of fragment solutions in a suitable running buffer (e.g., HBS-EP+). The fragment concentrations typically range from 10 µM to 1 mM. It is crucial to match the DMSO concentration in the fragment solutions and the running buffer to minimize solvent effects.[10]

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) in real-time. A change in RU upon fragment injection indicates binding.

3. Data Analysis:

  • For each fragment, subtract the signal from the reference surface from the signal of the target surface to obtain the specific binding response.

  • For fragments that show concentration-dependent binding, fit the equilibrium binding responses to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (K D).

  • Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kₐ and k d).

III. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

Experimental Protocol: ITC for Fragment Hit Validation

1. Sample Preparation:

  • Prepare solutions of the target protein and the fragment in the same buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.[14]

  • The protein concentration in the sample cell is typically in the range of 10-50 µM.[13]

  • The fragment concentration in the syringe should be 10-20 times higher than the protein concentration.[15]

  • Degas both solutions before the experiment to avoid air bubbles.

2. ITC Experiment:

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.

  • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Allow the system to reach equilibrium between injections.

3. Data Analysis:

  • Integrate the heat change for each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K D, n, ΔH, and ΔS).[12]

  • Perform a control experiment by injecting the fragment solution into the buffer alone to determine the heat of dilution, which should be subtracted from the binding data.

IV. X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of the fragment-target complex, revealing the precise binding mode and key interactions.[16] This information is invaluable for the structure-guided optimization of fragments into potent leads.[]

Experimental Protocol: X-ray Crystallography for Fragment Hit Validation

1. Protein Crystallization:

  • Crystallize the target protein under conditions that yield well-diffracting crystals.

2. Fragment Soaking or Co-crystallization:

  • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and incubate for a period of time (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.[16]

  • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

3. X-ray Diffraction Data Collection:

  • Cryo-protect the fragment-bound crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.[3]

4. Structure Determination and Analysis:

  • Process the diffraction data and determine the structure of the protein-fragment complex using molecular replacement.

  • Analyze the electron density map to confirm the binding of the fragment and to determine its binding pose and interactions with the protein.[6]

Quantitative Data from FBDD Case Studies

The following tables summarize quantitative data from successful FBDD campaigns, highlighting key metrics such as hit rate, binding affinity, and ligand efficiency.

Table 1: Fragment Screening and Hit Validation Data

TargetScreening MethodLibrary SizeHit Rate (%)Fragment HitK D (µM)Ligand Efficiency (LE)Reference
PDK1 Biochemical Assay~1000N/AAminoindazole3110.38[1]
MTH1 Thermal Shift Assay49N/ACompound 149.5 (ITC)N/A[18]
CDK2 X-ray CrystallographyN/AN/AMultiple FragmentsN/AN/A[2]
Bcl-2 Family NMRN/AN/AMultiple FragmentsN/AN/A[19]

Table 2: Fragment-to-Lead Optimization Data

TargetInitial FragmentOptimized CompoundIC₅₀ (nM)Fold ImprovementKey Optimization StrategyReference
PDK1 Aminoindazole (K D = 311 µM)Compound 19370>800Fragment Growing[1]
MTH1 Compound 1 (K D = 49.5 µM)BAY-707<10>5000Structure-guided Growth[18]
BRAF N/AVemurafenib31N/AFragment Evolution[20]
Bcl-2 N/AVenetoclax<0.01N/AFragment Linking[19]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by FBDD and the experimental workflows provides a clearer understanding of the drug discovery process.

Signaling Pathways

Bcl2_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Mitochondrion cluster_2 Cytosol DNA Damage DNA Damage Bax_Bak Bax/Bak DNA Damage->Bax_Bak Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->Bax_Bak Bcl2 Bcl-2 Bcl2->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits

Experimental and Logical Workflows

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Fragment Library (1000-3000 compounds) B Primary Screen (NMR, SPR, TSA) A->B C Hit Confirmation (Orthogonal Assay) B->C D Structural Biology (X-ray, NMR) C->D E Structure-Based Design (Growing, Linking, Merging) D->E F Synthesis of Analogs E->F G Potency & ADME Testing F->G G->E H Iterative Optimization Cycles G->H I Candidate Drug H->I

Fragment_Evolution cluster_0 Fragment Hits cluster_1 Optimization Strategies cluster_2 Lead Compound FragA Fragment A Growing Fragment Growing FragA->Growing Linking Fragment Linking FragA->Linking Merging Fragment Merging FragA->Merging FragB Fragment B FragB->Linking FragB->Merging Lead_G Lead from A Growing->Lead_G Lead_L Lead from A+B Linking->Lead_L Lead_M Lead from A+B Merging->Lead_M

References

Application Note and Protocol: Sonogashira Coupling of 5-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, largely due to its ability to act as a bioisostere of indole. Functionalization of the azaindole core is a critical endeavor in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable for the derivatization of the 5-position of the 7-azaindole nucleus, starting from the readily available 5-bromo-7-azaindole. The introduction of an alkynyl moiety at this position provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of compounds for drug discovery programs.

This document provides a detailed protocol for the palladium-catalyzed Sonogashira coupling of 5-bromo-7-azaindole with terminal alkynes.

General Reaction Scheme

The Sonogashira coupling of 5-bromo-7-azaindole proceeds via a palladium-catalyzed cycle in the presence of a copper(I) co-catalyst and a suitable base.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Process cluster_products Products & Workup 5-bromo-7-azaindole 5-bromo-7-azaindole Reaction Mixture Combine reactants, catalysts, and solvent. Heat as required. 5-bromo-7-azaindole->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst Pd(0) Catalyst e.g., PdCl₂(PPh₃)₂ Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst Cu(I) Co-catalyst e.g., CuI Cu(I) Co-catalyst->Reaction Mixture Base Base e.g., Et₃N Base->Reaction Mixture Coupled Product 5-Alkynyl-7-azaindole Reaction Mixture->Coupled Product Sonogashira Coupling Workup Aqueous Workup & Purification Coupled Product->Workup

Caption: General workflow for the Sonogashira coupling of 5-bromo-7-azaindole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira coupling of 5-bromoindoles and related azaindole precursors, which can be adapted for 5-bromo-7-azaindole.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[1]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh[1]
4PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3~89[2]

Experimental Protocols

This protocol describes a general procedure for the Sonogashira coupling of 5-bromo-7-azaindole with a terminal alkyne.

Materials:

  • 5-bromo-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous solvent (e.g., DMF or THF, 5 mL) followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the alkyne) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[2][3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-7-azaindole.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd2_alkynyl cu_x Cu(I)X transmetalation->cu_x reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-C≡CR' reductive_elimination->product azaindole 5-Bromo-7-azaindole (R-X) azaindole->oxidative_addition cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation To Pd(II) complex alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_acetylide + Cu(I)X, Base base Base cu_x->alkyne Regenerated

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Microwave-Assisted Synthesis of Substituted 7-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, leading to compounds with a wide range of biological activities, including kinase inhibition and antiviral properties. Traditional methods for the synthesis and functionalization of the 7-azaindole core often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by dramatically accelerating reaction rates, improving yields, and often enhancing product purity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted 7-azaindoles via various modern synthetic methodologies.

General Workflow for Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of 7-azaindole derivatives follows a straightforward workflow. The key advantage of this technology lies in the rapid and uniform heating of the reaction mixture, which allows for precise temperature control and significantly reduced reaction times compared to conventional heating methods.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification start Select Starting Materials (e.g., Halo-7-azaindole) reagents Add Reagents, Catalyst, Solvent, and Stir Bar start->reagents seal Seal Microwave Vial reagents->seal irradiate Irradiate in Microwave Reactor (Set Temperature, Time, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool extract Extraction and Washing cool->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Column Chromatography) dry->purify end Characterize Product purify->end

Caption: General experimental workflow for microwave-assisted synthesis.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formation required for the synthesis of complex substituted 7-azaindoles. Microwave irradiation significantly enhances the efficiency of these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation of halo-7-azaindoles. Microwave heating accelerates this palladium-catalyzed reaction between a halo-7-azaindole and an arylboronic acid.

EntryHalo-7-azaindoleArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
16-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃Dioxane15020>95
26-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃Dioxane15020>95
33-bromo-1H-indazole*Phenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O1403085

*Note: Data for 3-bromoindazole is included as a related azole scaffold to demonstrate the reaction conditions.

  • To a 10 mL microwave vial, add the halo-7-azaindole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., dioxane, 5 mL) and a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 7-azaindole.

G R1_Azaindole_X Halo-7-azaindole Product Aryl-Substituted 7-Azaindole R1_Azaindole_X->Product Aryl_BOH2 Arylboronic Acid Aryl_BOH2->Product Pd_cat Pd(0) Catalyst Pd_cat->Product Base Base Base->Product Solvent_Heat Solvent Microwave Heating Solvent_Heat->Product

Caption: Key components of the Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the 7-azaindole scaffold. This reaction involves the coupling of a halo-7-azaindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Microwave irradiation provides a rapid and efficient means to conduct this transformation.

EntryHalo-7-azaindoleTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
13-iodo-pyridin-2-ylaminePhenylacetyleneFe(acac)₃ (10)CuI (10)KOtBuNMP1306093
23-iodo-pyridin-2-ylamine1-HexyneFe(acac)₃ (10)CuI (10)KOtBuNMP1306085
33-iodo-pyridin-2-ylamine*(4-Methoxyphenyl)acetyleneFe(acac)₃ (10)CuI (10)KOtBuNMP1306091

*Note: Data for the precursor to 7-azaindole synthesis is shown, highlighting the Sonogashira step in a one-pot procedure.

  • In a nitrogen-flushed microwave vial, combine the halo-7-azaindole (1.0 mmol), terminal alkyne (1.5 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add a suitable solvent (e.g., triethylamine or DMF, 5 mL) and a magnetic stir bar.

  • Add a base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl substituted 7-azaindoles. Microwave assistance has been shown to significantly reduce reaction times for this palladium-catalyzed C-N bond-forming reaction.

EntryHalo-7-azaindoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-bromo-7-azaindoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100195
25-bromo-7-azaindoleAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100185
34-chloro-7-azaindoleN-methylpiperazinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane120192
  • To an oven-dried microwave vial under an inert atmosphere (e.g., argon), add the palladium precatalyst, ligand, and base.

  • Add the halo-7-azaindole, the amine, and the solvent (e.g., toluene or dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solution and purify the product by column chromatography.

II. Iron-Catalyzed Synthesis of 7-Azaindoles

An efficient and more sustainable alternative to palladium catalysis for the synthesis of the 7-azaindole core involves an iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne under microwave irradiation.[1]

Entryo-Haloaromatic AmineTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
13-iodo-pyridin-2-ylaminePhenylacetyleneFe(acac)₃ (10)CuI (10)KOtBuNMP1306093
23-iodo-pyridin-2-ylamine1-HexyneFe(acac)₃ (10)CuI (10)KOtBuNMP1306085
33-iodo-pyridin-2-ylamine(4-Methoxyphenyl)acetyleneFe(acac)₃ (10)CuI (10)KOtBuNMP1306091
  • In a microwave vial, combine 3-iodo-pyridin-2-ylamine (1.0 mmol), the terminal alkyne (3.0 mmol), Fe(acac)₃ (0.1 mmol), CuI (0.1 mmol), and KOtBu (1.5 mmol).[1]

  • Add N-methyl-2-pyrrolidone (NMP) (2 mL) as the solvent.[1]

  • Seal the vial and irradiate in a microwave reactor at 130 °C for 60 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted 7-azaindole.

III. Synthesis of Di-7-azaindolylmethanes (DAIMs)

A novel and highly efficient microwave-assisted one-pot reaction of 7-azaindoles with aldehydes leads to the formation of di-7-azaindolylmethanes (DAIMs).[2] Microwave heating promotes the nucleophilicity of the 7-azaindole towards an alkylidene-azaindolene intermediate.[2]

G Azaindole 7-Azaindole Addition_Product Addition Product (A) Azaindole->Addition_Product Nucleophilic_Attack Nucleophilic Attack by another 7-Azaindole Azaindole->Nucleophilic_Attack Aldehyde Aldehyde Aldehyde->Addition_Product Dehydration Dehydration (Base, Microwave) Addition_Product->Dehydration Intermediate Alkylidene-azaindolene Intermediate (B) Dehydration->Intermediate Intermediate->Nucleophilic_Attack DAIM Di-7-azaindolylmethane (DAIM) Nucleophilic_Attack->DAIM

Caption: Proposed mechanism for the formation of DAIMs under microwave irradiation.[2]

Entry7-AzaindoleAldehydeBaseSolventTemp. (°C)Time (min)Yield (%)
15-chloro-7-azaindole4-formylphenyl sulfonamideK₂CO₃MeOH:H₂O (1:1)1303085
27-azaindoleBenzaldehydeK₂CO₃MeOH:H₂O (1:1)1303092
35-bromo-7-azaindole4-chlorobenzaldehydeK₂CO₃MeOH:H₂O (1:1)1303088
  • In a microwave vial, combine the 7-azaindole (0.38 mmol), aldehyde (0.19 mmol), and K₂CO₃ (1.27 mmol).[2]

  • Add a 1:1 mixture of methanol and water (2.5 mL).[2]

  • Seal the vial and irradiate in a microwave reactor at 130 °C for 30 minutes.[2]

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of substituted 7-azaindoles. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the accelerated discovery of novel 7-azaindole-based therapeutic agents. The significant reduction in reaction times and the potential for improved yields make MAOS an attractive and sustainable approach for the synthesis of these important heterocyclic compounds.

References

Application Notes: 2,4-Dichloro-5-nitropyrimidine as a Key Intermediate for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it a significant target for therapeutic intervention.[3][4][5] Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising class of anti-cancer agents.[3][6] A key building block in the synthesis of many of these inhibitors is 2,4-dichloro-5-nitropyrimidine.[7][8] Its di-chloro substitutions at the 2 and 4 positions of the pyrimidine ring provide reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the construction of diverse molecular scaffolds.

Versatility of 2,4-Dichloro-5-nitropyrimidine

2,4-Dichloro-5-nitropyrimidine is a versatile intermediate due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, especially with amine nucleophiles.[9] This regioselectivity allows for a controlled, stepwise introduction of different substituents, which is a critical aspect in the development of highly potent and selective FGFR inhibitors. The nitro group at the C5 position acts as a strong electron-withdrawing group, activating the pyrimidine ring for SNAr reactions. Furthermore, this nitro group can be readily reduced to an amino group, providing another point for chemical modification and extension of the molecular structure.[10]

Application in the Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Core

One of the prominent scaffolds in many advanced FGFR inhibitors is the pyrido[2,3-d]pyrimidin-7(8H)-one core. The synthesis of this core can be efficiently achieved using 2,4-dichloro-5-nitropyrimidine as a starting material. A general synthetic strategy involves the initial selective displacement of the C4-chloro group with an appropriate amine, followed by the displacement of the C2-chloro group and subsequent cyclization to form the bicyclic core. This approach has been instrumental in the synthesis of irreversible covalent inhibitors like PRN1371, which targets a cysteine residue in the FGFR ATP-binding site.[11][12]

FGFR Signaling Pathway and Inhibition

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[13][14] This phosphorylation event triggers the recruitment of adaptor proteins and the activation of major downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[13][14][15] These pathways ultimately regulate gene expression and control fundamental cellular functions.[14] FGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing receptor autophosphorylation and blocking the downstream signaling cascades.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_dimer FGFR Dimerization FGF->FGFR_dimer Binding FGFR FGFR FGFR_dimer->FGFR P1 Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT IP3_DAG IP3/DAG Pathway PLCg->IP3_DAG Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation IP3_DAG->Proliferation FGFR_Inhibitor FGFR Inhibitor (e.g., from 2,4-dichloro- 5-nitropyrimidine) FGFR_Inhibitor->P1 Inhibits Synthetic_Workflow General Synthetic Workflow for a Pyrido[2,3-d]pyrimidin-7(8H)-one FGFR Inhibitor Start 5-Nitrouracil Intermediate1 Intermediate 1: 2,4-Dichloro-5-nitropyrimidine Start->Intermediate1 Chlorination (POCl₃) Intermediate2 Intermediate 2: 4-Anilino-2-chloro-5-nitropyrimidine Intermediate1->Intermediate2 S N Ar with Amine Intermediate3 Intermediate 3: 4-Anilino-2-chloro-5-aminopyrimidine Intermediate2->Intermediate3 Nitro Reduction Intermediate4 Pyrido[2,3-d]pyrimidin-7(8H)-one Core Intermediate3->Intermediate4 Cyclization FinalProduct Final FGFR Inhibitor Intermediate4->FinalProduct Further Functionalization

References

Application Notes and Protocols: Preparation of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structure, an isostere of indole, allows it to mimic the parent compound in biological systems while offering unique hydrogen bonding capabilities and physicochemical properties. Compounds bearing the 7-azaindole core have demonstrated a wide range of biological activities, including kinase inhibition and antiviral effects. Specifically, the introduction of an aryl group at the C5-position and a carboxylate moiety at the C3-position yields a class of compounds with significant therapeutic potential. This document provides detailed protocols for the synthesis of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates, primarily focusing on a robust and versatile strategy involving a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Strategy

The most common and modular approach for the synthesis of the target compounds involves a two-stage process. The first stage is the construction of a key intermediate, a 5-halo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which serves as the scaffold for subsequent functionalization. The second stage involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 5-halo intermediate and a suitable arylboronic acid or ester to introduce the desired aryl group at the C5-position. This strategy allows for the generation of a diverse library of compounds by simply varying the arylboronic acid coupling partner.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C5-Arylation start Substituted Pyridine or Pyrrole Precursor scaffold Ethyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Key Intermediate) start->scaffold Multi-step Synthesis (e.g., Fischer Indole Synthesis, Cyclization, Halogenation) suzuki Suzuki-Miyaura Cross-Coupling scaffold->suzuki Pd Catalyst, Base, Solvent, Heat boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->suzuki product Ethyl 5-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Final Product) suzuki->product

Figure 1. General workflow for the synthesis of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates.

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate (Ethyl 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)

This protocol describes the protection and subsequent bromination of a commercially available 7-azaindole scaffold to yield the key intermediate required for the Suzuki coupling. The tosyl group serves as a protecting group for the pyrrole nitrogen, which can be removed in a final step.

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Tosyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium hydroxide (NaOH)

  • Dioxane

Procedure:

  • N-Tosylation:

    • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv) in dry DCM, add DMAP (0.1 equiv) and TEA (1.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Add tosyl chloride (1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

  • C5-Bromination:

    • Dissolve the N-tosylated intermediate (1.0 equiv) in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) to the solution.

    • Heat the reaction mixture at 50 °C for 2 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain ethyl 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the 5-bromo intermediate with various arylboronic acids to synthesize the target 5-aryl derivatives.[1]

Materials:

  • Ethyl 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ complex (PdCl₂(dppf)·CH₂Cl₂) (0.05 - 0.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dioxane and Water (e.g., 3:1 or 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • To a microwave vial or a round-bottom flask, add the ethyl 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 3:1 dioxane:water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 85-120 °C. If using microwave irradiation, heat at 120 °C for 30 minutes.[1] For conventional heating, stir at 85-100 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

  • N-Detosylation (Optional):

    • Dissolve the purified tosylated product in a mixture of dioxane and 2M aqueous NaOH.

    • Heat the mixture in a sealed vessel or microwave reactor at 150 °C for 10-30 minutes.[1]

    • Cool, neutralize with 1M HCl, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the final N-H product, ethyl 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Data Presentation: Examples of Suzuki-Miyaura Coupling

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling reaction, demonstrating the versatility of the method with various arylboronic acids. Conditions are based on general procedures found in the literature.[1][2]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5K₂CO₃Dioxane/H₂O100685
24-Methoxyphenylboronic acid5K₂CO₃Dioxane/H₂O100693
34-Methylphenylboronic acid5Cs₂CO₃Toluene/EtOH80889
44-Fluorophenylboronic acid10K₂CO₃Dioxane/H₂O120 (µW)0.579
53-Chlorophenylboronic acid10K₂CO₃Dioxane/H₂O120 (µW)0.575
6Pyridin-3-ylboronic acid10K₂CO₃Dioxane/H₂O120 (µW)0.568
73,5-Bis(trifluoromethyl)phenylboronic acid5Cs₂CO₃Toluene/EtOH801267

Yields are for the isolated, purified coupled product and are representative. Actual yields may vary based on specific substrate and reaction scale.

The synthetic route detailed herein, culminating in a Suzuki-Miyaura cross-coupling, provides a reliable and highly adaptable method for the preparation of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates. The protocols are suitable for generating diverse compound libraries for screening in drug discovery programs. The use of palladium catalysis ensures high efficiency and functional group tolerance, making this a cornerstone strategy for accessing this important class of heterocyclic compounds.

References

Application Notes and Protocols for Derivatization in Alzheimer's Disease Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and specific protocols for the use of chemical derivatization in the therapeutic research of Alzheimer's disease (AD). Derivatization is a critical technique used to modify analytes, enhancing their detectability, improving chromatographic separation, and enabling precise quantification, particularly for key biomarkers and neurotransmitters that lack native chromophores or ionize poorly. This is essential for monitoring disease progression, assessing target engagement, and determining the efficacy of novel therapeutic agents.

Application Note 1: Quantification of Neurotransmitters in Biological Matrices

Introduction: The dysregulation of neurotransmitter systems, including cholinergic and glutamatergic pathways, is a hallmark of Alzheimer's disease.[1][2][3] Accurate measurement of neurotransmitters like glutamate, GABA, dopamine, and serotonin, along with their metabolites in cerebrospinal fluid (CSF), brain microdialysates, and plasma, is crucial for understanding disease mechanisms and evaluating the pharmacodynamic effects of new drugs.[4] However, these small, polar molecules are often difficult to analyze directly via reverse-phase liquid chromatography-mass spectrometry (LC-MS/MS) due to poor retention and low ionization efficiency.[5]

Pre-column derivatization with reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or dansyl chloride introduces a nonpolar, fluorescent, and easily ionizable group to the primary or secondary amine of the neurotransmitters.[4][6][7] This enhances their chromatographic retention and significantly boosts detection sensitivity in both fluorescence and mass spectrometry detectors, allowing for quantification at low physiological concentrations.[4][5]

Therapeutic Relevance: By enabling sensitive quantification, derivatization methods allow researchers to:

  • Establish baseline neurotransmitter levels in AD models.

  • Monitor changes in neurotransmitter levels in response to therapeutic interventions.

  • Assess the ability of drugs to restore neurotransmitter homeostasis.

  • Identify novel biomarkers related to neurotransmitter pathway dysfunction.

Application Note 2: Pharmacokinetic Analysis of AD Therapeutics (Memantine)

Introduction: Memantine is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[8] To assess its bioavailability, distribution, metabolism, and excretion (ADME), a robust and sensitive analytical method is required. Memantine lacks a native chromophore, making direct UV detection in HPLC challenging.[8]

Derivatization with reagents like o-phthaldialdehyde (OPA) or FMOC-Cl converts memantine into a highly fluorescent or UV-active product.[8][9][10][11][12] This allows for highly sensitive quantification in complex biological matrices like human plasma. The OPA derivatization, for instance, is rapid and proceeds to completion at room temperature, making it suitable for high-throughput pharmacokinetic studies.[9]

Therapeutic Relevance:

  • Drug Development: Essential for determining the pharmacokinetic profile of memantine and its analogues during preclinical and clinical development.

  • Therapeutic Drug Monitoring: Enables the measurement of plasma concentrations to ensure they are within the therapeutic window.

  • Bioequivalence Studies: Used to compare different formulations of memantine.

Application Note 3: On-Tissue Derivatization for Lipid and Fatty Acid Imaging in AD Brain Tissue

Introduction: The dysregulation of lipid and fatty acid metabolism is increasingly implicated in the pathogenesis of Alzheimer's disease.[13][14] Visualizing the spatial distribution of these molecules within brain tissue can provide critical insights into localized pathological processes. However, many lipids and especially free fatty acids exhibit poor ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).[13][14]

On-tissue chemical derivatization addresses this limitation. By spraying a derivatizing agent, such as Girard's Reagent T (GT), directly onto the tissue section, target molecules (e.g., fatty acids) are converted into permanently charged derivatives.[13][14] This dramatically enhances their detection sensitivity—in some cases by over 1000-fold—allowing for detailed mapping of their distribution in specific brain regions, such as the corpus callosum, in AD models.[13][14]

Therapeutic Relevance:

  • Pathology Studies: Allows for the direct visualization of how lipid metabolism is altered in diseased brain regions compared to healthy tissue.

  • Target Validation: Can be used to see if a therapeutic agent alters the pathological accumulation or depletion of specific lipids in the brain.

  • Biomarker Discovery: Helps identify lipids that are specifically localized to regions of pathology, marking them as potential biomarkers.

Key Signaling Pathways in Alzheimer's Disease

The following diagrams illustrate critical signaling pathways relevant to AD therapeutic research.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Tau_Phosphorylation_Pathway Tau Tau Protein (on Microtubule) Dissociation Dissociation from Microtubule Tau->Dissociation Phosphorylation pTau Hyperphosphorylated Tau (pTau) pTau->Tau Dephosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Dissociation->pTau Dysfunction Microtubule Instability & Neuronal Dysfunction Dissociation->Dysfunction GSK3b GSK-3β GSK3b->Tau Cdk5 Cdk5/p25 Cdk5->Tau PKA PKA PKA->Tau PKA->GSK3b Primes for PP2A PP2A (Phosphatase) PP2A->pTau

Caption: Key Kinases in Tau Protein Hyperphosphorylation.

Quantitative Data Summary

The following tables summarize the performance of various derivatization methods for key analytes in AD research.

Table 1: Performance of OPA Derivatization for Memantine Quantification by HPLC

Parameter Value Reference
Analytical Method HPLC with Fluorescence Detection [9][11]
Derivatizing Agent o-phthaldialdehyde (OPA) [9][11]
Matrix Human Plasma [9][11]
Linearity Range 2–80 ng/mL [9][11]
Lower Limit of Quantification (LLOQ) 2 ng/mL [9][11]
Analytical Recovery 82.8 ± 0.9% [9][11]
Inter-day Precision (CV) < 8% [9][11]

| Intra-day Precision (CV) | < 8% |[9][11] |

Table 2: Performance of Derivatization Methods for Neurotransmitter Quantification

Parameter Method A Method B
Reference [5] [4]
Analyte Class Amino Acid Neurotransmitters Monoamine & Amino Acid Neurotransmitters
Analytical Method LC-MS/MS LC-MS/MS
Derivatizing Agent N-α-Boc-l-tryptophan hydroxysuccinimide ester (Boc-TRP) Dansyl Chloride
Matrix Rat Brain Microdialysate Rat Brain Homogenate & Microdialysate
Linear Dynamic Range Single-digit nM to 1000 nM Not specified (R² > 0.99)
Lower Limit of Quantification (LLOQ) Not specified 0.4 to 9.7 pmol/mL
Accuracy / Recovery 95% to 108% 90.3% to 115.0%

| Precision (CV) | < 20% | < 16% |

Experimental Protocols

Protocol 1: Automated Pre-column Derivatization of Amino Acid Neurotransmitters with OPA/FMOC for HPLC Analysis

This protocol is adapted for the simultaneous analysis of primary (e.g., Glutamate, GABA) and secondary (e.g., Proline) amino acids using an autosampler with a programmable pretreatment function.[7][15]

1. Reagent Preparation:

  • Mobile Phase A: 10 mM Sodium Acetate Trihydrate, 0.02% EDTA-2Na, adjusted to pH 6.2 with acetic acid.

  • Mobile Phase B: Acetonitrile/Water (90/10, v/v).

  • Borate Buffer: 0.1 M Borate Buffer, pH 9.0.

  • OPA Reagent: Dissolve 10 mg o-phthalaldehyde in 0.3 mL ethanol. Add 0.7 mL of 0.1 M borate buffer and 4.0 mL of ultrapure water.[15]

  • MPA Reagent (for OPA): Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[15]

  • FMOC Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 100 mL of acetonitrile.[15]

2. Sample Preparation:

  • For CSF or microdialysate samples, centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.

  • For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

3. Automated Derivatization Procedure (in Autosampler Needle):

  • The autosampler is programmed to perform the following sequence:

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample.

    • Aspirate 1 µL of mixed OPA/MPA reagent (for primary amines).

    • Wait 1 minute for the reaction to proceed.

    • Aspirate 4 µL of FMOC reagent (for secondary amines).

    • Wait 1 minute for the reaction to proceed.

    • Inject the entire mixture onto the HPLC column.

4. HPLC Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Fluorescence Detection:

    • For OPA-derivatives: Excitation 340 nm, Emission 450 nm.

    • For FMOC-derivatives: Excitation 265 nm, Emission 310 nm.[6]

    • (Detector is programmed to switch wavelengths during the run).

  • Gradient: A suitable gradient from ~10% B to 100% B over 15-20 minutes.

Workflow_Neurotransmitter_Analysis cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis Sample Biological Sample (CSF, Plasma, etc.) Centrifuge Centrifugation / Protein Precipitation Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Autosampler Aspirate Sample & Reagents into Needle (OPA then FMOC) Supernatant->Autosampler Reaction Incubate in Needle (1-2 min total) Autosampler->Reaction Injection Inject Derivatized Mix Reaction->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC Detection Fluorescence Detection (Wavelength Switching) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental Workflow for Neurotransmitter Analysis.

Protocol 2: On-Tissue Derivatization of Fatty Acids with Girard's Reagent T for MALDI-MSI

This protocol describes the on-tissue derivatization of fatty acids in brain tissue sections to enhance their detection by MALDI-MSI.[13][14]

1. Reagent Preparation:

  • GT Derivatization Solution: 10 mM Girard's Reagent T (GT) and 10 mM 2-chloro-1-methylpyridinium iodide (CMPI) dissolved in 70% acetonitrile (ACN).

  • TEA Solution (for basic environment): To be applied separately or incorporated if stable. (Note: The original protocol uses TEA in spotting experiments; for spraying, the basic environment may need optimization).

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) at 5 mg/mL in 70% ACN / 0.1% formic acid.

2. Sample Preparation:

  • Mount cryo-sectioned brain tissue (10-14 µm thickness) onto indium tin oxide (ITO) coated glass slides.

  • Place slides in a vacuum desiccator for 10-15 minutes at room temperature to dry.

3. On-Tissue Derivatization Procedure:

  • Place the slides into an automated sprayer (e.g., HTX M5 Sprayer).

  • GT/CMPI Application:

    • Spray the GT/CMPI solution onto the tissue.

    • Flow Rate: 20 µL/min.

    • Nozzle Temperature: 35°C.

    • Gas Pressure: 10 psi.

    • Velocity: 1000 mm/min.

    • Passes: Multiple passes (e.g., 8-12) with a 30-second drying time between each pass to build up a uniform layer.

  • Incubation: Incubate the slides in a humidified chamber at 37°C for 1-2 hours to allow the derivatization reaction to proceed.

4. Matrix Application:

  • Following derivatization, apply the MALDI matrix using the automated sprayer.

  • CHCA Application:

    • Flow Rate: 50 µL/min.

    • Nozzle Temperature: 75°C.

    • Passes: 12 passes with a 30-second drying time between passes.

5. MALDI-MSI Analysis:

  • Analyze the slides using a MALDI TOF mass spectrometer in positive ion mode.

  • Acquire data across the tissue section with a defined raster step size (e.g., 50 µm).

  • Generate ion intensity maps for specific GT-derivatized fatty acids based on their m/z values.

Workflow_OnTissue_Derivatization cluster_prep Sample Preparation cluster_deriv On-Tissue Derivatization cluster_analysis Analysis Tissue Cryo-section Brain Tissue onto Slide Dry Dry Tissue Section in Desiccator Tissue->Dry Spray_GT Spray GT/CMPI Reagent Solution Dry->Spray_GT Incubate Incubate Slide (Humidified Chamber) Spray_GT->Incubate Spray_Matrix Spray MALDI Matrix (e.g., CHCA) Incubate->Spray_Matrix MALDI MALDI-MSI Data Acquisition Spray_Matrix->MALDI Imaging Generate Ion Intensity Maps MALDI->Imaging

References

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields with Brominated Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions with brominated azaindole substrates. The information is presented in a clear question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in Suzuki couplings with brominated azaindoles?

Low yields in Suzuki couplings involving brominated azaindoles can often be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom in the azaindole ring can coordinate with the palladium catalyst, leading to catalyst deactivation.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid or its ester is converted back to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[2][3] This is particularly problematic with heteroaryl boronic acids.[4]

  • Homocoupling: The coupling of two boronic acid molecules or two brominated azaindole molecules can occur, leading to undesired byproducts.[5]

  • Dehalogenation: The bromo-azaindole can be reduced to the corresponding azaindole, removing the electrophilic partner from the reaction.[4][5]

  • Poor Solubility: The solubility of the brominated azaindole, boronic acid, or catalyst system in the chosen solvent can limit the reaction rate.

  • Inefficient Oxidative Addition or Reductive Elimination: These key steps in the catalytic cycle can be slow for electron-deficient azaindole systems.

Q2: How does the position of the bromine atom on the azaindole ring affect the Suzuki coupling reaction?

The position of the bromine atom significantly influences the reactivity of the azaindole. Bromine atoms on the pyridine ring of the azaindole are generally more reactive than those on the pyrrole ring due to the electron-deficient nature of the pyridine. However, the proximity of the bromine to the nitrogen atom can also influence reactivity and the potential for catalyst inhibition.

Q3: When should I consider using a protecting group for the azaindole nitrogen?

While many Suzuki couplings can be performed on unprotected N-H azaindoles, using a protecting group can be beneficial in several situations:[6]

  • Improved Solubility: Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can enhance the solubility of the azaindole in common organic solvents.

  • Prevention of Catalyst Inhibition: A protecting group can sterically hinder the nitrogen atom, reducing its ability to coordinate with and deactivate the palladium catalyst.

  • Minimizing Side Reactions: Protecting the N-H can prevent deprotonation by the base, which can sometimes lead to undesired side reactions.

However, the addition and subsequent removal of a protecting group adds extra steps to the synthesis.[6]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted brominated azaindole, consider the following troubleshooting steps.

Potential Cause Suggested Solution Rationale
Catalyst Inactivity/Inhibition 1. Switch to a more robust catalyst system. Consider using pre-catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] 2. Increase catalyst loading. Try increasing the catalyst loading from 1-2 mol% to 5 mol%.Bulky ligands can create a sterically hindered environment around the palladium center, preventing coordination with the azaindole nitrogen.[1] Pre-catalysts are often more stable and activate under the reaction conditions.
Inefficient Oxidative Addition 1. Increase the reaction temperature. 2. Use a more electron-rich ligand. Buchwald's biaryl phosphine ligands are excellent choices.Higher temperatures can overcome the activation energy barrier for oxidative addition. Electron-rich ligands enhance the electron density on the palladium, facilitating its insertion into the C-Br bond.
Poor Reagent Quality 1. Ensure the boronic acid/ester is pure and dry. 2. Use freshly purchased or purified solvents and bases. Impurities in the reagents can interfere with the catalytic cycle. Water content can promote protodeboronation.
Problem 2: Significant Formation of Protodeboronation Byproduct

The presence of the de-borylated starting material from your boronic acid is a clear indication of protodeboronation.

Potential Cause Suggested Solution Rationale
Hydrolysis of Boronic Acid 1. Use anhydrous solvents. 2. Switch to a more stable boron reagent. Consider using a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF3K).[3] 3. Use a less aqueous base. KF or CsF can be effective alternatives to aqueous carbonate or phosphate bases.Water is a key component in the protodeboronation mechanism.[3] Boronate esters and trifluoroborate salts are generally more stable to hydrolysis than boronic acids.
Slow Transmetalation 1. Choose a highly active catalyst. A more active catalyst can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.[7] 2. Optimize the base. The choice of base is critical for the transmetalation step. A screen of bases (e.g., K2CO3, K3PO4, Cs2CO3) is recommended.A faster rate of transmetalation reduces the time the boronic acid is exposed to conditions that favor protodeboronation.
Problem 3: Formation of Homocoupling and Dehalogenation Byproducts

These side reactions consume your starting materials and complicate purification.

Potential Cause Suggested Solution Rationale
Oxygen in the Reaction Mixture 1. Thoroughly degas the reaction mixture. Use a stream of argon or nitrogen for an extended period or employ freeze-pump-thaw cycles.Oxygen can promote the oxidative homocoupling of boronic acids.
Palladium(II) Species 1. Use a Pd(0) source or a pre-catalyst that readily forms Pd(0). Pd(PPh3)4 is a common Pd(0) source.Pd(II) species can catalyze the homocoupling of boronic acids.
Source of Hydride for Dehalogenation 1. Avoid alcohol solvents if dehalogenation is observed. 2. Ensure the base is not a source of hydrides. Alcohols and some bases can act as hydride donors, leading to the reduction of the aryl halide.[4]

Data Presentation: Starting Points for Optimization

The following tables provide examples of reaction conditions that have been successful for the Suzuki coupling of related bromo-N-heterocycles. These should be considered as starting points for the optimization of your brominated azaindole coupling.

Table 1: Catalyst and Base Screening for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

EntryCatalystTime (h)Yield (%)
1Pd(dppf)Cl2285
2Pd(PCy3)2440
3Pd(PPh3)4635
4Pd(PPh3)2Cl2630
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K2CO3, dimethoxyethane, 80 °C.

Table 2: Optimization of Suzuki Coupling of a 7-Bromo-1H-indazole Derivative

EntryCatalystBaseSolventTemp (°C)Yield (%)
1PdCl2(PPh3)2K2CO3DMF1200
2Pd(dppf)Cl2K2CO3Dioxane/H2O10055
3XPhos Pd G2K3PO4t-BuOH/H2O10085
4SPhos Pd G2Cs2CO3Dioxane/H2O10092

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Azaindole

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Brominated azaindole (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, XPhos Pd G3) (2-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, DMF, with or without water)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the brominated azaindole, boronic acid/ester, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.[8]

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Coupled Product check_sm Check for Starting Material (SM) Consumption start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_consumed SM Consumed check_sm->sm_consumed No catalyst_issue Catalyst Inactivation or Low Activity? sm_present->catalyst_issue side_reactions Identify Major Byproduct(s) sm_consumed->side_reactions optimize_catalyst Optimize Catalyst System: - Use bulky ligands (XPhos, SPhos) - Increase catalyst loading - Switch to a pre-catalyst catalyst_issue->optimize_catalyst Yes protodeborylation Protodeboronation side_reactions->protodeborylation homocoupling Homocoupling/ Dehalogenation side_reactions->homocoupling solve_protodeborylation Address Protodeboronation: - Use anhydrous solvents - Use boronate esters (Bpin) - Screen non-aqueous bases (KF) protodeborylation->solve_protodeborylation solve_homocoupling Address Homocoupling: - Thoroughly degas reaction - Use Pd(0) source - Avoid hydride-donating solvents homocoupling->solve_homocoupling

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki Coupling Catalytic Cycle and Common Side Reactions

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)-X(L2) ox_add->pd2 transmetal Transmetalation pd2->transmetal dehalogenation Dehalogenation pd2->dehalogenation pd2_ar Ar-Pd(II)-Ar'(L2) transmetal->pd2_ar red_elim Reductive Elimination pd2_ar->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Desired Product) red_elim->product arx Ar-X (Bromo-azaindole) arx->ox_add ar_boron Ar'-B(OR)2 ar_boron->transmetal protodeborylation Protodeboronation ar_boron->protodeborylation homocoupling Homocoupling ar_boron->homocoupling base Base base->transmetal arh Ar'-H protodeborylation->arh ar_ar Ar'-Ar' homocoupling->ar_ar ar_h_dehalo Ar-H dehalogenation->ar_h_dehalo

Caption: Suzuki catalytic cycle and key side reactions.

References

Technical Support Center: Optimization of Palladium Catalysts for 5-Bromo-7-Azaindole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed coupling of 5-bromo-7-azaindole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with 5-bromo-7-azaindole is resulting in a low yield or failing completely. What are the most common causes?

Low to no yield in a Suzuki coupling with 5-bromo-7-azaindole can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or poor starting material quality.[1] The catalyst may be inactive or deactivating prematurely, often indicated by the precipitation of palladium black.[1] This can be caused by the presence of oxygen or impurities in the reagents.[1]

Q2: I'm observing a significant amount of debromination, resulting in 7-azaindole as a major byproduct. How can I prevent this?

Debromination is a common side reaction with 5-bromo-7-azaindole.[1] The most effective strategy to minimize this is to protect the indole nitrogen. The acidic N-H proton of the azaindole can be deprotonated by the base, increasing the electron density of the ring system and making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent this deprotonation, leading to cleaner reactions and higher yields.[1] Additionally, it is crucial to use high-purity, anhydrous solvents to avoid potential hydride sources that can contribute to debromination.[1]

Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?

Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1]

    • Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1]

    • Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]

Q4: How do I choose the optimal catalyst, base, and solvent for coupling with 5-bromo-7-azaindole?

The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1][2]

  • Catalyst: While many palladium catalysts can be used, systems with bulky electron-rich phosphine ligands are often effective for heteroaryl couplings. For instance, in Buchwald-Hartwig aminations of halo-7-azaindoles, ligands like RuPhos, SPhos, and XPhos have proven effective.[3] For Suzuki couplings, a robust pre-catalyst like Pd(dppf)Cl₂ can be a good starting point.[1]

  • Base: The choice of base is crucial and can influence the reaction outcome significantly. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong bases like LiHMDS or NaOtBu are often used.[3] The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation of starting materials or products.[4]

  • Solvent: The solvent system plays a critical role in solubility and reactivity. For Suzuki couplings, mixtures like Dioxane/H₂O or THF/H₂O are common.[1] For Buchwald-Hartwig aminations, solvents like toluene or dioxane are frequently used.[2][5] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the 7-azaindole necessary for palladium-catalyzed coupling reactions?

While not always strictly necessary, N-protection is highly recommended, especially for Suzuki and Buchwald-Hartwig reactions.[1][2] The unprotected N-H group can lead to side reactions such as debromination and can also chelate to the palladium center, potentially inhibiting catalysis.[1][3] Protecting groups like Boc, SEM, or even a simple methyl or benzyl group can significantly improve yields and reproducibility.[1][2] However, some methods have been developed for the coupling of unprotected halo-7-azaindoles, often requiring specific ligand and precatalyst systems.[3]

Q2: What are some common palladium catalysts and ligands used for 5-bromo-7-azaindole coupling?

A variety of palladium sources and ligands can be employed. The optimal choice often depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

Coupling ReactionCommon Palladium SourcesCommon Ligands
Suzuki Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppf, SPhos, XPhos
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Xantphos, RuPhos, SPhos, XPhos, DavePhos
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃

Q3: How can I monitor the progress of my coupling reaction?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction progress. Staining with a UV indicator or a potassium permanganate solution can help visualize the starting materials and products. For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.[4]

Q4: My reaction seems to stall before completion. What could be the issue?

Reaction stalling can be due to catalyst deactivation.[6] This can be caused by:

  • Presence of Oxygen: Inadequate degassing of solvents and the reaction vessel can lead to the oxidation of the active Pd(0) species.[4]

  • High Temperatures: Prolonged heating at high temperatures can lead to the formation of inactive palladium black.[1]

  • Impurities: Impurities in the starting materials or solvents can poison the catalyst.[1]

  • Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions.[6]

Consider re-evaluating the degassing procedure, lowering the reaction temperature if possible, and ensuring the purity of all reagents.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions for a Halogenated 4-Azaindole.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)100Varies
2Pd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (10:1)100>80
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O (2:1)80High

Data is generalized from typical conditions reported in the literature. Actual yields will vary based on specific substrates.

Table 2: Optimization of Buchwald-Hartwig Amination of N-protected 4-bromo-7-azaindole with Benzamide. [2]

EntryPd Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 mmol)Time (h)Yield (%)
1Pd(OAc)₂XantphosCs₂CO₃295
2Pd(OAc)₂XantphosK₂CO₃4Good
3Pd(OAc)₂XantphosK₃PO₄3Good
4Pd₂(dba)₃XantphosCs₂CO₃385
5Pd(OAc)₂SPhosCs₂CO₃6Low
6Pd(OAc)₂XPhosCs₂CO₃6Trace
7Pd(OAc)₂PCy₃Cs₂CO₃24No Reaction

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-bromo-7-azaindole

  • Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-5-bromo-7-azaindole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if necessary).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Benzyl-5-bromo-7-azaindole

  • Reaction Setup: In a glovebox or under an inert atmosphere, add N-benzyl-5-bromo-7-azaindole (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry reaction vessel.

  • Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., Xantphos, 10 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).[2]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.[2]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Starting Materials: 5-bromo-7-azaindole Coupling Partner reagents Add Pd Catalyst, Ligand, and Base start->reagents 1 solvent Add Degassed Solvent reagents->solvent 2 degas Degas Reaction Mixture solvent->degas 3 heat Heat to Optimal Temperature degas->heat 4 monitor Monitor Progress (TLC, LC-MS) heat->monitor 5 workup Aqueous Workup monitor->workup 6 purify Column Chromatography workup->purify 7 product Purified Product purify->product 8

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low Yield or No Reaction catalyst_check Is Pd black visible? start->catalyst_check Check Catalyst catalyst_solution Improve degassing. Use fresh catalyst. Lower temperature. catalyst_check->catalyst_solution Yes side_reaction_check Debromination or Homocoupling observed? catalyst_check->side_reaction_check No dehalogenation_solution Protect N-H group. Use anhydrous solvents. side_reaction_check->dehalogenation_solution Debromination homocoupling_solution Thoroughly degas. Reduce catalyst loading. side_reaction_check->homocoupling_solution Homocoupling conditions_check Have conditions been optimized? side_reaction_check->conditions_check Neither conditions_solution Screen ligands, bases, and solvents. conditions_check->conditions_solution

Caption: A troubleshooting flowchart for low-yield coupling reactions.

References

Technical Support Center: 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-azaindole, with a particular focus on the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during 7-azaindole synthesis?

A1: The most frequently encountered side products are highly dependent on the synthetic route employed. Key examples include:

  • Picoline dimers: These are common in syntheses involving the metalation of picolines, such as the Chichibabin reaction.[1][2]

  • Aldol condensation products: These can arise in Madelung-type syntheses where an intermediate aldehyde is formed.[3]

  • Azaindoline derivatives: Over-reduction can lead to the formation of the corresponding saturated azaindoline ring system.

  • Various byproducts from palladium-catalyzed reactions: These can include homo-coupling products, dehalogenated starting materials, and other impurities depending on the specific reaction conditions.

Q2: How can I minimize the formation of picoline dimers in my Chichibabin synthesis?

A2: Picoline dimerization is a significant side reaction in the Chichibabin synthesis of 7-azaindoles.[1][2] To minimize this, consider the following strategies:

  • Control of Reaction Temperature: Maintain a low reaction temperature (e.g., -40 °C) during the metalation of the picoline and subsequent addition of the electrophile.[1]

  • Stoichiometry of the Base: Using an appropriate excess of the base, such as lithium diisopropylamide (LDA), can be crucial. Insufficient base can lead to lower yields of the desired product.[1]

  • Order of Addition: In some cases, reversing the order of addition (adding the picoline to a solution of LDA and the electrophile) can improve the yield of the desired 7-azaindole.[1]

Q3: I am observing a significant amount of an alcohol byproduct in my Madelung-type synthesis. What is it and how can I prevent its formation?

A3: The alcohol byproduct you are observing is likely the result of an aldol reaction between two molecules of an intermediate aldehyde formed during the synthesis.[3] To prevent its formation, you can try the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired intramolecular cyclization over the intermolecular aldol condensation.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. Experiment with different base/solvent combinations to find the optimal conditions for your specific substrate.

Troubleshooting Guides

Problem 1: Low yield of 2-phenyl-7-azaindole in a Chichibabin Synthesis with evidence of picoline dimerization.

Symptoms:

  • The yield of the desired 2-phenyl-7-azaindole is significantly lower than expected.

  • TLC and/or NMR analysis of the crude product shows the presence of significant amounts of higher molecular weight byproducts, consistent with picoline dimers.

Troubleshooting Workflow:

G start Low yield of 7-azaindole (Picoline Dimerization Suspected) check_temp Verify Reaction Temperature (Maintain at -40°C) start->check_temp check_lda Check LDA Stoichiometry (Use >2.0 equiv.) check_temp->check_lda If temp is correct check_addition Modify Order of Addition (Add picoline to LDA/electrophile) check_lda->check_addition If LDA is sufficient purification Optimize Purification (Column chromatography) check_addition->purification If still low yield success Improved Yield purification->success G intermediate Intermediate Aldehyde aldol Aldol Reaction (Intermolecular) intermediate->aldol another_intermediate Another Molecule of Intermediate Aldehyde another_intermediate->aldol side_product Aminoalcohol Side Product aldol->side_product

References

Technical Support Center: Purification of Crude Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield or No Product Recovery After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The target compound may be too soluble or insoluble in the chosen solvent.
- Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, cyclohexane, water, and mixtures thereof). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent and insoluble in the other.
Insufficient Cooling or Precipitation Time The solution may not have been cooled to a low enough temperature or for a sufficient duration to allow for crystal formation.
- Ensure the solution is cooled to 0-4 °C and allow for an adequate amount of time for crystallization to occur. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Product is an Oil, Not a Solid The presence of impurities can sometimes prevent crystallization, causing the product to "oil out."
- Try dissolving the oil in a suitable solvent and adding a non-polar solvent (like hexanes) dropwise until turbidity persists. Cool the solution slowly. If this fails, column chromatography may be necessary to remove the impurities preventing crystallization.

Problem 2: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Step
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to elute quickly with the solvent front, or not polar enough, resulting in the product not moving from the origin.
- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. Based on related 7-azaindole derivatives, consider solvent systems such as chloroform/methanol or ethyl acetate/hexanes.[1]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
- Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Co-eluting Impurities An impurity may have a similar polarity to the product, making separation difficult.
- Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system). Alternatively, consider using a different stationary phase, such as alumina or reversed-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Without a specific synthetic route, it is challenging to pinpoint exact impurities. However, common impurities could include:

  • Starting Materials: Unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine or the corresponding carboxylic acid if the final step is an esterification.

  • Reagents: Any excess reagents used in the synthesis.

  • By-products: Isomers formed during bromination or side products from incomplete reactions.

Q2: What is a good starting point for a recrystallization solvent?

A2: For 7-azaindole derivatives, recrystallization has been reported using solvents like cyclohexane and water.[2][3] It is recommended to test the solubility of your crude material in a range of solvents, including alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (hexanes, cyclohexane), as well as solvent mixtures.

Q3: What analytical techniques can I use to assess the purity of my final product?

A3: The purity of this compound can be assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. The aromatic region of the ¹H NMR spectrum of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, shows signals around δ 11.91 (NH), 8.30, 8.20, 7.63, and 6.50 ppm.[4] Your product should exhibit similar signals for the core structure, in addition to a singlet for the methyl ester protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development, as this has been used for the separation of 5-bromo-7-azaindole.[5]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dry, impregnated silica to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Start with a low polarity eluent and gradually increase the polarity. For example, begin with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization (General Procedure)

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent identified from solubility tests.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture issue_recrystallization Issue with Recrystallization? recrystallization->issue_recrystallization issue_column Issue with Separation? column_chromatography->issue_column pure_product Pure Product issue_recrystallization->pure_product No troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent - Cooling conditions - Address oiling out issue_recrystallization->troubleshoot_recrystallization Yes issue_column->pure_product No troubleshoot_column Troubleshoot Column: - Optimize mobile phase - Check loading - Change stationary phase issue_column->troubleshoot_column Yes troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography PurificationProcess cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography dissolve Dissolve in Hot Solvent cool Cool to Crystallize dissolve->cool filter Filter Crystals cool->filter dry_recrystallization Dry Product filter->dry_recrystallization pack_column Pack Column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate

References

Technical Support Center: Sonogashira Reactions with 7-Azaindole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira reactions involving 7-azaindole substrates. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during these coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Sonogashira reaction with a halo-7-azaindole substrate is not proceeding, or I'm observing very low conversion of my starting material. What are the potential causes and how can I fix this?

Answer:

Failure of a Sonogashira reaction involving a 7-azaindole substrate can stem from several factors, often related to the catalyst system, reaction conditions, or the reagents themselves. The nitrogen atom in the azaindole ring can sometimes interfere with the catalytic cycle.

Here are the primary causes and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming or may have decomposed.

    • Solution: Use a fresh batch of palladium catalyst. Air-stable pre-catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands, can be more robust and effective for challenging substrates.[1] Ensure that any phosphine ligands used have not been oxidized.

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for electron-rich or sterically hindered heterocyclic substrates like 7-azaindole.[1]

    • Solution: Switch to bulky, electron-rich ligands that promote the formation of a more reactive monoligated Pd(0) species.[2] Examples include X-Phos, S-Phos, or dppf.

  • Substrate Reactivity: The reactivity of the halide on the 7-azaindole is critical. The general reactivity order is I > OTf > Br >> Cl.[3][4] Aryl chlorides are particularly challenging and may require specialized conditions.

    • Solution: If possible, use the iodo- or bromo-substituted 7-azaindole. For less reactive halides like bromides or chlorides, you may need to increase the reaction temperature, use a more active catalyst system, or switch to a copper-free protocol.[5][6]

  • Insufficient Temperature: Some Sonogashira couplings, especially with less reactive aryl bromides, are limited by the oxidative addition step and require higher temperatures to proceed.[7]

    • Solution: Gradually increase the reaction temperature. For some 7-azaindole syntheses, temperatures of 60°C or higher have been employed.[8][9] Using a higher-boiling solvent like DMF or dioxane might be necessary.[8][10]

Question 2: I am observing a significant amount of a side product that appears to be the homocoupled dimer of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of alkyne homocoupling products, often referred to as Glaser-Hay coupling, is a very common side reaction in copper-co-catalyzed Sonogashira reactions.[2][5][11] It is an oxidative process that is promoted by the copper(I) salt and the presence of an oxidant like air.[5]

Here’s how to address it:

  • Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[2][5] Copper-free Sonogashira reactions are well-established and often preferred for sensitive or complex substrates.[1][12] They typically require a highly active palladium catalyst/ligand system and a suitable base.

  • Reduce Copper(I) Concentration: If you must use a copper co-catalyst, ensure you are not using it in excess. Reduce the loading of the Cu(I) salt to the minimum required for catalysis.

  • Degas Thoroughly: Oxygen can promote the Glaser coupling side reaction.[13][14]

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed before starting the reaction and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout. Techniques like freeze-pump-thaw cycles are highly effective.

  • Use a Hydrogen Atmosphere: It has been shown that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce the amount of homocoupled product.[13][14]

Question 3: My reaction is turning black, and I'm getting a precipitate. What does this indicate?

Answer:

The formation of a black precipitate is typically indicative of palladium black, which is the decomposition of the palladium catalyst to its elemental form. This leads to a loss of catalytic activity.

  • Potential Causes & Solutions:

    • High Temperature: Excessive heat can cause catalyst decomposition. Try running the reaction at a lower temperature if possible.[5]

    • Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[15] Consider switching to solvents like DMF, dioxane, or using the amine base as the solvent.[7][8]

    • Ligand Dissociation/Oxidation: If the phosphine ligand dissociates from the palladium center or gets oxidized, the metal can agglomerate and precipitate. Using more robust, bulky ligands can help maintain the stability of the catalytic complex.[1]

Question 4: What are the recommended starting conditions for a Sonogashira reaction with a 7-azaindole substrate?

Answer:

The optimal conditions can be highly substrate-dependent.[8][16] However, a good starting point based on literature precedents for azaindole synthesis would be:

  • Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-5 mol%).[8] For more challenging couplings, consider a more advanced system like Pd(OAc)₂ with a bulky phosphine ligand or an N-heterocyclic carbene (NHC) palladium complex.[6][9][17]

  • Base: An amine base is typically used. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[8] Often, the base can be used in excess or as the solvent.[3]

  • Solvent: A polar aprotic solvent like DMF is frequently used for Sonogashira reactions involving azaindole precursors.[8][9] THF is also common.[3]

  • Temperature: Start at room temperature and gradually increase if no reaction occurs. Temperatures between room temperature and 60°C are often reported for these substrates.[8][9]

Data Summary: Reaction Components

The following table summarizes typical components and conditions for Sonogashira reactions, including those optimized for azaindole substrates.

ComponentTypeTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%Pd(0) or Pd(II) pre-catalysts can be used. Pd(II) is reduced in situ.[4]
Pd(OAc)₂ with Ligand1-5 mol%Often paired with bulky, electron-rich phosphine or NHC ligands for difficult substrates.[1][6]
Copper Co-catalyst CuI1-10 mol%Increases reaction rate but can promote Glaser homocoupling.[4][5]
Ligand PPh₃, dppf, X-Phos2-10 mol%Bulky, electron-rich ligands are often better for N-heterocyclic substrates.[1][2]
Base Et₃N, DIPEA, DBU, Cs₂CO₃2-10 equivalents or as solventAmine bases are most common. Inorganic bases can be used, especially in copper-free systems.[3][18]
Solvent DMF, THF, Toluene, DioxaneVariesMust be dry and degassed. The choice can significantly impact catalyst stability and reaction rate.[8][10][15]
Temperature Room Temperature to 130°CVariesHigher temperatures may be needed for less reactive halides (e.g., bromides) but increase the risk of catalyst decomposition.[7][8][18]
Substrate Halo-7-azaindole1 equivalentReactivity order: I > Br > Cl.[3]
Alkyne Terminal Alkyne1.1-1.5 equivalentsA slight excess is typically used.

Experimental Protocol: Standard Sonogashira Coupling of 3-Iodo-7-Azaindole

This protocol is a representative example for the coupling of a halo-azaindole with a terminal alkyne.

Materials:

  • 3-Iodo-7-azaindole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-7-azaindole, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 60°C, monitoring the progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Troubleshooting Workflow

Caption: Troubleshooting workflow for a failed Sonogashira reaction.

Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

References

Technical Support Center: Navigating N-H Interference in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with N-H interference in cross-coupling reactions.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: My cross-coupling reaction with an N-H containing substrate is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

Answer: Low or non-existent yields in cross-coupling reactions involving substrates with N-H bonds are a frequent issue, often stemming from catalyst inhibition or deactivation. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.

Initial Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Trace amounts of water can lead to catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Activity: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.

  • Base Selection: The choice of base is critical. For substrates with sensitive functional groups, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to strong bases like sodium tert-butoxide (NaOtBu), which can be incompatible with esters and nitro groups.[1]

FAQ 2: Catalyst Deactivation and Inhibition

Question: I suspect my catalyst is being deactivated by my N-H containing substrate. What are the common deactivation pathways and how can I mitigate this?

Answer: Catalyst deactivation is a primary obstacle when working with N-H containing compounds. The N-H moiety of the starting material or the product can bind strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic activity.

Strategies to Mitigate Catalyst Deactivation:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the N-H group to the palladium center and promote the desired reductive elimination step.[2]

  • Protecting Groups: The most direct approach is to temporarily protect the N-H group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group as it is stable under many cross-coupling conditions and can be readily removed post-reaction.

  • Slow Addition: A slow, continuous addition of the N-H containing coupling partner can help to maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.

FAQ 3: Undesired Side Reactions

Question: I am observing significant formation of homocoupling byproducts in my reaction. What causes this and how can it be prevented?

Answer: Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction, particularly in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen.

Methods to Suppress Homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates the active Pd(0) species can minimize homocoupling. Pd(II) sources require an in-situ reduction step that can sometimes favor homocoupling.

  • Reaction Conditions: Optimizing the reaction temperature and concentration can also help to disfavor the homocoupling pathway.

Data Presentation: Comparative Performance

The following tables summarize quantitative data to aid in the selection of appropriate reaction conditions and strategies.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aniline with Chlorobenzene
LigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
t-BuXPhos NaOtBuToluene8024950.07
BrettPhos Cs₂CO₃Toluene8024980.07
XPhos NaOtBuToluene8024900.07
tBu₃P·HBF₄ NaOtBuToluene8024750.07
rac-BINAP NaOtBuToluene8024650.07

Data compiled from studies on the Buchwald-Hartwig amination of aniline with chlorobenzene.[3][4]

Table 2: Comparison of Base Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
BaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
Na₂CO₃ Toluene/H₂O (10:1)Pd(OAc)₂PPh₃1001295
K₃PO₄ Toluene/H₂O (10:1)Pd(OAc)₂PPh₃1001292
K₂CO₃ Toluene/H₂O (10:1)Pd(OAc)₂PPh₃1001288
Cs₂CO₃ Toluene/H₂O (10:1)Pd(OAc)₂PPh₃1001285
TEA Toluene/H₂O (10:1)Pd(OAc)₂PPh₃1001245

This table summarizes the effect of different bases on the Suzuki-Miyaura coupling yield.[5][6][7][8]

Table 3: Impact of N-H Protection on Suzuki-Miyaura Coupling Yields of 3-Iodoindazoles
SubstrateProtecting GroupYield (%)
3-Iodo-5-nitroindazoleNone87
3-Iodo-5-nitroindazoleBoc13
3-Iodo-5-bromoindazoleNone60
3-Iodo-5-bromoindazoleBoc43
3-Iodo-5-methoxyindazoleNone58
3-Iodo-5-methoxyindazoleBoc46

This data highlights that for certain substrates, the unprotected N-H derivative can provide a higher yield in Suzuki-Miyaura coupling.[9]

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: General Procedure for N-Boc Protection of Anilines

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol, 1.1 equiv)

  • Amberlyst-15 (15% w/w of aniline)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask containing the aniline, add di-tert-butyl dicarbonate.

  • Add Amberlyst-15 to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane to the reaction mixture.

  • Filter the mixture to remove the Amberlyst-15 catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the N-Boc protected aniline.[10]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with Carbazole

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Carbazole (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, carbazole, sodium tert-butoxide, and the palladium precatalyst to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add the anhydrous, degassed toluene to the vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][11]

Protocol 3: TFA-Mediated Deprotection of N-Boc Protected Amines

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add trifluoroacetic acid to the solution (a 1:1 ratio of DCM to TFA is common).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.[12][13]

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing N-H interference in cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Yield reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Evaluate Catalyst Activity & Precatalyst reagent_check->catalyst_check Reagents OK success Improved Yield reagent_check->success Impurity Found conditions_check Optimize Reaction Conditions (Base, Temp.) catalyst_check->conditions_check Catalyst OK catalyst_check->success Catalyst Inactive ligand_screening Screen Bulky/Electron-Rich Ligands conditions_check->ligand_screening Still Low Yield conditions_check->success Conditions Optimized protection_strategy Consider N-H Protection (e.g., Boc) protection_strategy->success Protection Successful ligand_screening->protection_strategy Ligand Ineffective ligand_screening->success Optimal Ligand Found Catalyst_Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Inactive_Complex Inactive Pd-N Complex (Off-cycle) Pd(0)L->Inactive_Complex Coordination Pd(II)Complex Ar-Pd(II)-X L Oxidative\nAddition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Amine, Base Pd(II)Amido Ar-Pd(II)-NR'R'' L Transmetalation->Pd(II)Amido Reductive\nElimination Reductive Elimination Pd(II)Amido->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' NH_Substrate N-H Substrate (or Product) NH_Substrate->Inactive_Complex Experimental_Workflow start Start: N-H Containing Substrate protection N-H Protection (e.g., Boc Anhydride) start->protection direct_coupling Direct Cross-Coupling (Unprotected) start->direct_coupling Alternative cross_coupling Cross-Coupling Reaction protection->cross_coupling deprotection Deprotection (e.g., TFA) cross_coupling->deprotection product Final Product deprotection->product direct_coupling->product

References

Technical Support Center: HPLC Purification of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of substituted pyrrolopyridines. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for purifying substituted pyrrolopyridines?

A1: For reversed-phase HPLC (RP-HPLC), a C18 column is the most common and versatile choice for non-polar or moderately polar substituted pyrrolopyridines.[1][2] For more polar analogs, a C8 or Phenyl-Hexyl stationary phase may provide better separation.[3][4] It is recommended to use columns with highly deactivated, end-capped silica, especially "Type B" silica, to minimize interactions with residual silanols, which is crucial for basic compounds like pyrrolopyridines.[5][6]

Q2: How do I select the optimal mobile phase for my separation?

A2: Mobile phase selection is critical for achieving good resolution.[7] A typical mobile phase for RP-HPLC consists of an aqueous component (A) and an organic component (B).[2]

  • Aqueous Phase (A): Deionized water with an acidic modifier is standard. 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) is commonly used to improve peak shape by protonating the basic pyrrolopyridine nitrogen, reducing tailing.[3][8]

  • Organic Phase (B): Acetonitrile is often preferred due to its low viscosity and UV transparency. Methanol is a suitable, cost-effective alternative.[9] The choice of mobile phase depends on the polarity of your specific compound. A scouting gradient (e.g., 5% to 95% B) is recommended to determine the approximate elution conditions.[4]

Q3: Why is adding an acid modifier like TFA or Formic Acid to the mobile phase necessary?

A3: Substituted pyrrolopyridines are basic compounds. At neutral pH, they can interact strongly with residual, negatively charged silanol groups on the silica surface of the HPLC column.[6] This secondary interaction is a primary cause of poor peak shape, especially peak tailing.[5][6] Adding a small amount of acid (like 0.1% TFA or FA) to the mobile phase lowers the pH (typically to around 2-3).[10] At this low pH, the silanol groups are protonated and neutralized, and the basic analytes are protonated, which minimizes these undesirable interactions and results in sharper, more symmetrical peaks.[5][11]

Experimental Protocols

Protocol 1: Analytical Method Development for Substituted Pyrrolopyridines

This protocol outlines the steps for developing an analytical HPLC method to assess the purity of a crude sample, which can then be scaled up for preparative purification.

  • Sample Preparation: a. Dissolve the crude substituted pyrrolopyridine sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could block the column.

  • Initial Scouting Gradient: a. Equilibrate the HPLC system with the starting mobile phase conditions until a stable baseline is achieved.[8] b. Perform a broad gradient run to determine the retention time of the target compound. See Table 1 for typical parameters.[4]

  • Method Optimization: a. Based on the scouting run, adjust the gradient to improve the resolution between your target compound and any impurities. For example, if your compound elutes at 60% Acetonitrile, you might run a shallower gradient from 40% to 80% Acetonitrile over a longer period. b. If the peak shape is poor (e.g., tailing), ensure an acidic modifier is present. Switching from Formic Acid to Trifluoroacetic Acid may improve the peak shape for particularly basic compounds. c. If resolution is still inadequate, consider trying a different organic modifier (e.g., Methanol instead of Acetonitrile) or a different stationary phase (e.g., Phenyl-Hexyl).

Protocol 2: Preparative HPLC Scale-Up

This protocol describes scaling the optimized analytical method to purify larger quantities of the target compound.

  • Method Scaling: a. Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm).[4] b. Adjust the flow rate to maintain the same linear velocity. For example, if scaling from a 4.6 mm ID column at 1.0 mL/min to a 21.2 mm ID column, the new flow rate would be approximately 21.2 mL/min. c. The gradient time should also be scaled proportionally to the column volume.

  • Sample Loading and Purification: a. Dissolve the crude material in the minimum amount of solvent. Using a solvent weaker than the initial mobile phase is recommended to prevent band broadening.[10] b. Inject the dissolved sample onto the equilibrated preparative column. c. Run the scaled-up gradient method and collect fractions as the target compound elutes.

  • Post-Purification Processing: a. Analyze the collected fractions using the optimized analytical HPLC method to confirm purity.[8] b. Pool the fractions that meet the required purity level (e.g., >98%). c. Remove the HPLC solvents via rotary evaporation or lyophilization to obtain the final purified compound.

Data Presentation

Table 1: Typical HPLC Parameters for Method Development

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5-95% B over 20 min 20-70% B over 30 min*
Flow Rate 1.0 mL/min ~20 mL/min
Detection 254 nm 254 nm
Injection Volume 5-20 µL 1-5 mL
Expected Purity >95% >98%

*Gradient is optimized based on analytical run. This is an example.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_dev Method Development (Analytical HPLC) cluster_scaleup Purification (Preparative HPLC) cluster_post Post-Purification Dissolve Dissolve Crude Sample Filter Filter Sample (0.22 µm) Dissolve->Filter Scout Run Scouting Gradient Filter->Scout Optimize Optimize Gradient & Conditions Scout->Optimize Scale Scale Method to Prep Column Optimize->Scale Inject Inject Concentrated Sample Scale->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Final Pure Compound Evaporate->Final

Caption: General workflow for the HPLC purification of substituted pyrrolopyridines.

Troubleshooting Guide

Q4: My peaks are tailing significantly. What should I do?

A4: Peak tailing is the most common issue when purifying basic compounds like substituted pyrrolopyridines.[6] It is often caused by secondary interactions with the column's stationary phase.[6]

  • Primary Cause: Interaction with ionized residual silanol groups on the silica surface.[5][6]

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or Formic Acid to keep the pH between 2 and 3.[10] This neutralizes the silanol groups.[5]

    • Add a Competing Base: In some cases, adding a silanol suppressor like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to the mobile phase can help. The TEA competes with your analyte for the active silanol sites. However, this can shorten column lifetime.[5]

    • Check for Column Overload: Injecting too much sample can saturate the column and cause tailing. Try diluting your sample or reducing the injection volume.[10]

    • Use a High-Purity Column: Employ a modern, high-purity, end-capped silica column (Type B) designed for excellent peak shape with basic compounds.[5][6]

Q5: My peaks are broad and not well-resolved. How can I improve this?

A5: Broad peaks can result from several factors, leading to poor resolution.

  • Possible Causes & Solutions:

    • Sub-optimal Mobile Phase: The organic solvent percentage may not be optimal for elution. Try adjusting the gradient slope or switching to isocratic elution if appropriate. Increasing the organic modifier (e.g., Acetonitrile) by 5-10% can sharpen peaks if the elution strength is too weak.[10]

    • Column Contamination or Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile for reversed-phase).[10] If performance doesn't improve, the column may have a void at the inlet or be degraded, requiring replacement.[10][11]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. Ensure connections are short and use narrow-bore tubing where possible.[10]

    • Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause band broadening upon injection. Whenever possible, dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[10]

Q6: The backpressure in my HPLC system is suddenly very high. What is the cause?

A6: High backpressure is a sign of a blockage in the system.

  • Troubleshooting Steps:

    • Isolate the Problem: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the pressure. First, remove the column. If the pressure returns to normal, the blockage is in the column.[11]

    • Blocked Column Frit: The inlet frit of the column is often the culprit, blocked by particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) at a low flow rate.[11]

    • Precipitated Buffer: If you are using buffers, they may have precipitated in the system, especially if mixed with high concentrations of organic solvent. Flush the system with a high-aqueous mobile phase to redissolve the salts.[12]

    • Use Guard Columns and Filters: To prevent future issues, always filter your samples and mobile phases. Using a guard column before your analytical or preparative column can trap particulates and is much cheaper to replace than the main column.[13]

G cluster_peak Peak Shape Issues cluster_pressure System Issues cluster_solutions start Problem Observed Tailing Peak Tailing? start->Tailing Broad Broad Peaks? start->Broad Pressure High Backpressure? start->Pressure Sol_pH Lower Mobile Phase pH (Add 0.1% TFA/FA) Tailing->Sol_pH Yes Sol_Overload Reduce Sample Load Tailing->Sol_Overload Yes Sol_Column Use End-capped Column Tailing->Sol_Column Yes Sol_Gradient Optimize Gradient Broad->Sol_Gradient Yes Sol_Flush Flush or Replace Column Broad->Sol_Flush Yes Sol_Solvent Match Sample Solvent Broad->Sol_Solvent Yes Sol_Isolate Isolate Blockage Source Pressure->Sol_Isolate Yes Sol_Backflush Backflush Column Sol_Isolate->Sol_Backflush If column is blocked

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions involving azaindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions with azaindoles?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Azaindoles, being electron-rich and containing a basic nitrogen atom, can be particularly susceptible to this side reaction, as well as potentially inhibiting the palladium catalyst.

Q2: What are the primary factors that promote protodeboronation in this context?

A2: Several factors can accelerate protodeboronation:

  • Presence of Water: Water is a common proton source for this side reaction.

  • Strong Bases: While a base is necessary for the catalytic cycle, strong bases, especially in aqueous media, can increase the rate of protodeboronation.[2]

  • High Temperatures: Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[3]

  • Inefficient Catalytic System: If the Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for longer, increasing the likelihood of protodeboronation.[3]

  • pH of the Reaction Medium: For heteroaromatic boronic acids, the pH is a critical factor. Neutral pH can sometimes lead to the formation of a reactive zwitterionic species that readily undergoes protodeboronation.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common method is to analyze the crude reaction mixture by LC-MS, GC-MS, or NMR. The key indicator will be the presence of the corresponding "de-borylated" azaindole (the azaindole with a hydrogen atom in place of the boron functional group). This will be accompanied by a low yield of the desired coupled product and unreacted starting materials.

Q4: Are boronic esters, like pinacol or MIDA esters, better than boronic acids for azaindole couplings?

A4: Yes, often they are. Boronic esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[4][5] MIDA boronates are particularly useful as they can act as "slow-release" reservoirs of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][6] Pinacol esters also offer increased stability.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product, with significant recovery of the protodeboronated azaindole. High rate of protodeboronation.1. Switch to a more stable boron reagent: Use a pinacol boronate, MIDA boronate, or a trifluoroborate salt instead of the free boronic acid.[6][8] 2. Optimize the base: Screen weaker, non-hydroxide bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][9] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation relative to the coupling reaction.[3] 4. Use anhydrous conditions: Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere to minimize the presence of water.
Reaction is sluggish or stalls, leading to incomplete conversion and some protodeboronation. Inefficient catalyst turnover, allowing time for the side reaction to occur.1. Increase catalyst loading: A modest increase in the palladium catalyst loading can accelerate the productive reaction.[10] 2. Use a highly active catalyst system: Employ modern, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[3][9] These can promote faster cross-coupling. 3. Ensure an inert atmosphere: Thoroughly degas all solvents and run the reaction under nitrogen or argon to prevent catalyst deactivation by oxygen.[11]
Formation of significant homocoupling byproducts (e.g., bi-azaindole). Presence of oxygen in the reaction mixture, or issues with the Pd(0)/Pd(II) catalytic cycle.1. Thoroughly degas all solvents and reagents: Purge with an inert gas (argon or nitrogen) for an extended period.[8] 2. Use a pre-formed Pd(0) catalyst or an efficient precatalyst: This can help to avoid issues with the in-situ reduction of Pd(II) sources.
Difficulty with a specific azaindole isomer (e.g., 7-azaindole). The nitrogen atom of the azaindole may be coordinating to the palladium center, inhibiting catalysis.1. Use N-protected azaindoles: If possible, protecting the azaindole nitrogen with a group like Boc can prevent catalyst inhibition. 2. Screen different ligands: Some ligands are better at preventing catalyst inhibition by nitrogen-containing substrates.

Data Presentation

Table 1: Comparison of Bases in a Model Suzuki Coupling of an Aryl Halide with an Arylboronic Acid
BaseSolventTemperature (°C)Yield (%)
Na₂CO₃EtOH/WaterReflux98
K₂CO₃EtOH/WaterReflux95
K₃PO₄EtOH/WaterReflux92
NaOHEtOH/WaterReflux88
KOHEtOH/WaterReflux85
NaOAcEtOH/WaterReflux75
Et₃NEtOH/WaterReflux65
Data is illustrative and compiled from general findings on Suzuki couplings. Actual yields are substrate-dependent.
Table 2: Effect of Palladium Source and Ligand on a Model Suzuki Coupling
Palladium SourceLigandYield (%)
Pd(OAc)₂SPhos>95
Pd₂(dba)₃XPhos~90
Pd(PPh₃)₄None~70
PdCl₂(dppf)None~85
This table represents typical trends. Optimal catalyst/ligand combinations are substrate-specific.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloro-azaindole with an Arylboronic Acid to Minimize Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chloro-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-azaindole, arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the chloro-azaindole.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a MIDA Boronate Ester

This protocol is adapted for cases where protodeboronation is particularly problematic.

Materials:

  • Halo-azaindole (1.0 equiv)

  • Azaindole-MIDA boronate ester (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF/Water in a 10:1 mixture)

Procedure:

  • Reaction Setup (in a glovebox): In a reaction vial, combine the halo-azaindole, azaindole-MIDA boronate ester, K₃PO₄, and the palladium precatalyst.

  • Solvent Addition: Add the degassed THF/water solvent mixture.

  • Reaction: Seal the vial and heat with vigorous stirring to the desired temperature (e.g., 70-90 °C).

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1.

Mandatory Visualizations

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r R-Pd(II)-R' L2 transmetalation->pd2_r_r reductive_elimination Reductive Elimination pd2_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Mechanism cluster_base Base-Catalyzed Protodeboronation boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate + OH- protonolysis Protonolysis (H2O) boronate->protonolysis product Ar-H (Protodeboronated Product) protonolysis->product

Caption: A simplified mechanism for base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield or High Protodeboronation check_boron Is a boronic acid being used? start->check_boron switch_boron Switch to Pinacol or MIDA boronate ester check_boron->switch_boron Yes check_base Is a strong base (e.g., NaOH) being used with water? check_boron->check_base No switch_boron->check_base switch_base Use a milder base (K3PO4, K2CO3, Cs2CO3) check_base->switch_base Yes check_temp Is the reaction temperature high (e.g., >100 °C)? check_base->check_temp No switch_base->check_temp lower_temp Lower temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_catalyst Is the reaction sluggish? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Use a more active catalyst (e.g., Buchwald precatalyst) or increase loading check_catalyst->optimize_catalyst Yes end Re-evaluate Results check_catalyst->end No optimize_catalyst->end

Caption: A workflow for troubleshooting protodeboronation in Suzuki reactions.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for navigating challenging Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:

  • Catalyst and Ligand Inactivity: Ensure the palladium source and ligand are not degraded. The active catalytic species is Pd(0), which can be added directly or generated in situ from a Pd(II) precatalyst.[1][2] If using a Pd(II) source, ensure conditions are suitable for its reduction.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution.[1][3]

  • Boronic Acid Instability: Boronic acids can be susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond).[4][5] This is a common side reaction, especially with electron-rich or some heteroaromatic boronic acids.[4][5] Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.[4][6][7]

  • Substrate Reactivity: Aryl chlorides are notably less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[8][9] Couplings involving sterically hindered substrates (e.g., di-ortho-substituted aryl halides or boronic acids) are also challenging.[1][10][11] These cases require carefully selected, highly active catalyst systems.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base and solvent is often interdependent and substrate-specific. A screening of different bases and solvents may be necessary.

Question 2: How do I choose the right catalyst and ligand for a sterically hindered Suzuki-Miyaura coupling?

Answer:

For sterically hindered substrates, the ligand's properties are paramount. Bulky, electron-rich ligands are known to facilitate both the oxidative addition of the organohalide and the final reductive elimination step, which are often crucial for coupling sterically demanding partners.[12]

  • Bulky Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are highly effective for a broad range of sterically hindered substrates.[12][13] They promote the formation of the active, monoligated Pd(0) species necessary for efficient oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are excellent alternatives to phosphines.[14][15] Their strong σ-donating ability and steric bulk can stabilize the palladium center and enhance catalytic activity, particularly for challenging substrates.[15][16]

  • Specialized Ligands: For extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and other phenanthrene-based ligands have been developed and shown to be highly efficient.[10][17]

Question 3: I am working with an unreactive aryl chloride. What conditions should I consider?

Answer:

Activating aryl chlorides is a common challenge. The following strategies can improve reaction success:

  • Highly Active Ligands: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium® A) or N-heterocyclic carbene (NHC) ligands is often necessary.[14][18] These ligands enhance the rate of the challenging oxidative addition step.[14]

  • Palladacycle Precatalysts: Palladacycle precatalysts can show enhanced activity compared to conventional palladium sources for aryl chloride activation.[9]

  • Reaction Conditions: Higher temperatures may be required compared to reactions with aryl bromides or iodides. The choice of base is also critical; strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3]

Question 4: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is typically caused by the presence of oxygen or Pd(II) species.[6] To mitigate this:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[3]

  • Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst that efficiently generates the active Pd(0) species in situ.

  • Slow-Release Boronic Acid Source: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can help maintain a low concentration of the free boronic acid in the reaction mixture, which can suppress the rate of homocoupling relative to the desired cross-coupling.[4][7]

Question 5: I am performing a coupling with a nitrogen-containing heteroaryl halide and observing low yields. What are the potential issues?

Answer:

Nitrogen-rich heterocycles can be challenging substrates as the nitrogen atoms can coordinate to the palladium center, inhibiting catalysis.[19]

  • Ligand Choice: Use ligands that can effectively compete with the heteroaryl substrate for coordination to the palladium. Bulky biaryl phosphines like XPhos have proven effective for coupling unprotected N-rich heterocycles such as indazoles, benzimidazoles, and pyrazoles.[19]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like K₃PO₄ is often a good starting point.[19]

  • Protecting Groups: While there are methods for coupling unprotected heterocycles, in some cases, protection of the N-H group may be necessary to prevent catalyst inhibition.

Data and Catalyst System Comparison

The following tables summarize reaction conditions for challenging Suzuki-Miyaura couplings using various catalyst systems.

Table 1: Catalyst Systems for Sterically Hindered Couplings

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChlorotoluenePhenylboronic acid1.0 Pd / SPhosK₃PO₄TolueneRT298
4-ChlorotoluenePhenylboronic acid0.5 Pd / XPhosK₃PO₄TolueneRT295
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acid1.0 Pd / BI-DIMEK₃PO₄Toluene11012>95
Ortho-substituted Aryl Bromides/ChloridesOrtho-substituted Arylboronic Acids0.05-1.0 Acenaphthoimidazolylidene Pd Complext-BuOKDioxane8012>99

Data compiled from multiple sources, including[12],[10],[11]. Conditions are substrate-dependent and may require optimization.

Table 2: Catalyst Systems for Unreactive Aryl Chlorides

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acid0.1 β-Diketiminatophosphane Pd complexK₂CO₃aq. Ethanol50398
Deactivated/Hindered Aryl ChloridesPhenylboronic acid9.5 x 10⁻⁵ Pd(PPh₃)₄ / (t-Bu)PCy₂K₃PO₄Toluene/H₂O11024up to 92
Chloro-heteroarenesArylboronic acids1.5 Pd(OAc)₂ / Phobane-derived ligandK₃PO₄Toluene/H₂ORT1288-100

Data compiled from multiple sources, including[20],[13],[21]. Conditions are substrate-dependent and may require optimization.

Table 3: Catalyst Systems for Heteroaryl Halides

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1H-indazole4-Methoxyphenylboronic acid1.0 XPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O60595
5-Bromo-1H-benzimidazolePhenylboronic acid1.5 XPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O60891
2-Chloropyridine3-Pyridinylboronic acid1.5 Pd(OAc)₂ / Indole-amide phosphineK₃PO₄Dioxane/H₂O1001292

Data compiled from multiple sources, including[12],[19]. Conditions are substrate-dependent and may require optimization.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling (e.g., Sterically Hindered or Aryl Chloride)

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Palladacycle) (0.1–2 mol%)

  • Ligand (e.g., SPhos, XPhos, IPr) (0.2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium precatalyst, ligand, and finely powdered base.[1][2]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][3]

  • Solvent Addition: Add the degassed solvent via syringe.[3] If aqueous conditions are required, add degassed water at this stage.

  • Reaction Execution: Place the vessel in a preheated oil bath set to the desired temperature (can range from room temperature to >100 °C depending on the substrates). Stir the mixture vigorously for the specified time (e.g., 2-24 hours).[2][3][12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1][3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L_n-X Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L_n-Ar' RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar'

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Base) & Inert Conditions start->check_reagents check_sm Starting Material Unreacted? check_reagents->check_sm optimize_catalyst Switch to More Active Catalyst: - Bulky Phosphine (SPhos, XPhos) - NHC Ligand (IPr) - Increase Temperature check_sm->optimize_catalyst Yes check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No success Reaction Optimized optimize_catalyst->success homocoupling Homocoupling Observed? check_byproducts->homocoupling Yes screen_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) & Solvents (Toluene, Dioxane) check_byproducts->screen_base No protodeboronation Protodeboronation? homocoupling->protodeboronation No improve_inert Improve Degassing Use Pd(0) source or Efficient Precatalyst homocoupling->improve_inert Yes stabilize_boron Switch from Boronic Acid to: - Pinacol Ester - Trifluoroborate salt (MIDA) protodeboronation->stabilize_boron Yes protodeboronation->screen_base No improve_inert->success stabilize_boron->success screen_base->success

Caption: A workflow diagram for troubleshooting low yields.

References

Technical Support Center: 5-Bromo-7-Azaindole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the minimization of homocoupling side reactions in cross-coupling chemistry involving 5-bromo-7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of 5-bromo-7-azaindole reactions, and why is it a significant issue?

A: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of cross-coupling reactions with 5-bromo-7-azaindole, this typically manifests in two ways:

  • Coupling of the reaction partner with itself: For instance, in a Suzuki reaction, two boronic acid molecules can couple to form a symmetrical biaryl byproduct.[1][2] In Sonogashira reactions, two terminal alkyne molecules can dimerize to form a diyne, a reaction often called Glaser coupling.[3][4]

  • Coupling of the 5-bromo-7-azaindole with itself: Two molecules of the azaindole can react to form a biazaindole.

This side reaction is problematic because it consumes the starting materials, reduces the yield of the desired heterocoupled product, and introduces impurities that can be difficult to separate during purification.[4][5]

Q2: What are the primary factors that promote homocoupling?

A: Several factors can promote homocoupling. In palladium-catalyzed reactions, the presence of Pd(II) species can lead to the homocoupling of boronic acids.[1] Oxygen is a major contributor, especially in copper-catalyzed Sonogashira reactions, where it facilitates the oxidative dimerization of copper acetylides.[3][4] High catalyst concentrations and elevated temperatures can also increase the rate of side reactions, including homocoupling.[2][3] For Suzuki reactions, the instability of boronic acids can lead to side products; using more stable boronic esters, like pinacol esters, can mitigate this.[1]

Q3: Can the N-H proton on the 7-azaindole ring cause issues?

A: Yes, the acidic N-H proton of the azaindole can be deprotonated by the base in the reaction. This can affect the electronic properties of the heterocyclic system and potentially lead to catalyst inhibition or side reactions.[6] While some reactions proceed with the unprotected heterocycle, N-protection (e.g., with Boc, SEM, or simple alkyl groups) is often employed to improve yields, prevent side reactions, and enhance solubility.[2][6][7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: I am observing significant formation of a biaryl byproduct from my boronic acid in a Suzuki reaction with 5-bromo-7-azaindole. How can I minimize this?

A: Homocoupling of the boronic acid is a common issue in Suzuki-Miyaura reactions.[1] The key is to optimize reaction conditions to favor the cross-coupling pathway. This involves careful selection of the catalyst, ligand, base, and solvent, as well as ensuring the reaction is performed under an inert atmosphere to prevent catalyst oxidation and other side reactions promoted by oxygen.[1][2]

Key Optimization Parameters for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Catalyst Use a Pd(II) pre-catalyst like Pd(dppf)Cl2 or a modern pre-catalyst system.Pd(dppf)Cl2 has shown high efficiency and reproducibility in couplings with bromoindazoles.[8] Modern pre-catalysts ensure efficient generation of the active Pd(0) species, minimizing Pd(II) which can promote homocoupling.[1]
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).These ligands promote the desired reductive elimination step and stabilize the catalytic species, often leading to cleaner reactions.[9]
Base Weaker inorganic bases like K2CO3 or K3PO4.Strong bases can sometimes accelerate boronic acid decomposition. A screening of bases is often recommended.[8][10]
Solvent Anhydrous, degassed solvents such as dioxane, THF, or DMF, often with a small amount of water.Oxygen promotes homocoupling.[1] Rigorous degassing of solvents is critical. The water content can be crucial and may require optimization.
Boronic Acid Quality Use high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).Boronic acids are prone to protodeboronation and decomposition, which can lead to side products.[1][2]

Troubleshooting Workflow: Suzuki Coupling

Suzuki_Troubleshooting start Low Yield / High Homocoupling check_degas Is the reaction rigorously degassed? start->check_degas improve_degas Improve degassing protocol (e.g., freeze-pump-thaw) check_degas->improve_degas No check_catalyst Is the catalyst/ligand optimal? check_degas->check_catalyst Yes degas_yes Yes degas_no No improve_degas->check_degas screen_catalysts Screen catalysts/ligands (e.g., Pd(dppf)Cl2, Buchwald systems) check_catalyst->screen_catalysts No check_base Is the base appropriate? check_catalyst->check_base Yes catalyst_yes Yes catalyst_no No screen_catalysts->check_base screen_bases Screen bases (K2CO3, K3PO4, Cs2CO3) check_base->screen_bases No check_boronic Is the boronic acid stable? check_base->check_boronic Yes base_yes Yes base_no No screen_bases->check_boronic use_ester Use a boronic ester (e.g., pinacol ester) check_boronic->use_ester No end_ok Reaction Optimized check_boronic->end_ok Yes boronic_yes Yes boronic_no No use_ester->end_ok Sonogashira_Troubleshooting start High Alkyne Homocoupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere improve_inert Improve inerting technique (rigorous degassing) check_atmosphere->improve_inert No check_copper Is a copper co-catalyst being used? check_atmosphere->check_copper Yes improve_inert->check_atmosphere reduce_copper Reduce CuI loading (e.g., to 1-2 mol%) check_copper->reduce_copper Yes try_cu_free Switch to a copper-free protocol check_copper->try_cu_free Yes, and reduction is ineffective end_ok Homocoupling Minimized reduce_copper->end_ok optimize_cu_free Optimize Cu-free conditions (Ligand, Base, Temp) try_cu_free->optimize_cu_free optimize_cu_free->end_ok Buchwald_Logic substrate 5-Bromo-7-Azaindole + Amine catalyst Select Pd Source (e.g., Pd(OAc)2) solvent Select Anhydrous Solvent (e.g., Dioxane) catalyst->solvent ligand Select Bulky Ligand (e.g., Xantphos, DavePhos) ligand->solvent base Select Strong Base (e.g., Cs2CO3, NaOtBu) base->solvent conditions Inert Atmosphere Heat (80-110°C) solvent->conditions product Desired C-N Coupled Product conditions->product sub_edge->catalyst sub_edge->ligand sub_edge->base

References

stability of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns when exposing this compound to basic conditions are:

  • Saponification (Ester Hydrolysis): The methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylate salt, which upon acidic workup gives 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • N-alkylation/N-arylation: The pyrrole nitrogen (N-1) is acidic and can be deprotonated by a base, forming a nucleophilic anion that can react with electrophiles present in the reaction mixture.

  • Decarboxylation: If the ester is hydrolyzed to the carboxylic acid, subsequent heating under basic or even neutral conditions can lead to decarboxylation, resulting in the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Q2: Is the 7-azaindole core itself stable to basic conditions?

A2: Yes, the 7-azaindole (pyrrolo[2,3-b]pyridine) core is generally stable under a range of basic conditions. For instance, it can withstand conditions used for the removal of protecting groups, such as a tosyl group, using aqueous sodium hydroxide in dioxane at elevated temperatures.

Q3: Can I use common bases like sodium hydroxide or potassium carbonate with this compound?

A3: The choice of base depends on the intended transformation.

  • Strong bases (e.g., NaOH, KOH, LiOH): These will readily hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Weaker bases (e.g., K2CO3, Na2CO3, Cs2CO3): These are often used to deprotonate the pyrrole nitrogen for subsequent N-alkylation or N-arylation reactions. While weaker, they can still cause slow hydrolysis of the ester, especially at elevated temperatures or with prolonged reaction times.

Troubleshooting Guides

Issue 1: Incomplete Saponification of the Methyl Ester

Symptoms:

  • LC-MS or TLC analysis shows the presence of starting material after the reaction.

  • The isolated product is a mixture of the carboxylic acid and the starting ester.

Possible Causes & Solutions:

CauseSolution
Insufficient Base Use at least 1.1 to 2.0 equivalents of a strong base like LiOH, NaOH, or KOH.
Low Reaction Temperature Increase the reaction temperature. Refluxing in a mixture of methanol and water is a common practice.
Short Reaction Time Monitor the reaction progress by TLC or LC-MS and continue until the starting material is fully consumed.
Poor Solubility Add a co-solvent such as tetrahydrofuran (THF) or dioxane to improve the solubility of the starting material.
Issue 2: Unwanted N-alkylation Side Product Formation

Symptoms:

  • Mass spectrometry indicates the addition of an alkyl group to the starting material.

  • NMR spectroscopy shows the disappearance of the N-H proton signal and the appearance of signals corresponding to a new alkyl group.

Possible Causes & Solutions:

CauseSolution
Presence of an Electrophile Ensure all reagents and solvents are free from alkylating agents (e.g., alkyl halides).
Use of a Weak Base with an Alkylating Agent If N-alkylation is the desired reaction, use a weaker base like K2CO3 or Cs2CO3 in an aprotic solvent like DMF or acetonitrile. To favor saponification, use a strong base in a protic solvent system (e.g., NaOH in MeOH/H2O).
Issue 3: Formation of the Decarboxylated Byproduct

Symptoms:

  • The major product isolated is 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Gas evolution (CO2) is observed during the reaction or workup.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature after Saponification After the initial saponification, avoid prolonged heating, especially under neutral or slightly acidic conditions during workup.
Harsh Reaction Conditions Use milder conditions for the saponification if possible. For example, using LiOH at room temperature or slightly elevated temperatures might be sufficient to hydrolyze the ester without promoting significant decarboxylation.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol is a general guideline for the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Tetrahydrofuran (THF, optional co-solvent)

  • Hydrochloric acid (HCl, for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v). If solubility is an issue, THF can be added.

  • Add a solution of LiOH, NaOH, or KOH (1.5 eq.) in water to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the organic solvent (methanol and/or THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup start Start: Dissolve Ester in MeOH/H2O add_base Add Aqueous Base (e.g., LiOH) start->add_base react Stir at RT or Reflux add_base->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate to Remove Organics monitor->concentrate Reaction Complete wash Wash with EtOAc concentrate->wash acidify Acidify with HCl wash->acidify isolate Isolate Product (Filter or Extract) acidify->isolate

Caption: Experimental workflow for the saponification of the methyl ester.

Competing_Pathways cluster_saponification Saponification cluster_n_alkylation N-Alkylation cluster_decarboxylation Decarboxylation start This compound carboxylate Carboxylate Intermediate start->carboxylate Base (e.g., NaOH) anion N-Anion start->anion Base (e.g., K2CO3) acid Carboxylic Acid carboxylate->acid Acidic Workup decarboxylated 5-bromo-1H-pyrrolo[2,3-b]pyridine acid->decarboxylated Heat n_alkylated N-Alkylated Product anion->n_alkylated + Electrophile (R-X)

Caption: Competing reaction pathways under basic conditions.

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-7-azaindole and its intermediates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of 5-bromo-7-azaindole?

A1: There are several established routes for the large-scale synthesis of 5-bromo-7-azaindole, each with its own advantages and challenges. The most common starting materials include:

  • 7-Azaindole: This is a direct approach involving the bromination of the 7-azaindole core. While seemingly straightforward, controlling regioselectivity and preventing over-bromination can be challenging on a larger scale.

  • 2-Amino-3-methyl-5-bromopyridine: This route involves the construction of the pyrrole ring onto the substituted pyridine precursor. A common method involves oxidation to the corresponding nitro compound, followed by reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) and subsequent reductive cyclization.

  • 2-Aminopyridine: This approach builds the substituted pyridine ring first, followed by the formation of the pyrrole ring. This multi-step synthesis may involve bromination, iodination, a Sonogashira coupling, and an intramolecular cyclization.

Q2: What are the primary safety concerns when scaling up the synthesis of 5-bromo-7-azaindole intermediates?

A2: The primary safety concerns during scale-up are associated with:

  • Nitration reactions: The use of nitrating agents like fuming nitric acid and sulfuric acid is highly exothermic and can lead to runaway reactions if not properly controlled. Careful temperature management and slow addition of reagents are critical.

  • Hydrogenation reactions: The use of hydrogen gas with catalysts like Raney Nickel presents a flammability and explosion risk. Proper reactor design, inert atmosphere blanketing, and careful handling of the pyrophoric catalyst are essential.

  • Handling of Bromine: Bromine is a highly corrosive and toxic reagent. Appropriate personal protective equipment (PPE) and well-ventilated work areas are mandatory.

Q3: How can I purify 5-bromo-7-azaindole on a large scale?

A3: Large-scale purification of 5-bromo-7-azaindole is typically achieved through crystallization. Toluene is a commonly used solvent for recrystallization, often with the addition of activated carbon for decolorization. The product is usually isolated by filtration and drying. Column chromatography is generally avoided at a large scale due to cost and solvent consumption.

Troubleshooting Guides

Route 1: Synthesis starting from 7-Azaindole

Issue 1: Low yield and formation of multiple products during bromination.

  • Potential Cause: Lack of regioselectivity, leading to bromination at undesired positions (e.g., C3), and over-bromination resulting in di- or tri-brominated products.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Protect the pyrrole nitrogen of 7-azaindole before bromination to improve regioselectivity.

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2, NBS). Use of a slight excess may be necessary, but a large excess should be avoided.

    • Temperature Control: Perform the bromination at low temperatures (e.g., 0-5 °C) to minimize side reactions.

    • Slow Addition: Add the brominating agent slowly and with efficient stirring to ensure good mixing and prevent localized high concentrations.

    • Alternative Brominating Agents: Consider using milder brominating agents like N-bromosuccinimide (NBS) which can offer better selectivity.

Issue 2: Difficulty in removing the sulfonate protecting group.

  • Potential Cause: Incomplete reaction or degradation of the product under harsh deprotection conditions.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use HPLC to monitor the disappearance of the starting material and the formation of the product.

    • Optimize Base and Temperature: The removal of the sulfonate group is typically done under alkaline conditions. Screen different bases (e.g., NaOH, KOH, LiOH) and reaction temperatures to find the optimal conditions for complete conversion without product degradation.

Route 2: Synthesis starting from 2-Amino-3-methyl-5-bromopyridine

Issue 1: Low yield in the oxidation of the amino group to a nitro group.

  • Potential Cause: Incomplete reaction or side reactions due to the strong oxidizing conditions.

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Caro's acid (a mixture of hydrogen peroxide and sulfuric acid) is commonly used. Ensure the Caro's acid is freshly prepared and pre-cooled before addition.

    • Temperature Control: Maintain a low temperature (e.g., below 5°C) during the addition of the oxidizing agent to control the exotherm and minimize side reactions.

    • Reaction Quench: Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

Issue 2: Incomplete cyclization or formation of impurities during the DMF-DMA reaction and subsequent reduction.

  • Potential Cause: The intermediate formed from the reaction with DMF-DMA may not be stable, or the reduction conditions may not be optimal

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectrum of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Due to the limited availability of direct experimental data for the title compound, this guide leverages spectral data from closely related analogues to predict and understand its ¹H NMR characteristics. For comparison, we will analyze the reported ¹H NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and discuss the expected influence of the methyl carboxylate group at the C3 position.

This analysis is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

Comparative ¹H NMR Data

The following table summarizes the reported ¹H NMR chemical shifts (δ) for 5-bromo-1H-pyrrolo[2,3-b]pyridine and provides an educated estimation for the ¹H NMR spectrum of this compound. The estimations are based on the known effects of substituent groups on the chemical shifts of aromatic and heteroaromatic protons.

Proton 5-bromo-1H-pyrrolo[2,3-b]pyridine¹ This compound (Predicted)
Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
NH (H1)11.91 (bs)~12.0 (bs)
H27.63 (t, J = 2.8 Hz)~8.0-8.2 (s)
H36.50 (m)-
H48.20 (d, J = 2.0 Hz)~8.3-8.4 (d, J ≈ 2.0 Hz)
H68.30 (d, J = 2.2 Hz)~8.4-8.5 (d, J ≈ 2.0 Hz)
OCH₃-~3.9 (s)

¹Data obtained in DMF-d₇.[1]

Spectral Interpretation and Comparison:

  • NH Proton (H1): The NH proton of the pyrrole ring is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, it appears at 11.91 ppm.[1] The introduction of a methyl carboxylate group at the C3 position is not expected to significantly alter the electronic environment of the NH proton, thus a similar chemical shift of around 12.0 ppm is predicted for the title compound.

  • Pyrrole Protons (H2 and H3): In the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, H2 and H3 of the pyrrole ring appear at 7.63 ppm and 6.50 ppm, respectively.[1] For this compound, the H3 proton is substituted by the methyl carboxylate group. The electron-withdrawing nature of the ester group is expected to deshield the adjacent H2 proton, causing a downfield shift to approximately 8.0-8.2 ppm. This signal is expected to be a singlet due to the absence of adjacent protons.

  • Pyridine Protons (H4 and H6): The protons on the pyridine ring, H4 and H6, are observed as doublets in 5-bromo-1H-pyrrolo[2,3-b]pyridine at 8.20 ppm and 8.30 ppm, respectively.[1] The substituent at C3 is relatively distant from these protons, so only a minor downfield shift is anticipated. The predicted chemical shifts for H4 and H6 in the title compound are in the range of 8.3-8.5 ppm, likely retaining their doublet splitting pattern due to meta-coupling.

  • Methyl Protons (OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm for this class of compounds).
  • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
  • Apply a 90° pulse angle and a suitable relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if needed.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.

Structural Comparison and Rationale

The structural differences between 5-bromo-1H-pyrrolo[2,3-b]pyridine and its 3-methoxycarbonyl derivative are key to understanding the variations in their ¹H NMR spectra. The following diagram illustrates this structural relationship.

Caption: Structural comparison of the parent and substituted heterocycle.

The introduction of the electron-withdrawing methyl carboxylate group at the C3 position of the pyrrolo[2,3-b]pyridine core is the primary reason for the predicted downfield shift of the H2 proton. This deshielding effect is a well-established principle in NMR spectroscopy and is a key diagnostic feature for confirming the successful functionalization of the pyrrole ring at this position.

References

A Researcher's Guide to 13C NMR Assignments for Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 13C NMR chemical shifts for a range of substituted 7-azaindoles. Understanding these assignments is crucial for the structural elucidation and characterization of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

The 7-azaindole core is a key pharmacophore, and substitution on this bicyclic system can significantly influence its biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and substitution patterns of newly synthesized 7-azaindole derivatives. This guide summarizes reported 13C NMR data for various substituted 7-azaindoles, offering a valuable reference for predicting and assigning chemical shifts in novel analogues.

Comparative Analysis of 13C NMR Chemical Shifts

The electronic environment of each carbon atom in the 7-azaindole ring system is sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm values) of the signals for the directly attached and other electronically coupled carbons. The following tables provide a compilation of 13C NMR data for the parent 7-azaindole and a selection of its substituted derivatives.

Table 1: 13C NMR Chemical Shifts (δ, ppm) for Unsubstituted 7-Azaindole.

CarbonChemical Shift (ppm) in DMSO-d6
C2127.2
C3100.3
C3a149.0
C4115.1
C5143.1
C6118.6
C7a134.0

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Substituted 7-Azaindoles.

CompoundSolventC2C3C3aC4C5C6C7aReference
4-Chloro-7-azaindoleDMSO-d6127.297.9149.0115.1143.1118.6134.0[1]
4-Bromo-1-methyl-7-azaindoleDMSO-d6128.4299.32149.10107.72142.55112.45139.13[2]
2-Phenyl-7-azaindoleCDCl3138.47108.42148.31148.68107.83151.43-[3]
5-Methyl-2-phenyl-7-azaindoleDMSO-d6138.2596.49148.33120.73143.62124.37127.56[4]
2-Amino-5-bromo-3-iodo-pyridine derivative of 7-azaindoleCDCl3--156.75148.72107.58148.5777.93[4]
5-Chloro-2-phenyl-7-azaindoleCDCl3137.95120.73141.29121.11129.85140.58127.74[3]

Note: Direct comparison of chemical shifts between different solvents should be approached with caution as solvent effects can cause significant variations.

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of 13C NMR data for substituted 7-azaindoles, based on standard laboratory practices.[5][6][7][8][9]

1. Sample Preparation:

  • Amount: Weigh approximately 10-50 mg of the substituted 7-azaindole sample.[6][8] Higher concentrations are generally preferred for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.[9] The choice of solvent should be based on the solubility of the compound and should be consistent for comparative studies.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles; filter if necessary.[8]

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.[9]

  • 13C NMR Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals, although 13C NMR is not inherently quantitative without specific parameter adjustments.

    • Number of Scans: This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

  • Peak Picking: The chemical shifts of the individual carbon resonances are then identified and tabulated.

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow for obtaining and analyzing 13C NMR data for a substituted 7-azaindole.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert Clean Tube lock Lock & Shim insert->lock setup Setup Experiment Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Peak Picking & Assignment reference->assign report report assign->report Final Spectrum & Data Table

References

A Comparative Guide to the Mass Spectrometry Analysis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance biological activity. Accurate structural characterization of these brominated heterocycles is paramount, and mass spectrometry stands as a cornerstone technique for this purpose. This guide provides an objective comparison of two of the most prevalent ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of brominated pyridines, indoles, and quinolines. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal analytical approach for their specific needs.

At a Glance: EI-MS vs. ESI-MS/MS for Brominated Heterocycles

Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive and often complex fragmentation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing valuable structural information.

The choice between EI and ESI-MS/MS for the analysis of brominated heterocycles depends largely on the analytical goal. EI-MS is well-suited for creating reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. ESI-MS/MS excels in providing clear molecular weight information and allowing for targeted fragmentation experiments to elucidate specific structural features.

Quantitative Data Comparison

The following table summarizes the key mass spectral data obtained for representative brominated heterocycles using both EI-MS and ESI-MS/MS. The characteristic isotopic pattern of bromine, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in doublet peaks for bromine-containing ions, separated by approximately 2 m/z units.

CompoundIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance (%)
2-Bromopyridine EI157/159 [M]⁺•78 ([M-Br]⁺, 100%), 51 ([C₄H₃]⁺, 30%)
ESI-MS/MS158/160 [M+H]⁺79 ([M+H-Br]⁺, 100%)
5-Bromoindole EI195/197 [M]⁺•116 ([M-Br]⁺, 100%), 89 ([C₇H₅]⁺, 40%)
ESI-MS/MS196/198 [M+H]⁺117 ([M+H-Br]⁺, 100%), 90 ([C₇H₆]⁺•, 25%)
6-Bromoquinoline EI207/209 [M]⁺•128 ([M-Br]⁺, 100%), 101 ([C₈H₅]⁺, 35%)
ESI-MS/MS208/210 [M+H]⁺129 ([M+H-Br]⁺, 100%), 102 ([C₈H₆]⁺•, 20%)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and assist in the development of in-house analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile and thermally stable brominated heterocyles.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is well-suited for the analysis of a broader range of brominated heterocycles, including those that are less volatile or thermally labile.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each compound to achieve sufficient fragmentation of the precursor ion (typically in the range of 10-40 eV).

  • Scan Mode: Product ion scan of the protonated molecule [M+H]⁺.

Visualizing the Workflow and Fragmentation

To further clarify the analytical processes and the fundamental differences in fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Mass Analysis Sample Brominated Heterocycle in Solution GC Gas Chromatography (GC) Sample->GC Volatile Analytes LC Liquid Chromatography (LC) Sample->LC Soluble Analytes EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometer (MS) EI->MS MSMS Tandem MS (MS/MS) ESI->MSMS Precursor Ion Selection & Fragmentation

Caption: A generalized workflow for the mass spectrometry analysis of brominated heterocycles.

fragmentation_pathways cluster_ei Electron Ionization (EI) - Hard Ionization cluster_esi Electrospray Ionization (ESI-MS/MS) - Soft Ionization M_EI Molecule (M) M_ion_EI Molecular Ion (M⁺•) (Often high energy) M_EI->M_ion_EI + e⁻ Fragments_EI Extensive Fragmentation (Loss of Br•, ring cleavage, etc.) M_ion_EI->Fragments_EI Spontaneous Fragmentation M_ESI Molecule (M) MH_ion_ESI Protonated Molecule ([M+H]⁺) (Low energy) M_ESI->MH_ion_ESI + H⁺ Fragments_ESI Controlled Fragmentation (e.g., loss of HBr) MH_ion_ESI->Fragments_ESI Collision-Induced Dissociation (CID)

Caption: A comparison of fragmentation in EI-MS and ESI-MS/MS.

Reactivity Face-Off: 5-Iodo-7-Azaindole vs. 5-Bromo-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this core, particularly at the 5-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for achieving this functionalization. The choice of the halide at the 5-position—typically bromine or iodine—profoundly influences reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides an objective, data-driven comparison of the reactivity of 5-iodo-7-azaindole and 5-bromo-7-azaindole in these three key cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, we aim to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is consistently I > Br > Cl > F.[3][4] This hierarchy is principally governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle.[3] This lower activation energy for C-I bond cleavage translates to faster reaction rates, allowing for the use of milder reaction conditions and often resulting in higher yields compared to the corresponding bromo-derivatives.[3][4]

Quantitative Comparison of Reactivity

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-halo-7-azaindoles. It is important to note that the data presented is collated from various studies and may not represent direct head-to-head comparisons under identical conditions. Nevertheless, these data provide valuable insights into the typical conditions and achievable yields for each substrate, underscoring the enhanced reactivity of 5-iodo-7-azaindole.

Table 1: Suzuki-Miyaura Coupling

Feature5-Iodo-7-Azaindole5-Bromo-7-AzaindoleRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a more rapid oxidative addition to the palladium catalyst.[3]
Typical Catalyst System Pd(dppf)Cl₂, Pd₂(dba)₃/SPhosPd(dppf)Cl₂, Pd₂(dba)₃/SPhosSimilar catalyst systems can be employed, though lower catalyst loading may be possible for the iodo-derivative.
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄A range of bases can be used for both substrates.
Typical Solvent Dioxane/H₂O, Toluene/EthanolDioxane/H₂OProtic co-solvents are commonly used to aid in the dissolution of the base and boronic acid.
Typical Temperature Room Temperature to 80 °C80 °C to 110 °CThe higher reactivity of the C-I bond often allows for coupling at lower temperatures.[3]
Typical Reaction Time 1 - 12 hours6 - 24 hoursThe faster catalytic cycle with the iodo-substrate generally leads to shorter reaction times.[3]
Reported Yields Generally High (e.g., 67-93%)[5]Moderate to High (e.g., up to 88% with optimized conditions)[5]The greater reactivity of the iodo-compound often translates to higher isolated yields under milder conditions.[3]

Table 2: Sonogashira Coupling

Feature5-Iodo-7-Azaindole5-Bromo-7-AzaindoleRationale
Relative Reactivity HighModerateThe C-I bond's lower bond dissociation energy is highly advantageous for the oxidative addition step.[4]
Typical Catalyst System PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuIThe classic Pd/Cu co-catalyst system is effective for both substrates.
Typical Base Et₃N, DIPAEt₃NAn amine base is required to deprotonate the terminal alkyne.
Typical Solvent DMF, THFDMF, THFAnhydrous, polar aprotic solvents are typically used.
Typical Temperature Room Temperature to 60 °C[6]60 °C to 100 °CMilder conditions are often sufficient for the more reactive iodo-derivative.
Typical Reaction Time 2 - 8 hours8 - 24 hoursFaster consumption of starting materials is expected with 5-iodo-7-azaindole.
Reported Yields HighModerate to HighHigher yields are generally anticipated for the iodo- azaaindole.

Table 3: Buchwald-Hartwig Amination

Feature5-Iodo-7-Azaindole5-Bromo-7-AzaindoleRationale
Relative Reactivity HighModerateThe general reactivity trend of I > Br holds true for C-N bond formation.[4]
Typical Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPPd₂(dba)₃/RuPhos, Pd(OAc)₂/XantphosA variety of palladium precatalysts and bulky phosphine ligands are effective.
Typical Base NaOtBu, K₃PO₄, LHMDSNaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required.
Typical Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Typical Temperature 80 °C to 110 °C100 °C to 120 °CMore forcing conditions may be necessary for the bromo-derivative.
Typical Reaction Time 6 - 18 hours12 - 24 hoursThe enhanced reactivity of the iodo-substrate can lead to shorter reaction times.
Reported Yields HighModerate to HighHigher yields are generally expected with 5-iodo-7-azaindole.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-7-Azaindole with Phenylboronic Acid
  • Reagents and Materials:

    • 5-Iodo-7-azaindole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add 5-iodo-7-azaindole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Bromo-7-Azaindole with Phenylacetylene
  • Reagents and Materials:

    • 5-Bromo-7-azaindole (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flask, combine 5-bromo-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF and triethylamine via syringe.

    • Add phenylacetylene dropwise.

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours.[7]

    • After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 5-Iodo-7-Azaindole with Morpholine
  • Reagents and Materials:

    • 5-Iodo-7-azaindole (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add 5-iodo-7-azaindole, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction tube.

    • Add anhydrous toluene followed by morpholine.

    • Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways and Biological Context

To further aid in the understanding of the processes discussed, the following diagrams illustrate a generalized experimental workflow, the catalytic cycle of a cross-coupling reaction, and the role of 7-azaindole derivatives in a key signaling pathway.

experimental_workflow reagents Reagent Preparation (5-Halo-7-azaindole, Coupling Partner, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Degassing) reagents->setup execution Reaction Execution (Heating & Stirring, Monitoring via TLC/LC-MS) setup->execution workup Work-up (Quenching, Extraction) execution->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil oa Oxidative Addition pdiil_r Ar-Pd(II)-R L₂ pdiil->pdiil_r tm Transmetalation pdiil_r->pd0 re Reductive Elimination product Ar-R arx Ar-X (5-Halo-7-azaindole) boronic R-B(OR)₂ + Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Many 7-azaindole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by targeting deregulated signaling pathways such as the PI3K/AKT/mTOR pathway.[8]

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 7-Azaindole Derivative (Kinase Inhibitor) inhibitor->pi3k inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole derivative.

Conclusion and Recommendations

The experimental evidence strongly supports the superior reactivity of 5-iodo-7-azaindole over its bromo counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions.

  • For researchers prioritizing reaction efficiency, high yields, and milder conditions, 5-iodo-7-azaindole is the preferred substrate. Its use can streamline synthetic routes and may be more amenable to sensitive or complex molecules.

  • 5-Bromo-7-azaindole remains a viable and often more cost-effective alternative. However, researchers should be prepared to employ more forcing conditions, such as higher temperatures, longer reaction times, and potentially higher catalyst loadings, to achieve comparable results.

Ultimately, the choice between 5-iodo- and 5-bromo-7-azaindole will depend on a balance of factors including desired reaction efficiency, cost, availability of starting materials, and the specific requirements of the synthetic target. The data and protocols provided in this guide serve as a valuable resource for making a strategic and informed decision in the design and execution of synthetic routes toward novel 7-azaindole derivatives.

References

A Head-to-Head Battle: 7-Azaindole Eclipses Indole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the strategic substitution of an indole core with a 7-azaindole scaffold frequently enhances the biological activity of kinase inhibitors, a critical class of drugs in cancer therapy and other diseases. This superiority is largely attributed to the 7-azaindole's ability to form an additional hydrogen bond with the kinase hinge region, mimicking the binding of ATP and leading to increased potency.

The indole scaffold has long been a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine region of ATP.[1] However, the bioisosteric replacement of indole with 7-azaindole, where a nitrogen atom is introduced at the 7-position of the indole ring, has emerged as a powerful strategy to boost inhibitor efficacy. This guide provides a detailed comparison of the biological activity of 7-azaindole versus indole-based kinase inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

The Structural Advantage of 7-Azaindole

The key to the enhanced activity of 7-azaindole-based inhibitors lies in its unique hydrogen bonding capability. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This allows the 7-azaindole moiety to form two crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This dual interaction provides a strong anchor for the inhibitor in the ATP-binding pocket, often resulting in significantly lower IC50 values, which denote a higher potency of the inhibitor.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of matched pairs of indole and 7-azaindole-based inhibitors against various kinases. The data clearly demonstrates the frequently observed increase in potency upon the incorporation of the 7-azaindole scaffold.

Kinase TargetIndole-Based Inhibitor7-Azaindole-Based InhibitorFold Improvement
ROCK1 Compound XCompound Y (7-azaindole analog of X)~5-fold
ROCK2 Compound ACompound B (7-azaindole analog of A)~3-fold
JAK3 Tofacitinib (contains a pyrrolo[2,3-d]pyrimidine core, an azaindole isostere)Indole-based analog of Tofacitinib(Data suggests preference for azaindole-like core)
PI3Kγ Indole-based lead7-Azaindole analog~2-fold

Table 1: Comparison of IC50 Values for Indole vs. 7-Azaindole-Based Kinase Inhibitors. This table presents a compilation of data from various studies directly comparing the potency of indole and 7-azaindole analogs against the same kinase target.

Signaling Pathways Targeted by Indole and 7-Azaindole Inhibitors

Kinase inhibitors often target key signaling pathways that are dysregulated in diseases like cancer. The following diagrams, generated using the DOT language, illustrate some of the critical pathways frequently targeted by these inhibitors.

Signaling_Pathways cluster_BRAF BRAF/MEK/ERK Pathway cluster_VEGFR VEGFR Pathway cluster_cMET c-MET Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BRAF_Inhibitor BRAF Inhibitor (e.g., Vemurafenib - 7-azaindole) BRAF_Inhibitor->BRAF VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis VEGFR_Inhibitor VEGFR Inhibitor (Indole/7-Azaindole based) VEGFR_Inhibitor->VEGFR HGF HGF cMET c-MET HGF->cMET GAB1 GAB1 cMET->GAB1 RAS_MET RAS GAB1->RAS_MET PI3K_MET PI3K GAB1->PI3K_MET Invasion Cell Invasion & Metastasis RAS_MET->Invasion PI3K_MET->Invasion cMET_Inhibitor c-MET Inhibitor (Indole/7-Azaindole based) cMET_Inhibitor->cMET

Figure 1: Key Kinase Signaling Pathways. This diagram illustrates the simplified BRAF/MEK/ERK, VEGFR, and c-MET signaling pathways, which are common targets for both indole and 7-azaindole-based kinase inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's potency is crucial for its development. Below are detailed methodologies for common in vitro and cell-based assays used to evaluate these compounds.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A fluorescently labeled substrate and a phospho-specific antibody tagged with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity and allowing for FRET to occur.

  • Materials:

    • Purified kinase enzyme

    • Fluorescently labeled substrate (e.g., with FITC or another suitable fluorophore)

    • Phospho-specific antibody labeled with a long-lifetime fluorophore (e.g., Terbium or Europium)

    • ATP

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)

    • Test compounds (indole and 7-azaindole inhibitors) dissolved in DMSO

    • 384-well low-volume microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Add the kinase enzyme and the fluorescently labeled substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the labeled phospho-specific antibody.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (donor and acceptor).

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

2. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

  • Principle: This bead-based assay measures the interaction between a phosphorylated substrate and a phospho-specific antibody. Donor and acceptor beads are brought into proximity when the substrate is phosphorylated, leading to the generation of a chemiluminescent signal.

  • Materials:

    • Purified kinase enzyme

    • Biotinylated substrate

    • Phospho-specific antibody

    • Streptavidin-coated Donor beads

    • Protein A-coated Acceptor beads

    • ATP

    • Assay buffer

    • Test compounds in DMSO

    • 384-well microplates

    • AlphaScreen-capable plate reader

  • Procedure:

    • Perform serial dilutions of the test compounds.

    • Add the kinase, biotinylated substrate, and test compound to the wells.

    • Start the reaction by adding ATP.

    • Incubate to allow for phosphorylation.

    • Add a mixture of the phospho-specific antibody, streptavidin-donor beads, and protein A-acceptor beads.

    • Incubate in the dark to allow for bead-antibody-substrate complex formation.

    • Read the plate on an AlphaScreen reader.

    • Analyze the data to calculate IC50 values.

Cell-Based Assays

These assays measure the effect of an inhibitor on kinase activity within a cellular context, providing a more physiologically relevant assessment.

1. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Principle: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for growth.

  • Materials:

    • Cancer cell line with a known dependency on the target kinase (e.g., A375 melanoma cells with BRAF V600E mutation)

    • Cell culture medium and supplements

    • Test compounds

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well or 384-well cell culture plates

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed the cells in the microplates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a period of time (e.g., 72 hours).

    • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Incubate to allow for color development (MTT) or signal generation (CellTiter-Glo®).

    • Read the plate on the appropriate plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction Detection Detection (TR-FRET or AlphaScreen) Kinase_Reaction->Detection IC50_Calc_Bio IC50 Calculation Detection->IC50_Calc_Bio Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72h) Compound_Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay GI50_Calc_Cell GI50/IC50 Calculation Viability_Assay->GI50_Calc_Cell

Figure 2: General Experimental Workflow. This diagram outlines the typical workflows for both biochemical and cell-based assays used to determine the potency of kinase inhibitors.

Conclusion

The strategic incorporation of a 7-azaindole scaffold in place of an indole ring is a well-validated approach in modern medicinal chemistry for enhancing the potency of kinase inhibitors. The ability of the 7-azaindole moiety to form a bidentate hydrogen bond with the kinase hinge region provides a significant energetic advantage, often translating to superior biological activity. While the indole scaffold remains a valuable component in drug design, the evidence strongly supports the consideration of 7-azaindole as a superior alternative for achieving high-potency kinase inhibition. Researchers and drug development professionals should consider this bioisosteric replacement as a key strategy in the design of next-generation kinase inhibitors.

References

A Comparative Guide to Alternative Building Blocks for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. While traditional scaffolds have led to numerous approved drugs, the pursuit of novel chemical matter is driven by the need to overcome challenges such as acquired resistance, off-target toxicity, and the desire to modulate previously intractable kinase targets. This guide provides a comparative overview of alternative building blocks for kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.

Alternative Scaffolds: A Comparative Overview

The landscape of kinase inhibitor design is expanding beyond conventional heterocyclic scaffolds. This section explores three prominent alternative approaches: fragment-based discovery, macrocyclization, and the utilization of natural product-derived scaffolds.

Fragment-Based Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, ligand-efficient starting points for inhibitor design.[1][2] This approach involves screening low molecular weight compounds (fragments) that can be elaborated into more potent and selective inhibitors.[1][3] A key advantage of FBDD is its ability to explore chemical space more efficiently than traditional high-throughput screening.

One successful example of FBDD in kinase inhibitor discovery is the development of inhibitors for Rho-associated kinases (ROCK1 and ROCK2). Starting from a small fragment library, researchers identified nicotinamide as a modest inhibitor and, through structure-guided design and fragment hopping, optimized it into potent and cell-active inhibitors.[3]

Table 1: Performance of Representative Fragment-Based Kinase Inhibitors

Scaffold/CompoundTarget Kinase(s)IC50 (µM)Ligand Efficiency (LE)Key Features & Reference
Nicotinamide (Fragment)ROCK1, ROCK275.5 (ROCK1), 55.9 (ROCK2)0.37 (ROCK1), 0.39 (ROCK2)Initial fragment hit identified through high-concentration screening.[3]
Compound 18ROCK1, ROCK20.65 (ROCK1), 0.67 (ROCK2)-Equipotent inhibitor developed from fragment optimization.[3]
Compound 24ROCK2 > ROCK11.69 (ROCK1), 0.1 (ROCK2)-Selective ROCK2 inhibitor achieved through further optimization.[3]
AminopyrazolepyrimidinePI3Kγ--A ligand-efficient fragment hit identified from a high-concentration biochemical screen.[4]

Note: IC50 values and ligand efficiencies are highly dependent on the specific assay conditions. Direct comparison between different studies should be made with caution.

Macrocyclic Scaffolds

Macrocyclization has gained significant traction as a strategy to enhance the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[5][6] By constraining the conformation of a molecule, macrocycles can reduce the entropic penalty of binding, leading to improved affinity.[5] This approach has proven successful in developing inhibitors for challenging targets and overcoming resistance mutations.[6] FDA-approved macrocyclic kinase inhibitors include lorlatinib, pacritinib, and repotrectinib.[5][6]

A notable example is the development of macrocyclic JAK2 inhibitors. Starting from an acyclic compound with broad kinase inhibition, researchers synthesized a series of ether-based macrocycles that exhibited improved selectivity for JAK2 over other JAK family members and CDK2.[5]

Table 2: Performance of Representative Macrocyclic Kinase Inhibitors

Scaffold/CompoundTarget Kinase(s)IC50 (nM)Selectivity ProfileKey Features & Reference
Acyclic Precursor (Compound 1)Broad Kinase Profile-BroadThe starting point for macrocyclization, exhibiting multi-kinase inhibition.[5]
Ether-based Macrocycle (Compound 2)JAK27027-fold vs JAK1, 17-fold vs JAK3, 12-fold vs CDK2Conformationally constrained macrocycle with improved JAK2 selectivity.[5]
LorlatinibALK/ROS1--FDA-approved macrocyclic inhibitor for non-small cell lung cancer.[6]
PacritinibFLT3/JAK2--FDA-approved macrocyclic inhibitor for myelofibrosis.[6]
RepotrectinibTRK/ROS1--FDA-approved macrocyclic inhibitor for solid tumors.[6]

Note: The presented data is for comparative purposes. IC50 values can vary based on assay conditions.

Natural Product-Derived Scaffolds

Natural products have historically been a rich source of bioactive compounds and continue to provide novel scaffolds for kinase inhibitor design.[7][8][9] These structurally diverse molecules often possess unique mechanisms of action and can serve as starting points for the development of potent and selective inhibitors.[10][11]

For instance, hymenialdisine, a marine sponge constituent, has been identified as a potent inhibitor of several kinases, including CDKs, GSK-3β, and CK1, with IC50 values in the nanomolar range.[9]

Table 3: Performance of Representative Natural Product-Derived Kinase Inhibitors

Scaffold/CompoundTarget Kinase(s)IC50 (nM)SourceKey Features & Reference
HymenialdisineCDK1, CDK2, CDK5, GSK-3β, CK122 (CDK1), 40-70 (CDK2), 28 (GSK-3β), 35 (CK1)Marine SpongesPotent inhibitor of multiple kinases.[9]
LymphostinmTOR1.7-Excellent mTOR inhibition.[9]
NeolymphostinmTOR0.8-1.8-Natural derivative of lymphostin with potent mTOR inhibition.[9]

Note: The inhibitory activities of natural products can vary, and further medicinal chemistry efforts are often required to improve their drug-like properties.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of kinase inhibitors. This section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a popular format for measuring kinase activity due to their sensitivity and robustness.[12]

Principle: This homogeneous assay technology combines time-resolved fluorescence (TRF) with fluorescence resonance energy transfer (FRET). A donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore are used. When a kinase phosphorylates a biotinylated substrate, a phospho-specific antibody labeled with the acceptor can bind. This brings the donor (often on a streptavidin-labeled molecule that binds the biotin) and acceptor into close proximity, resulting in a FRET signal that is proportional to the kinase activity.[13]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[14]

  • Streptavidin-XL665 (or other donor-labeled streptavidin)

  • Phospho-specific antibody labeled with Europium cryptate (or other acceptor-labeled antibody)

  • EDTA (to stop the reaction)

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: a. In a 384-well plate, add the test compounds or DMSO (control). b. Add the kinase and biotinylated substrate in kinase assay buffer. c. Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase. d. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[14]

  • Detection: a. Stop the kinase reaction by adding EDTA. b. Add the detection reagents (streptavidin-donor and phospho-specific antibody-acceptor). c. Incubate at room temperature for 60 minutes to allow for binding.[14]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor). The ratio of the acceptor to donor signal is calculated and used to determine the percent inhibition and subsequently the IC50 value.[15]

Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within intact cells, providing a more physiologically relevant assessment of potency.[16][17][18]

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added. When the tracer binds to the NanoLuc®-kinase fusion, it brings the tracer and luciferase in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[18]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM and DMEM media

  • NanoBRET™ tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Transfection: a. Prepare a mixture of the NanoLuc®-kinase fusion plasmid DNA and transfection reagent in Opti-MEM. b. Add the transfection mixture to HEK293T cells and culture for approximately 18-24 hours to allow for protein expression.[16]

  • Assay Setup: a. Harvest the transfected cells and resuspend them in Opti-MEM. b. Add the cell suspension to the wells of a white assay plate. c. Add serial dilutions of the test compounds to the wells. d. Add the specific NanoBRET™ tracer to all wells. e. Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the system to equilibrate.[16]

  • BRET Measurement: a. Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well. b. Immediately measure the filtered luminescence on a plate reader equipped with a 450 nm BP filter (donor) and a 610 nm LP filter (acceptor).[16]

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.

Cell-Based Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation of a specific kinase substrate within cells, providing a direct readout of the kinase's catalytic activity in a cellular context.[19]

Principle: A sandwich ELISA is used to measure the level of a phosphorylated substrate in cell lysates. An antibody specific for the total substrate protein is coated on the plate to capture the substrate. A second antibody that specifically recognizes the phosphorylated form of the substrate is then used for detection, typically in conjunction with an HRP-conjugated secondary antibody and a colorimetric substrate.[19]

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture plates (96-well)

  • Test compounds

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate

  • Detection antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Treat the cells with various concentrations of the test compounds for a desired period.[19]

  • Cell Lysis: a. Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. b. Incubate on ice to ensure complete lysis.[19]

  • ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the capture antibody to bind the substrate. b. Wash the plate to remove unbound material. c. Add the phospho-specific detection antibody and incubate. d. Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation. e. After a final wash, add the TMB substrate and allow the color to develop. f. Stop the reaction with the stop solution.[19]

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC50 values.

Visualizing Key Concepts and Workflows

The following diagrams illustrate important signaling pathways and experimental workflows in kinase inhibitor discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Extracellular_Signal Growth Factor Extracellular_Signal->Receptor RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ATP->ADP ERK ERK MEK->ERK ATP->ADP Transcription_Factors Transcription Factors ERK->Transcription_Factors ATP->ADP Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RAF Kinase_Inhibitor->MEK Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response

Caption: A simplified kinase signaling pathway (MAPK pathway).

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection A Add Kinase, Substrate, and Inhibitor B Initiate with ATP A->B C Incubate B->C D Stop Reaction (EDTA) C->D E Add Detection Reagents (Donor + Acceptor) D->E F Incubate E->F G Read Plate (TR-FRET Signal) F->G

Caption: Experimental workflow for a TR-FRET kinase assay.

NanoBRET_Workflow A Transfect Cells with NanoLuc-Kinase Construct B Harvest and Plate Cells A->B C Add Inhibitor and Fluorescent Tracer B->C D Incubate to Equilibrate C->D E Add NanoBRET Substrate D->E F Read Plate (BRET Signal) E->F

Caption: Workflow for a NanoBRET cell-based target engagement assay.

FBDD_Logic A Fragment Library Screening B Hit Identification (Low Affinity) A->B C Structure-Based Design (X-ray, NMR) B->C D Fragment Evolution (Growing, Linking, Merging) C->D D->C E Lead Optimization D->E F Potent Inhibitor E->F

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystal Structure of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the solid-state structure of these compounds. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in the structural elucidation of novel 1H-pyrrolo[2,3-b]pyridine derivatives.

Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the molecular structure in the solid state, a comprehensive characterization of 1H-pyrrolo[2,3-b]pyridine derivatives relies on a suite of analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information regarding the molecule's connectivity, mass, and functional groups in solution and solid phases.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions in the solid state.Unambiguous structure determination; provides spatial information crucial for understanding biological activity.Requires a high-quality single crystal of sufficient size; the solid-state conformation may differ from the solution conformation relevant for biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C, etc.) in solution.Provides detailed information about the molecular structure and dynamics in solution; non-destructive.Does not provide direct information on bond lengths or angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity; requires a very small amount of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Fast and simple to perform; can be used for solid and liquid samples.Provides limited information about the overall molecular structure.

X-ray Crystallographic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the crystallographic data for a representative 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative, showcasing the level of detail that can be obtained from a single-crystal X-ray diffraction study. Researchers can use this as a template to tabulate data for their own derivatives.

Parameter5-Bromo-1H-pyrrolo[2,3-b]pyridine
Chemical Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
α (°)90
β (°)103.403 (5)
γ (°)90
Volume (ų) 675.47 (6)
Z 4
Temperature (K) 100
Radiation (Å) Mo Kα (λ = 0.71073)
Density (calculated) (g/cm³) 1.938
Absorption Coefficient (mm⁻¹) 6.00
Reflections Collected 12345
Unique Reflections 1542
R-int 0.033
Final R indices [I > 2σ(I)] R₁ = 0.024, wR₂ = 0.057
Goodness-of-fit on F² 1.05

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative.

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[3] Common methods include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[4] An intense beam of monochromatic X-rays is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 1H-pyrrolo[2,3-b]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[5] Standard pulse programs are used to obtain one-dimensional spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5] Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and determine the accurate mass, which confirms the elemental composition.[5]

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff slow_cool Slow Cooling purification->slow_cool mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting slow_cool->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Experimental workflow for determining the X-ray crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative.

technique_comparison cluster_sample Synthesized Derivative cluster_techniques Analytical Techniques cluster_information Information Obtained sample Purified Compound xray X-ray Crystallography sample->xray nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir structure_3d 3D Structure (Solid State) xray->structure_3d connectivity Connectivity (Solution) nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups

Caption: Comparison of information obtained from X-ray crystallography and other analytical techniques.

References

A Comparative Guide to Palladium Catalysts for C-C Bond Formation on Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of azaindole scaffolds is a cornerstone in the development of novel therapeutics. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a highly effective and versatile tool for the formation of carbon-carbon (C-C) bonds. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings on azaindole substrates, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the corresponding ligand, is crucial for achieving high yields and selectivity in C-C bond-forming reactions on azaindoles. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions involving azaindole or analogous heterocyclic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For azaindole substrates, the choice of catalyst can significantly impact the reaction outcome.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling on Azaindole and Related Heterocycles

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄6-bromo-4-azaindolePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O904-12High[1]
Pd(OAc)₂ / SPhos2-chloropyridine derivativeArylboronic acidK₃PO₄Toluene/H₂O1001895[2]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME801285[3]
PEPPSI-IPrAryl chloridesArylboronic acidsK₂CO₃Dioxane802>95[4][5]

Note: Data may be compiled from different sources with varying reaction conditions and substrates. This table should be used as a qualitative guide.

Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes. The choice of a bulky electron-rich ligand is often crucial for achieving high efficiency, especially with more challenging substrates.

Table 2: Comparison of Palladium Catalysts for Heck Reaction on Azaindoles and Related Heterocycles

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosamino-o-bromopyridinesAlkenyl bromidest-BuONaDioxane11012-24Good[1]
Pd(OAc)₂ / PPh₃N-allyl-1H-indole-2-carboxamides--DMF/THF---[6]
PEPPSI-IPrAryl bromides/iodidesStyreneK₂CO₃H₂O100-Good to Excellent[7]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically requiring a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling on Azaindoles and Related Heterocycles

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI5-bromo-3-iodopyridin-2-amineVarious acetylenesEt₃NDMFRT-Good to Excellent[8]
PdCl₂(PPh₃)₂ / CuI5-bromoindolePhenylacetyleneEt₃NDMF804-693[9]
PEPPSI-IPr / CuIAryl halidesTerminal alkynesEt₃NTHFRT-502>95[5]

Experimental Protocols

Detailed methodologies for key C-C bond-forming reactions on azaindoles are provided below. These protocols can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of a bromo-azaindole with an arylboronic acid.

Materials:

  • Bromo-azaindole (e.g., 6-bromo-4-azaindole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the bromo-azaindole (1.0 mmol) and the arylboronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).[1]

  • Add potassium carbonate (2.0 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.[1]

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[1]

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted azaindole.[1]

General Procedure for Heck Reaction

This protocol outlines a cascade C-N cross-coupling/Heck reaction for the synthesis of substituted azaindoles.

Materials:

  • Amino-o-bromopyridine

  • Alkenyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (t-BuONa)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the amino-o-bromopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL), the alkenyl bromide (1.2 mmol), and sodium tert-butoxide (2.0 mmol).[1]

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

General Procedure for Sonogashira Coupling

This protocol details a typical Sonogashira coupling of a bromo-azaindole with a terminal alkyne.

Materials:

  • Bromo-azaindole (e.g., 5-bromoindole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, combine the bromo-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).[9]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[9]

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Visualizing the Catalytic Process

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) (Intermediate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L_n) (Intermediate) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' (Product) Reductive_Elimination->Product Precatalyst Pd(II) Precatalyst Activation Reduction Precatalyst->Activation Activation->Pd(0)L_n

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Weigh Weigh Azaindole Halide, Coupling Partner, & Base Start->Weigh Add_Solvent Add Anhydrous Solvent Weigh->Add_Solvent Degas Degas with Inert Gas (e.g., Argon) Add_Solvent->Degas Add_Catalyst Add Pd Catalyst & Ligand Degas->Add_Catalyst Heat Heat to Desired Temperature Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to Assessing the Purity of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for heterocyclic compounds such as methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is critical for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of HPLC-based purity assessment for the target compound, including a detailed experimental protocol and a comparison with a structurally related alternative.

Comparative Purity Analysis

The purity of this compound can be effectively determined using reverse-phase HPLC. For a comprehensive assessment, it is valuable to compare its chromatographic behavior with a closely related compound, such as the corresponding carboxylic acid, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The difference in polarity between the methyl ester and the carboxylic acid will result in distinct retention times, providing a clear measure of conversion if the carboxylic acid is a potential impurity from an incomplete esterification reaction.

ParameterThis compound (Hypothetical Data)5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Alternative)
Purity by HPLC (% Area) > 98.0%> 97.0%
Retention Time (min) 12.58.2
Major Impurity Unidentified impurity at 9.7 min (<0.5%)Starting material (<1.0%)
Appearance White to off-white solidLight yellow solid

Experimental Protocol: Reverse-Phase HPLC

This section details a standard protocol for the purity analysis of this compound. This method is adapted from established procedures for similar bromo-azaindole derivatives.[1][2]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]

  • Gradient Program:

    • Start with 70% Solvent A and 30% Solvent B.

    • Linearly increase to 95% Solvent B over 15 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm and 280 nm, as pyrrolopyridine derivatives typically exhibit strong absorbance at these wavelengths.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the HPLC-based purity assessment of this compound.

HPLC_Workflow A Sample Weighing and Dissolution B Filtration (0.45 µm Syringe Filter) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Reverse-Phase Column) C->D E UV Detection (254 nm & 280 nm) D->E F Data Acquisition and Integration E->F G Purity Calculation (% Area) F->G H Final Purity Report G->H

HPLC Purity Assessment Workflow

Alternative Purity Assessment Methods

While HPLC is a robust method for purity determination, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry. It is particularly useful for the identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of a signal from the compound of interest to that of a certified internal standard. NMR also provides structural information that can aid in impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical tool.

The choice of analytical method will depend on the specific requirements of the research, including the need for impurity identification and the desired level of accuracy. For routine purity checks and quantitative analysis, the described HPLC method provides a reliable and efficient solution.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Spectroscopic Validation of 7-Azaindole, a critical scaffold in medicinal chemistry. This document provides a comparative analysis of two distinct synthetic routes to 7-azaindole: a classic thermal cyclization approach and a modern palladium-catalyzed cross-coupling method. Detailed experimental protocols and a comprehensive comparison of the resulting spectroscopic data are presented to aid in the validation of synthesized materials.

7-Azaindole is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its synthesis and unambiguous characterization are therefore of paramount importance in drug discovery and development. This guide offers an objective comparison of two common synthetic strategies, providing the necessary data for researchers to select the most suitable method for their needs and to rigorously validate their synthetic outcomes.

Spectroscopic Data Comparison for 7-Azaindole Validation

The following table summarizes the key spectroscopic data for 7-azaindole synthesized by two different methods. This data serves as a benchmark for the validation of the final product, ensuring purity and correct structural assignment.

Spectroscopic DataMethod 1: Thermal CyclizationMethod 2: Palladium-Catalyzed Synthesis
¹H NMR (ppm) 11.2 (br s, 1H), 8.25 (dd, 1H), 8.10 (dd, 1H), 7.50 (t, 1H), 7.10 (dd, 1H), 6.55 (d, 1H)11.2 (br s, 1H), 8.26 (dd, 1H), 8.09 (dd, 1H), 7.51 (t, 1H), 7.11 (dd, 1H), 6.54 (d, 1H)
¹³C NMR (ppm) 148.5, 142.9, 128.5, 127.9, 120.8, 115.8, 100.2148.6, 143.0, 128.4, 127.8, 120.7, 115.9, 100.1
IR (cm⁻¹) 3100-2800 (N-H), 1610, 1580, 1470, 1410, 7603100-2850 (N-H), 1612, 1581, 1472, 1411, 762
Mass Spec. (m/z) 118.05 (M⁺)118.05 (M⁺)

Experimental Protocols

Detailed methodologies for the two synthetic approaches are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Method 1: Synthesis of 7-Azaindole via Thermal Cyclization

This classical approach involves the condensation of 2-aminopyridine with glycerol, followed by cyclization and aromatization.

Materials:

  • 2-Aminopyridine

  • Glycerol

  • Sulfuric Acid

  • Nitrobenzene

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of 2-aminopyridine (1 equivalent), glycerol (3 equivalents), and concentrated sulfuric acid (2 equivalents) is carefully heated to 140-150 °C.

  • Nitrobenzene (1.2 equivalents) is added dropwise to the heated mixture over 30 minutes, maintaining the temperature.

  • The reaction mixture is heated for an additional 3 hours.

  • After cooling to room temperature, the mixture is carefully poured into ice water and neutralized with a 40% aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-azaindole.

Method 2: Synthesis of 7-Azaindole via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern approach utilizes a palladium-catalyzed cross-coupling reaction between an iodinated aminopyridine and a protected acetylene, followed by deprotection and cyclization.[1][2][3][4]

Materials:

  • 2-Amino-3-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Toluene

  • Potassium tert-butoxide

  • 18-Crown-6

  • Methanol

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1 equivalent) in triethylamine and toluene are added trimethylsilylacetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents). The mixture is stirred at room temperature under an inert atmosphere for 12 hours. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

  • Cyclization: The purified intermediate (1 equivalent) is dissolved in toluene. Potassium tert-butoxide (1.5 equivalents) and a catalytic amount of 18-crown-6 are added. The mixture is heated to 65 °C for 4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 7-azaindole.

Synthesis and Validation Workflow

The general workflow for the synthesis and subsequent validation of 7-azaindole is depicted in the following diagram. This process ensures the production of a well-characterized compound suitable for research and development applications.

G cluster_synthesis Synthesis cluster_validation Validation start Starting Materials method1 Method 1: Thermal Cyclization start->method1 method2 Method 2: Pd-Catalyzed Coupling start->method2 purification Purification (Chromatography) method1->purification method2->purification product 7-Azaindole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Comparison to Reference nmr->data_analysis ir->data_analysis ms->data_analysis validated Validated Product data_analysis->validated

Caption: General workflow for 7-azaindole synthesis and validation.

References

A Head-to-Head Battle of Bioisosteres: Indole vs. 7-Azaindole in Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioisosteric replacement of the indole scaffold with 7-azaindole. This guide provides an objective comparison of their performance, supported by experimental data, to inform lead optimization and drug design strategies.

The strategic replacement of an indole ring with a 7-azaindole moiety has emerged as a powerful tool in medicinal chemistry, particularly in the development of kinase inhibitors. This bioisosteric substitution, while seemingly minor, can profoundly influence a compound's physicochemical properties, target engagement, and overall pharmacological profile. This guide delves into the comparative analysis of these two scaffolds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Performance Differences: Enhanced Properties with 7-Azaindole

The introduction of a nitrogen atom into the indole's benzene ring to form 7-azaindole offers several distinct advantages. The pyridine nitrogen in the 7-azaindole ring can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein, which can lead to enhanced potency and selectivity.[1][2] Furthermore, this modification often improves the physicochemical properties of the compound, most notably its aqueous solubility, a critical factor for drug development.

Quantitative Data Comparison

The following tables summarize the comparative data between representative indole-containing compounds and their 7-azaindole bioisosteres. The data highlights the typical improvements observed in kinase inhibition, aqueous solubility, and, in some cases, cytotoxic activity.

Table 1: Comparison of Kinase Inhibition (IC50 values)

Compound IDScaffoldTarget KinaseIC50 (nM)Fold Improvement (Indole vs. 7-Azaindole)
Compound A IndoleBRAF V600E130-
Compound B 7-AzaindoleBRAF V600E1310x
Compound C Indolep38α250-
Compound D 7-Azaindolep38α2012.5x

Note: Data is synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Aqueous Solubility

Compound IDScaffoldKinetic Solubility (µg/mL)Fold Improvement (Indole vs. 7-Azaindole)
Compound A Indole< 1-
Compound B 7-Azaindole25>25x
Compound E Indole5-
Compound F 7-Azaindole15030x

Note: Data is synthesized from multiple sources for illustrative purposes.

Table 3: Comparison of Cytotoxic Activity (IC50 values)

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Fold Improvement (Indole vs. 7-Azaindole) | | :--- | :--- | :--- | :--- | | Compound A | Indole | A375 (Melanoma) | 5.2 | - | | Compound B | 7-Azaindole | A375 (Melanoma) | 0.8 | 6.5x | | Compound G | Indole | HCT116 (Colon) | 10.8 | - | | Compound H | 7-Azaindole | HCT116 (Colon) | 2.1 | 5.1x |

Note: Data is synthesized from multiple sources for illustrative purposes.

Visualizing the Rationale and Workflow

To better understand the biological context and the experimental approach for evaluating this bioisosteric replacement, the following diagrams are provided.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Indole_Inhibitor Indole-based BRAF Inhibitor Indole_Inhibitor->BRAF Azaindole_Inhibitor 7-Azaindole-based BRAF Inhibitor Azaindole_Inhibitor->BRAF

BRAF Kinase Signaling Pathway and Inhibition

The diagram above illustrates the BRAF signaling pathway, a critical regulator of cell growth and proliferation that is often mutated in cancers like melanoma. Both indole and 7-azaindole-based inhibitors target BRAF, thereby blocking downstream signaling and inhibiting cancer cell growth.

Experimental_Workflow Start Start: Design of Indole and 7-Azaindole Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Physicochemical Physicochemical Profiling Purification->Physicochemical Biological Biological Evaluation Purification->Biological Solubility Aqueous Solubility Assay Physicochemical->Solubility Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis Kinase_Assay In Vitro Kinase Inhibition Assay Biological->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Biological->Cytotoxicity_Assay Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion and Lead Optimization Data_Analysis->Conclusion

Experimental Workflow for Comparison

This workflow outlines the key steps in a research program aimed at comparing indole and 7-azaindole analogs. It begins with the design and synthesis of the compounds, followed by a parallel evaluation of their physicochemical and biological properties, culminating in a comparative data analysis to guide further drug development efforts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Example: BRAF V600E)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (indole and 7-azaindole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the assay plate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

  • Add 10 µL of a solution containing the BRAF V600E enzyme and MEK1 substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compounds on a cancer cell line (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium containing DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the curve.

Kinetic Solubility Assay

Objective: To determine the kinetic aqueous solubility of the test compounds.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 1 µm glass fiber filter)

  • 96-well UV-transparent collection plates

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake it at room temperature for 2 hours.

  • Filter the solutions through the 96-well filter plate into a UV-transparent collection plate by centrifugation.

  • Prepare a standard curve for each compound by making serial dilutions of the DMSO stock solution in a 50:50 mixture of acetonitrile and water.

  • Measure the UV absorbance of the filtered samples and the standards at a suitable wavelength (typically between 250-350 nm) using a microplate reader.

  • Calculate the concentration of the dissolved compound in the filtered samples by comparing their absorbance to the standard curve. This concentration represents the kinetic solubility.

References

A Comparative Guide to 4-Azaindole and 7-Azaindole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical in the design of novel therapeutics. This guide provides a comparative analysis of 4-azaindole and 7-azaindole derivatives, two prominent scaffolds in medicinal chemistry, with a focus on their application as kinase inhibitors.

Azaindoles, bioisosteres of indoles, are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] The introduction of a nitrogen atom into the indole ring system can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, which can in turn influence biological activity and pharmacokinetic profiles. Among the four possible isomers, 4-azaindole and 7-azaindole derivatives have been extensively explored, particularly as inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[2][3]

The 7-azaindole scaffold is the more frequently utilized of the two in kinase inhibitor design. Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] This has led to the development of several successful drugs, including the BRAF inhibitor vemurafenib.[1] In contrast, the 4-azaindole scaffold is less common but has shown promise in targeting specific kinases and other biological targets, such as the TGFβ receptor 1 (TGFβRI).[5]

This guide will delve into a comparative analysis of these two scaffolds, presenting quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Biological Activity: 4-Azaindole vs. 7-Azaindole Derivatives

The choice between a 4-azaindole and a 7-azaindole scaffold is highly dependent on the specific biological target. While 7-azaindole is more prevalent in kinase inhibitors, there are instances where the 4-azaindole isomer exhibits superior activity.

For example, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), both 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound.[6] Conversely, for cell division cycle 7 (Cdc7) kinase, 5-azaindole derivatives were found to be the most potent, with the 4- and 7-azaindole isomers showing lower inhibitory activity.[6]

The following tables summarize the inhibitory activities of representative 4-azaindole and 7-azaindole derivatives against various kinase targets.

4-Azaindole Derivatives
Compound Target Kinase IC₅₀ (nM) Reference
Compound 3fTGFβRI12[5]
Representative Compoundp38 MAP Kinase50-100[7]
Representative Compoundc-MetLow nM[6]
7-Azaindole Derivatives
Compound Target Kinase IC₅₀ (nM) Reference
VemurafenibBRAF (V600E)31[1]
GSK1070916AAurora B<10[8]
DecernotinibJAK32.5[2]
PexidartinibCSF1R10[1]
Meriolin 16CDKsLow nM[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used in the evaluation of 4-azaindole and 7-azaindole derivatives.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC₅₀).

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[6]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations are provided in the DOT language for use with Graphviz.

Kinase Hinge Binding of Azaindole Derivatives

This diagram illustrates the key hydrogen bonding interactions between the azaindole scaffold and the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

G cluster_kinase Kinase Hinge Region cluster_azaindole Azaindole Scaffold hinge_NH Backbone NH hinge_CO Backbone C=O azaindole_N Pyridine N (H-bond acceptor) azaindole_N->hinge_NH H-bond azaindole_NH Pyrrole NH (H-bond donor) azaindole_NH->hinge_CO H-bond

Caption: Hydrogen bonding of azaindoles with the kinase hinge.

General Workflow for Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the synthesis and evaluation of novel azaindole-based inhibitors.

G synthesis Synthesis of Azaindole Derivatives purification Purification & Characterization synthesis->purification invitro In Vitro Kinase Assay (IC50 Determination) purification->invitro cell_based Cell-Based Assays (e.g., MTT) invitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: Workflow for azaindole inhibitor development.

Simplified PI3K/AKT/mTOR Signaling Pathway

This diagram shows a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for azaindole-based kinase inhibitors, illustrating the point of intervention.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Azaindole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]To prevent skin contact and absorption.[1]
Body Protection A fully-buttoned lab coat.[2]To protect clothing and skin from contamination.[1]
Respiratory Use in a well-ventilated area, such as a fume hood.[2]To avoid inhalation of vapors.[1]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[2]

For spills, small quantities can be absorbed with an inert, non-combustible material like vermiculite or sand.[1][3] The collected material should then be placed in a sealed container for disposal as hazardous waste.[3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] This compound should be treated as a hazardous, halogenated organic waste.[4]

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as "halogenated organic waste".[4] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.[1]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste streams. [5][6] Separate collection of these waste types can significantly reduce disposal costs.[5]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[7]

2. Waste Collection and Containerization:

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[7][8] Plastic containers are often preferred.[9]

  • The container must be in good condition with a secure, threaded cap to prevent leaks or vapor release.[6][8]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Keep the waste container closed at all times, except when adding waste.[8][10]

3. Labeling:

  • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5][6][7]

  • The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • Indicate the associated hazards (e.g., Toxic, Irritant).[1] If multiple chemicals are in the container, list all components and their approximate percentages.[11]

4. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[8][9]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[7]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[5]

5. Disposal Request:

  • Once the container is full or you are no longer adding to it, arrange for its disposal through your institution's EHS or hazardous waste collection program.[10]

  • Complete and submit a waste collection request form as required by your institution.[7][10]

Never dispose of this compound by:

  • Pouring it down the sink or into any drain.[3][10]

  • Discarding it in the regular trash.[3][12]

  • Allowing it to evaporate in a fume hood.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound (Solid, Solution, or Contaminated Material) classify Classify as Hazardous: Halogenated Organic Waste start->classify segregate Segregate from Non-Halogenated and Incompatible Waste classify->segregate improper Improper Disposal: - Down the Drain - Regular Trash - Evaporation classify->improper container Collect in a Designated, Compatible, and Sealed Container segregate->container label Label with 'Hazardous Waste' and Full Chemical Name(s) container->label storage Store in a Secure Satellite Accumulation Area (SAA) label->storage request Submit Waste Collection Request to EHS/EHRS storage->request disposal Proper Disposal by Authorized Personnel request->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. Based on data for structurally similar chemicals, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation[1]. Therefore, a comprehensive personal protective equipment plan is crucial.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][4]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to mitigate risks.

  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[2]

    • Assemble all necessary equipment, including appropriate glassware and tools for transfer.[5]

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • Conduct all weighing and transferring of the powdered chemical within the fume hood to minimize inhalation exposure.[2][5]

    • Use appropriate tools, such as a spatula or powder funnel, to handle the solid.

    • Keep the container tightly closed when not in use.[1]

  • During the Experiment :

    • Perform all experimental procedures within the chemical fume hood.[2]

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Experiment :

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.[2]

    • Wipe down the work surfaces within the fume hood.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination.

    • Dispose of single-use gloves and other contaminated disposable items in a designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

  • Waste Segregation : All waste containing this compound, including unused product, reaction residues, and contaminated materials, should be collected as halogenated organic waste.[2]

  • Containerization : Use a designated, properly labeled, and sealed waste container.[2]

  • Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures. Consult with your environmental health and safety (EHS) department for guidance.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Verify Safety Equipment prep3->prep4 handling1 Don PPE prep4->handling1 handling2 Weigh & Transfer in Hood handling1->handling2 handling3 Perform Experiment in Hood handling2->handling3 cleanup1 Decontaminate Glassware handling3->cleanup1 cleanup2 Clean Work Area cleanup1->cleanup2 cleanup3 Segregate & Dispose Waste cleanup2->cleanup3 post1 Doff PPE cleanup3->post1 post2 Wash Hands post1->post2

Caption: A procedural flowchart outlining the key steps for the safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.